3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine
Description
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHYNRYMNQHOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine
This guide provides a comprehensive technical overview of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, reactivity, synthetic applications, and safety protocols, grounding our discussion in established chemical principles and field-proven insights.
Introduction
This compound, a derivative of the 7-azaindole scaffold, is a compound of significant interest in contemporary organic synthesis and medicinal chemistry. The 7-azaindole core is structurally analogous to the adenine fragment of adenosine triphosphate (ATP), making it an excellent "hinge-binding" motif for developing kinase inhibitors.[1][2][3] This structural feature has led to the successful development of FDA-approved drugs, such as the B-RAF kinase inhibitor vemurafenib.[2][4] The strategic placement of a bromine atom at the C3 position and an amine group at the C5 position endows this molecule with exceptional versatility, offering orthogonal handles for selective functionalization. This guide will explore the properties that make it a valuable intermediate for constructing complex, biologically active molecules.
Physicochemical and Structural Properties
This compound is typically a solid, appearing as a white to pale yellow crystalline powder at room temperature.[5] Its core structure consists of a fused pyrrole and pyridine ring system, which imparts a high degree of aromaticity and planarity.
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// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C3a [label="C", pos="0,-1.2!"]; N7 [label="N", pos="1.2,-0.6!"]; C6 [label="C", pos="1.2,0.6!"]; C5 [label="C", pos="2.4,1.2!"]; C4 [label="C", pos="2.4,-0!"]; C7a [label="C", pos="0,0!"]; H1 [label="H", pos="-0.3,1.8!"]; Br [label="Br", pos="-2.4,-1.2!", fontcolor="#EA4335"]; NH2 [label="NH₂", pos="3.6,1.8!", fontcolor="#34A853"];
// Pyrrole Ring Bonds edge [penwidth=1.5]; N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C7a; C7a -- N1;
// Pyridine Ring Bonds C7a -- C6; C6 -- C5; C5 -- C4; C4 -- N7; N7 -- C3a;
// Double bonds edge [style=double]; C2 -- C3; C7a -- C6; C5 -- C4; C3a -- N7;
// Substituents edge [style=solid]; N1 -- H1; C3 -- Br; C5 -- NH2; } Caption: Chemical structure of this compound.
Table 1: Core Compound Identifiers
| Property | Value |
|---|---|
| CAS Number | 1190321-04-0[6] |
| Molecular Formula | C₇H₆BrN₃[6] |
| Molecular Weight | 212.05 g/mol [6] |
| MDL Number | MFCD12962914[6] |
| Appearance | White to pale yellow crystalline powder[5] |
| Storage | Room temperature, inert atmosphere, keep in a dark place[6] |
Projected Spectroscopic Profile
While specific, publicly archived spectra for this exact compound are limited, its structural features allow for a reliable prediction of its key spectroscopic characteristics based on data from closely related 7-azaindole derivatives.[7][8][9][10]
-
¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the pyridine and pyrrole rings. A broad singlet for the pyrrole N-H proton would likely appear downfield (>10 ppm). The amine (NH₂) protons at the C5 position would present as a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: The spectrum will display seven signals for the carbon atoms of the bicyclic core. The carbon atom bearing the bromine (C3) would be shifted upfield compared to its non-halogenated counterpart, while the carbon attached to the amine group (C5) would be shifted significantly downfield.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Core Reactivity and Synthetic Utility
The synthetic value of this compound stems from its dual reactive sites: the C3-bromine and the C5-amine. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C, C-N, and C-O bond formation.[11][12]
Causality of Reactivity:
The electron-rich nature of the pyrrole ring and the electron-withdrawing character of the pyridine ring create a unique electronic environment. The C3 position is activated for oxidative addition to a Pd(0) catalyst, initiating a range of cross-coupling catalytic cycles. This makes the C3-bromo group a versatile launching point for molecular diversification.
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} Caption: Synthetic utility via Pd-catalyzed cross-coupling at the C3 position.
Key Experimental Protocols:
A. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This reaction is the cornerstone for introducing aryl or heteroaryl moieties, a common strategy in fragment-based drug design to explore new binding pockets.[13][14] The choice of a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is critical for achieving high yields, especially with sterically hindered or electron-rich coupling partners.[15]
Protocol: Representative Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a flame-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv) or a more advanced pre-catalyst system.[16]
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[14]
-
Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to 80–100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the C3-arylated product.
B. Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling is an exceptionally reliable method for installing terminal alkynes, which are versatile handles for further transformations such as click chemistry, cyclizations, or reductions.[17][18] The reaction requires a dual catalytic system of palladium and copper(I).[19]
Protocol: Representative Sonogashira Coupling
-
Inert Atmosphere: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in an appropriate solvent such as DMF or THF.
-
Reagent Addition: Add the terminal alkyne (1.2-1.5 equiv) followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv).[17]
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by silica gel chromatography to obtain the C3-alkynylated product.
C. Buchwald-Hartwig Amination for C-N Bond Formation
For instances where the introduction of a new nitrogen-based substituent is desired at the C3 position, the Buchwald-Hartwig amination is the premier method.[11][20] This reaction has broad scope, allowing for the coupling of a wide variety of primary and secondary amines.[21]
Applications in Research and Development
The primary application of this compound is as a high-value intermediate in pharmaceutical research.
-
Kinase Inhibitors: The 7-azaindole scaffold is a "privileged fragment" in kinase inhibitor design.[3][4] Its ability to form two key hydrogen bonds with the kinase hinge region makes it an ideal starting point for developing inhibitors against targets like B-RAF, FGFR, and JAK kinases.[2][4][22] This compound provides a direct route to novel derivatives for screening and lead optimization.
-
Materials Science: The conjugated π-system of the 7-azaindole core suggests potential applications in organic electronics.[5] Derivatives can be synthesized to tune the electronic properties, making them candidates for organic light-emitting diodes (OLEDs) and organic photovoltaic materials.
Safety, Handling, and Storage
As with any halogenated aromatic amine, proper safety precautions are essential. The Globally Harmonized System (GHS) classifications for related compounds suggest a consistent hazard profile.[23][24]
Table 2: GHS Hazard Classification Summary
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | 💀 | Danger | H301: Toxic if swallowed[23] |
| Skin Corrosion/Irritation | ❗ | Warning | H315: Causes skin irritation[23] |
| Serious Eye Damage | corrosive | Danger | H318: Causes serious eye damage[23] |
| STOT, Single Exposure | ❗ | Warning | H335: May cause respiratory irritation[24] |
Note: This table is a synthesis of data from closely related 7-azaindole derivatives and should be used for guidance. Always refer to the specific Safety Data Sheet (SDS) for the purchased material.
Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid formation of dust and aerosols.
-
Wear appropriate PPE: nitrile gloves, safety glasses with side shields or goggles, and a lab coat.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.[6]
-
Maintain an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6]
Conclusion
This compound is a powerful and versatile chemical intermediate. Its well-defined reactive sites, particularly the C3-bromine, enable a wide array of high-efficiency palladium-catalyzed cross-coupling reactions. This strategic reactivity makes it an invaluable tool for medicinal chemists aiming to synthesize novel kinase inhibitors and for materials scientists exploring new organic electronic materials. A thorough understanding of its properties, reactivity, and handling requirements is key to unlocking its full potential in advanced chemical synthesis.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (n.d.). Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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MDPI. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. MDPI. Retrieved from [Link]
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Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]
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ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Retrieved from [Link]
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ACS Publications. (2002). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Retrieved from [Link]
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RSC Publishing. (2018). Synthesis of 3-bromosubstituted pyrroles via palladium-catalyzed intermolecular oxidative cyclization of bromoalkynes with N-allylamines. Chemical Communications. Retrieved from [Link]
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YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
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PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]
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PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
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National Institutes of Health. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Retrieved from [Link]
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ResearchGate. (n.d.). Reactivity of 1H‐pyrrolo[2,3‐b]pyridine. I. Synthesis of 3‐acetyl‐7‐ azaindole and related compounds. ResearchGate. Retrieved from [Link]
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RSC Publishing. (2015). Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(iii)-selective extractants. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]
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3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine synthesis pathways
An In-Depth Technical Guide to the Synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine
Abstract
This compound, a substituted 7-azaindole, is a highly valuable heterocyclic scaffold in medicinal chemistry and drug development. Its unique structural features serve as a cornerstone for the design of kinase inhibitors and other targeted therapeutics. This guide provides a detailed exploration of the viable and efficient synthetic pathways for this key intermediate. We will delve into the strategic considerations for regioselective functionalization of the 7-azaindole core, present validated experimental protocols, and offer insights into the chemical principles governing these transformations. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) skeleton is a privileged scaffold in drug discovery, serving as a bioisostere of indole.[1] The presence of the pyridine nitrogen atom imparts distinct physicochemical properties, such as altered hydrogen bonding capabilities and dipole moment, which can be exploited to fine-tune drug-target interactions.[2] Consequently, 7-azaindole derivatives are integral components of numerous kinase inhibitors and other biologically active molecules.[3] The specific substitution pattern of this compound, featuring a bromine atom at the electron-rich 3-position of the pyrrole ring and an amino group at the 5-position of the pyridine ring, offers versatile handles for further chemical elaboration through cross-coupling reactions and amide bond formations, respectively.
Strategic Overview of Synthetic Pathways
The synthesis of polysubstituted 7-azaindoles requires careful strategic planning to control the regioselectivity of functionalization. The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring, with the C3 position being the most reactive site.[4][5] Conversely, the pyridine ring is more prone to nucleophilic substitution. Direct functionalization of the parent 7-azaindole can be challenging and often leads to mixtures of isomers.
A more robust approach involves a multi-step sequence starting from a pre-functionalized pyridine or constructing the 7-azaindole ring with the desired substituents already in place or in the form of precursors. Our analysis of the available literature points to a primary, highly efficient pathway for the synthesis of this compound, which proceeds through a key 5-nitro intermediate.
This preferred pathway can be summarized in three main stages:
-
Synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine: Establishing the 5-nitro-7-azaindole core.
-
Regioselective Bromination: Introduction of a bromine atom at the C3 position.
-
Reduction of the Nitro Group: Conversion of the nitro group to the target primary amine.
The logical flow of this synthetic strategy is depicted in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Detailed Synthetic Pathway and Experimental Protocols
Stage 1: Synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine (4)
The synthesis of the key intermediate, 5-nitro-7-azaindole, is best achieved using a modern, scalable approach that builds the pyrrole ring onto a pre-existing 5-nitropyridine core. This avoids the often harsh and low-yielding direct nitration of 7-azaindole. A particularly efficient method has been developed that is amenable to large-scale production.[6][7] The pathway begins with the commercially available 2-amino-5-nitropyridine (1) .
Caption: Reaction scheme for the synthesis of 5-nitro-7-azaindole.
Causality Behind Experimental Choices:
-
Step (a) Iodination: The iodination of 2-amino-5-nitropyridine at the 3-position is a crucial first step. The amino group directs the electrophilic iodination to the ortho position (C3). This sets the stage for the subsequent cross-coupling reaction.
-
Step (b) Sonogashira Coupling: A Sonogashira cross-coupling reaction is employed to introduce an acetylene moiety at the 3-position. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne. This reaction is highly efficient for forming carbon-carbon bonds on the pyridine ring.[7]
-
Step (c) Cycloisomerization: The final ring-closing step is a morpholine-induced, metal-free cycloisomerization. This is a significant improvement over older methods that required metal catalysts or microwave irradiation, making the process more scalable and cost-effective.[7][8]
Experimental Protocol: Synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine (4) [7]
-
Preparation of 2-Amino-3-iodo-5-nitropyridine (2): To a stirred solution of 2-amino-5-nitropyridine (1) (1.0 kg, 7.24 mol) in concentrated sulfuric acid (4.0 L) at 0-5 °C, add potassium iodide (1.44 kg, 8.69 mol) and potassium iodate (0.93 kg, 4.34 mol) portion-wise, maintaining the internal temperature below 10 °C. Stir the reaction mixture at room temperature for 16 hours. Carefully pour the reaction mass onto crushed ice (20 kg) and adjust the pH to ~8.0 with aqueous ammonia. Filter the resulting solid, wash with water, and dry to afford compound 2 .
-
Preparation of 2-Amino-5-nitro-3-((trimethylsilyl)ethynyl)pyridine (3): Degas a mixture of compound 2 (1.0 kg, 3.77 mol), triethylamine (4.0 L), and DMF (1.0 L) with nitrogen for 30 minutes. Add copper(I) iodide (0.05 kg, 0.26 mol) and bis(triphenylphosphine)palladium(II) chloride (0.05 kg, 0.07 mol). Add trimethylsilylacetylene (0.43 kg, 4.38 mol) dropwise and stir the mixture for 3 hours. After reaction completion, filter the mixture and concentrate the filtrate under reduced pressure. Triturate the residue with water, filter the solid, and dry to yield compound 3 .
-
Preparation of 5-nitro-1H-pyrrolo[2,3-b]pyridine (4): To a solution of compound 3 (1.0 kg, 4.25 mol) in morpholine (5.0 L), add water (0.5 L). Heat the reaction mixture to 90-95 °C and stir for 5 hours. Cool the mixture to room temperature, add water (10 L), and stir for 1 hour. Filter the precipitated solid, wash with water, and dry to obtain 5-nitro-1H-pyrrolo[2,3-b]pyridine (4) .
Stage 2: Regioselective Bromination of 5-nitro-1H-pyrrolo[2,3-b]pyridine (5)
With the 5-nitro-7-azaindole core in hand, the next step is the introduction of bromine at the C3 position. The pyrrole ring of the 7-azaindole system is electron-rich and readily undergoes electrophilic substitution. The C3 position is the most nucleophilic, leading to highly regioselective bromination.[4][9]
Experimental Protocol: Synthesis of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine (5)
A representative procedure based on established methods for 3-bromination of azaindoles.[9]
-
Suspend 5-nitro-1H-pyrrolo[2,3-b]pyridine (4) (10.0 g, 61.3 mmol) in acetonitrile (200 mL).
-
Add copper(II) bromide (16.4 g, 73.6 mmol) to the suspension.
-
Heat the mixture to reflux (approximately 80-82 °C) and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate (300 mL) and a saturated aqueous solution of sodium bicarbonate (200 mL).
-
Separate the organic layer, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography or recrystallization to afford 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine (5) as a solid.
Stage 3: Reduction of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine (6)
The final step is the reduction of the nitro group to the desired 5-amino functionality. This is a standard transformation in organic synthesis, and several methods are effective. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
Experimental Protocol: Synthesis of this compound (6)
A common and effective method for nitro group reduction.[10]
-
Dissolve 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine (5) (5.0 g, 20.6 mmol) in a suitable solvent mixture such as ethanol/ethyl acetate (1:1, 100 mL).
-
Carefully add 10% Palladium on carbon (Pd/C) (500 mg, 10% w/w) to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 8-12 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or silica gel chromatography to obtain pure this compound (6) .
Data Summary
The following table summarizes the key transformations and typical yields for the preferred synthetic pathway.
| Step | Starting Material | Product | Key Reagents | Typical Yield | Reference(s) |
| 1 | 2-Amino-5-nitropyridine | 5-nitro-1H-pyrrolo[2,3-b]pyridine | KI/KIO₄; PdCl₂(PPh₃)₂, CuI, TMS-acetylene; Morpholine | ~70-80% (over 3 steps) | [7] |
| 2 | 5-nitro-1H-pyrrolo[2,3-b]pyridine | 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine | CuBr₂ | ~85-95% | [9] |
| 3 | 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine | This compound | H₂, Pd/C | >90% | [10] |
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a three-stage process commencing with the construction of the 5-nitro-7-azaindole scaffold, followed by regioselective C3-bromination, and concluding with the reduction of the nitro group. This pathway leverages a scalable, modern synthesis for the key 5-nitro intermediate and takes advantage of the inherent reactivity of the 7-azaindole core to ensure high regioselectivity in the bromination step. The protocols outlined in this guide are based on validated and published methods, providing a solid foundation for the laboratory-scale synthesis and potential process development of this valuable pharmaceutical intermediate.
References
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Bhat, P. V., Dere, R. T., Ravikumar, S., Hindupur, R. M., & Pati, H. N. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(9), 1282–1285. [Link]
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Al-awar, R. S., et al. (2008). Practical Regioselective Bromination of Azaindoles and Diazaindoles. Tetrahedron Letters, 49(35), 5275-5277. [Link]
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Kumar, A., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 14(18), 1645-1657. [Link]
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Herbert, R., & Wrigglesworth, R. (1976). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1, (22), 2447-2453. [Link]
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El-Sayed, M. A. A., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry, 66(2), 221-229. [Link]
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Larsen, S. D., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(17), 3144. [Link]
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3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine molecular structure
An In-Depth Technical Guide to the Molecular Structure and Application of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine
Executive Summary
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. At its core is the 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, which serves as a bioisostere for the purine ring system. This structural mimicry is fundamental to its primary application as a privileged scaffold in the design of ATP-competitive kinase inhibitors. This document details the molecule's structural features, physicochemical properties, and spectroscopic signature. Furthermore, it outlines a representative synthetic strategy and delves into the mechanistic basis for its utility in drug discovery, focusing on its role as a versatile building block for developing targeted therapeutics, particularly against various protein kinases.
The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is the cornerstone of the title compound's chemical identity and biological activity.[1][2] This bicyclic heterocycle is a structural analogue of indole and, more importantly, a bioisostere of adenine, the nitrogenous base of adenosine triphosphate (ATP).[3] This mimicry allows 7-azaindole derivatives to function as "hinge-binders," effectively occupying the ATP-binding pocket of a vast array of protein kinases.[4] By competitively inhibiting ATP, these compounds can modulate kinase activity, a strategy central to the treatment of cancer and inflammatory diseases.[3][5]
The subject of this guide, this compound, is a strategically functionalized derivative. The substituents are not arbitrary; they are placed to optimize both biological activity and synthetic versatility:
-
The 5-amine group provides a crucial hydrogen bond donor, enhancing binding affinity within the target protein.
-
The 3-bromo substituent serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions, enabling fine-tuning of potency and selectivity.[4]
Core Molecular Structure and Physicochemical Properties
The molecular structure of this compound is defined by the rigid 7-azaindole plane, decorated with amine and bromo groups that dictate its electronic and steric properties.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1190321-04-0 | [6] |
| Molecular Formula | C₇H₆BrN₃ | [6][7] |
| Molecular Weight | 212.05 g/mol | [6][7] |
| Appearance | Solid (predicted) | |
| Core Scaffold | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) | [1] |
Spectroscopic and Analytical Characterization
unambiguous identification of this compound relies on a combination of spectroscopic techniques. While specific experimental data is proprietary to manufacturers, the expected spectral features can be reliably predicted based on the analysis of the 7-azaindole scaffold and related derivatives.[8][9]
Table 2: Representative Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine and pyrrole rings would appear in the δ 6.5-8.5 ppm range. The N-H proton of the pyrrole would be a broad singlet, typically downfield (>10 ppm). The amine (-NH₂) protons would also present as a broad singlet. |
| ¹³C NMR | Signals for the seven carbon atoms of the bicyclic core would be observed in the aromatic region (δ 100-160 ppm). The carbon bearing the bromine (C3) would be shifted relative to the parent scaffold. |
| Mass Spec (HRMS) | The high-resolution mass spectrum would show a characteristic isotopic pattern for a monobrominated compound (¹⁹Br/⁸¹Br in ~1:1 ratio). The calculated exact mass for [M+H]⁺ is approximately 211.9823. |
Protocol: Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this class of compounds due to its excellent solubilizing power and its ability to slow the exchange of N-H protons, resulting in sharper peaks.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz) to enable full structural assignment.
Synthesis and Reactivity
The synthesis of this compound typically involves a multi-step sequence starting from a more readily available 7-azaindole precursor. A plausible synthetic route involves the strategic introduction of the bromo and amino functionalities. The reactivity of the final product is dominated by the C3-bromo group, which is primed for palladium-catalyzed cross-coupling reactions.
Caption: Representative synthetic workflow for this compound.
Protocol: Electrophilic Bromination of the 7-Azaindole Core
This protocol describes the critical step of introducing the bromine atom at the C3 position, a common transformation for this scaffold.[10]
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of the 7-azaindole starting material in a suitable anhydrous solvent, such as tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS), a mild and selective brominating agent, portion-wise over 15 minutes (1.05 to 1.1 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 3-bromo-7-azaindole intermediate.
Application in Kinase Inhibitor Design
The true value of this compound is realized in its application as a scaffold for kinase inhibitors.[4][11][12] The 7-azaindole core mimics the adenine base of ATP, forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding site. This interaction anchors the inhibitor in place.
Caption: Diagram of the 7-azaindole scaffold interacting with the kinase hinge region.
-
Hinge Binding: The N1-H and the N7 nitrogen of the pyrrolo[2,3-b]pyridine core form a donor-acceptor hydrogen bond pair with the kinase hinge backbone, a conserved interaction that anchors most ATP-competitive inhibitors.[4]
-
SAR Vector: The bromine at the C3 position acts as a crucial point for chemical modification. Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), chemists can attach a wide variety of chemical groups.[13] These groups can be designed to occupy adjacent pockets, such as the solvent-exposed region, to enhance potency and selectivity for a specific kinase.
-
Potency Enhancement: The C5-amine group can form additional hydrogen bonds with the protein or ordered water molecules, further increasing the binding affinity and overall potency of the inhibitor.
Derivatives of this and closely related scaffolds have shown potent inhibitory activity against numerous kinase targets, including Fibroblast Growth Factor Receptors (FGFR), Colony-Stimulating Factor 1 Receptor (CSF1R), and Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1).[4][10][12][13]
Conclusion
This compound is more than a simple chemical entity; it is a highly engineered molecular fragment designed for purpose. Its core 7-azaindole structure provides a validated anchor for kinase hinge binding, while its specific functionalization at the C3 and C5 positions offers a powerful platform for synthetic elaboration and the optimization of pharmacological properties. For researchers in drug discovery, this compound represents a key starting point for the rational design of novel, potent, and selective kinase inhibitors.
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- A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors - The Royal Society of Chemistry.
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3-Bromo-1H-pyrrolo[2,3-b]pyridine - PubChem. Available from: [Link]
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- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
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3-Bromo-7-chloro-5-azaindole | C7H4BrClN2 | CID 133061827 - PubChem. Available from: [Link]
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. Available from: [Link]
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Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed. Available from: [Link]
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A Comprehensive Technical Guide to 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine: A Key Building Block in Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The document elucidates the molecule's structural features, physicochemical properties, and strategic importance, which stems from its 7-azaindole core. We present a reasoned, multi-step synthetic pathway, detail the compound's reactivity, and explore its application as a versatile scaffold in the development of targeted therapeutics, particularly kinase inhibitors. This guide serves as a critical resource for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel pharmacologically active agents.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged structure in medicinal chemistry. Its significance arises from its structural resemblance to endogenous purines and the indole nucleus, allowing it to act as a bioisostere and effectively interact with a wide range of biological targets.[1] The strategic replacement of the C7 carbon of indole with a nitrogen atom imparts unique physicochemical properties, including altered hydrogen bonding capabilities and metabolic stability, which can be leveraged to fine-tune drug candidates.[1]
Derivatives of 7-azaindole are core components of numerous therapeutics targeting diseases ranging from cancer to viral infections and neurological disorders.[1][2] Notably, this scaffold is found in inhibitors of critical signaling proteins such as Fibroblast Growth Factor Receptors (FGFRs), Focal Adhesion Kinase (FAK), and Colony-Stimulating Factor 1 Receptor (CSF1R), highlighting its proven value in oncology drug discovery.[3][4][5]
Within this important class of compounds, This compound emerges as a particularly valuable synthetic intermediate. The molecule is strategically functionalized with two key handles for chemical diversification:
-
A bromine atom at the C3 position serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.
-
A primary amine at the C5 position acts as a versatile nucleophile or a point for amide bond formation, crucial for establishing key interactions within the active sites of target proteins, such as the hinge region of kinases.
This dual functionality allows for the rapid and efficient construction of large, diverse chemical libraries, accelerating the hit-to-lead and lead optimization phases of drug development.
Physicochemical Properties and Identification
Accurate identification and characterization are paramount for the successful application of any chemical building block. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| CAS Number | 1190321-04-0 | [6] |
| Molecular Formula | C₇H₆BrN₃ | [6] |
| Molecular Weight | 212.05 g/mol | [6] |
| Appearance | Typically a white to pale yellow solid/powder | [2] |
| Purity | Commercially available at ≥97% purity | [6] |
| Common Synonym | 3-Bromo-5-amino-7-azaindole |
Spectroscopic Characterization
While specific spectra are dependent on experimental conditions, the expected spectroscopic data for this molecule would include:
-
¹H NMR: Signals corresponding to the aromatic protons on the pyridine and pyrrole rings, as well as distinct resonances for the N-H protons of the pyrrole and the primary amine. The chemical shifts and coupling patterns would be characteristic of the substituted 7-azaindole core.
-
¹³C NMR: Resonances for the seven carbon atoms of the bicyclic core, with chemical shifts influenced by the bromine, nitrogen, and amine substituents.
-
Mass Spectrometry (MS): A molecular ion peak (M+) and a characteristic isotopic pattern (M+2) of approximately 1:1 intensity, confirming the presence of a single bromine atom.
Synthesis and Mechanistic Rationale
The synthesis of this compound can be achieved from commercially available 7-azaindole through a logical sequence of electrophilic substitution and functional group manipulation. The proposed pathway prioritizes regioselectivity and high-yield transformations.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Nitration of 1H-Pyrrolo[2,3-b]pyridine
-
Rationale: The first step involves the regioselective nitration at the C5 position. The pyridine nitrogen deactivates the pyridine ring towards electrophilic substitution, while the pyrrole ring directs substitution to the C3 and C5 positions. Under strongly acidic conditions, nitration is directed preferentially to the 5-position.
-
Procedure:
-
To a stirred solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated sulfuric acid at 0°C, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate, 5-nitro-1H-pyrrolo[2,3-b]pyridine, is collected by filtration, washed with water, and dried under vacuum.
-
Step 2: Bromination of 5-Nitro-1H-pyrrolo[2,3-b]pyridine
-
Rationale: The electron-withdrawing nitro group at C5 deactivates the pyridine ring and further directs electrophilic substitution to the C3 position of the pyrrole ring. N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine for this transformation.
-
Procedure:
-
Dissolve 5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Stir the mixture for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water.
-
Collect the precipitated 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine by filtration, wash with water, and dry.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The final step is the reduction of the nitro group to a primary amine. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol is a classic and reliable method for this transformation, known for its high yield and compatibility with various functional groups, including aryl bromides.
-
Procedure:
-
Suspend 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) and heat the mixture to reflux (approx. 80°C) for 3-5 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Basify the residue with a saturated aqueous solution of sodium bicarbonate to pH > 8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in the orthogonal reactivity of its two primary functional groups. This allows for sequential and selective modifications to build molecular complexity.
Caption: Key reaction pathways for diversifying the core scaffold.
C3 Position: Cross-Coupling Chemistry
The C-Br bond at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern medicinal chemistry for creating C-C, C-N, and C-O bonds.
-
Suzuki-Miyaura Coupling: Reacting with boronic acids or esters introduces diverse aryl and heteroaryl moieties, which can be used to probe hydrophobic pockets or establish key aromatic interactions in a binding site.[3]
-
Buchwald-Hartwig Amination: This reaction allows for the installation of various primary or secondary amines, providing access to a different chemical space and modifying the polarity and hydrogen-bonding potential of the molecule.[3]
-
Sonogashira Coupling: The introduction of alkynes provides a linear linker for extending the molecule or for further functionalization via "click chemistry."
C5 Position: Amine Derivatization
The nucleophilic primary amine at the 5-position is readily derivatized to form a variety of functional groups commonly found in bioactive molecules.
-
Amide/Sulfonamide Formation: Acylation or sulfonylation of the amine with various acid chlorides, sulfonyl chlorides, or carboxylic acids is a standard method for creating potent hydrogen bond donors and acceptors. These groups are frequently observed making critical interactions with the protein backbone in the hinge region of kinase inhibitors.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides another class of potent hydrogen-bonding motifs.
The combination of these reactions allows for a "mix-and-match" strategy to rapidly generate analogs with modifications at both the C3 and C5 positions, enabling a thorough exploration of the structure-activity relationship (SAR) around the 7-azaindole core.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound and its parent structures must be handled with appropriate care. The following guidelines are based on data for structurally related compounds.[7][8][9][10]
| Hazard Class | GHS Classification | Source |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed (H302) | [11][12] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation (H315) | [11][12] |
| Serious Eye Damage | Category 1: Causes serious eye damage (H318) | [11][12] |
| Respiratory Irritation | Category 3: May cause respiratory irritation (H335) | [12] |
Personal Protective Equipment (PPE):
-
Hand Protection: Wear inspected, chemical-resistant gloves (e.g., nitrile) prior to use.[7]
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[7]
-
Skin and Body Protection: A complete suit protecting against chemicals or a standard lab coat should be worn.[7]
Handling and Engineering Controls:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Avoid formation of dust and aerosols.[7]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Wash hands thoroughly after handling.[13]
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[8]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[9]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
Keep in a dark place under an inert atmosphere.[6]
Conclusion
This compound is a high-value, strategically designed building block for drug discovery. Its 7-azaindole core provides a proven biological scaffold, while the orthogonal reactivity of the C3-bromo and C5-amine functionalities offers medicinal chemists a powerful and flexible platform for SAR exploration. The ability to systematically and independently modify these two positions enables the rapid generation of diverse compound libraries, significantly accelerating the discovery of novel therapeutics, particularly in the competitive field of kinase inhibitor development. Proper understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the research laboratory.
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Introduction: The Strategic Importance of the 7-Azaindole Scaffold
An In-Depth Technical Guide to 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine: A Key Building Block for Kinase Inhibitor Discovery
In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapeutics, the strategic selection of core molecular scaffolds is paramount. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a privileged structure, serving as a versatile bioisostere for purines and indoles.[1] Its unique electronic properties and ability to form critical hydrogen bonds have established it as a cornerstone in the design of potent kinase inhibitors.[2][3] This guide focuses on a specifically functionalized derivative, This compound (CAS No. 1190321-04-0), a key intermediate whose bromine and amine handles provide orthogonal reactivity for the systematic construction of complex, biologically active molecules. As a Senior Application Scientist, this document will provide not just the "what" and "how," but the critical "why" behind the procurement, handling, and application of this valuable chemical building block for researchers and drug development professionals.
Physicochemical Properties and Safe Handling
Before any laboratory work, a thorough understanding of the compound's properties and safety requirements is non-negotiable. This ensures both experimental integrity and, more importantly, personnel safety.
Key Properties:
-
Molecular Formula: C₇H₆BrN₃[4]
-
Molecular Weight: 212.05 g/mol [4]
-
Appearance: Typically an off-white to brown or pink crystalline powder.[5]
-
Storage Conditions: Store in a cool, dark place under an inert atmosphere to prevent degradation.[6] Light sensitivity and air sensitivity are potential concerns.
Safety and Handling Protocol: this compound and related brominated aromatic amines are classified as hazardous. The following protocol is a self-validating system for safe handling.
-
Personal Protective Equipment (PPE): Always wear a complete chemical-resistant suit, safety goggles, and nitrile gloves. Gloves must be inspected before use and disposed of properly after handling to avoid skin contact.[6]
-
Ventilation: All handling, including weighing and transfers, must be conducted inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[6][7]
-
Spill & Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[6][8]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[6]
-
Spill: Evacuate the area. Use a dry-spill absorbent; do not use water. Collect the material in a sealed, properly labeled container for hazardous waste disposal. Do not let the product enter drains.[6]
-
-
Fire Safety: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. The compound may decompose to produce hazardous gases like carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[6]
Procurement and Cost Analysis
The availability and cost of starting materials are critical logistical considerations in any research or development campaign. This compound is available from several specialized chemical suppliers. Pricing is often not listed publicly and requires a formal quotation.
| Supplier | Website | Purity | Notes |
| BLDpharm | >97% (Typical) | Offers a range of related heterocyclic building blocks.[9] | |
| Lab-Chemicals.Com | 97% | Lists CAS No. 1190321-04-0 specifically. | |
| Chem-Impex | >98% (HPLC) | Provides information on related azaindole compounds. | |
| Angene Chemical | >95% (Typical) | Provides safety data sheets for related compounds.[6] |
Note: The cost for research-grade quantities (1g - 25g) can vary significantly based on supplier, purity, and stock levels. It is recommended to request quotes from multiple vendors.
Core Application: A Scaffold for Kinase Inhibitor Synthesis
The primary utility of this compound lies in its role as a precursor for potent kinase inhibitors. The 7-azaindole core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a mechanism central to the efficacy of many FDA-approved drugs.[2][10] The bromine at the 3-position and the amine at the 5-position provide two distinct points for chemical diversification.
The Hinge-Binding Motif
The diagram below illustrates the fundamental interaction. The N1-H of the pyrrole ring and the N7 of the pyridine ring act as hydrogen bond donor and acceptor, respectively, mimicking the adenine portion of ATP and effectively blocking the enzyme's active site.
Caption: The 7-azaindole scaffold forming key hydrogen bonds in a kinase hinge region.
Experimental Protocol: Synthesis of a Diversified Kinase Inhibitor Intermediate via Suzuki-Miyaura Coupling
This protocol details a representative workflow for utilizing this compound. The C-Br bond at the 3-position is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents.[11][12] This is a common strategy to extend the molecule into the solvent-exposed region of the kinase active site to improve potency and selectivity.
Workflow Diagram
Caption: Synthetic workflow for diversification of the 7-azaindole scaffold.
Step-by-Step Methodology
Disclaimer: This is a generalized protocol and must be adapted and optimized for specific substrates and scales. All work must be performed by qualified personnel in a suitable laboratory setting.
Objective: To synthesize 3-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-amine.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)
Part 1: Protection of Amine and Pyrrole Nitrogen
-
Rationale: The 5-amino group and the pyrrole N-H are nucleophilic and can interfere with the palladium catalytic cycle. Protection with a tert-butyloxycarbonyl (Boc) group is a standard and reliable strategy.
-
Procedure: a. Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask. b. Add di-tert-butyl dicarbonate (2.2 eq) and a catalytic amount of DMAP (0.1 eq). c. Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed. d. Concentrate the reaction mixture in vacuo. Purify the residue by column chromatography (Hexane/Ethyl Acetate gradient) to yield the di-Boc protected intermediate.
Part 2: Suzuki-Miyaura Cross-Coupling
-
Rationale: This reaction is highly efficient for forming C(sp²)-C(sp²) bonds. The choice of Pd(dppf)Cl₂ as a catalyst is common for heteroaromatic bromides due to its stability and effectiveness. A base (Na₂CO₃) is required for the transmetalation step.
-
Procedure: a. To a flask, add the di-Boc protected starting material (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and sodium carbonate (3.0 eq). b. Add Pd(dppf)Cl₂ (0.05 eq). c. Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. d. Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio). e. Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor progress by LC-MS or TLC. f. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. g. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. h. Purify the crude product by flash chromatography to obtain the coupled product.
Part 3: Deprotection
-
Rationale: The Boc group is acid-labile and can be cleanly removed with a strong acid like TFA, regenerating the free amine and the pyrrole N-H for subsequent reactions or for the final compound.
-
Procedure: a. Dissolve the purified coupled product in dichloromethane (DCM). b. Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 1-3 hours. d. Monitor by TLC until the starting material is gone. e. Concentrate the mixture in vacuo. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess acid. f. Dry the organic layer and concentrate to yield the final product, 3-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-amine, which can be further purified if necessary.
Conclusion
This compound is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its pre-installed, orthogonally reactive functional groups on the privileged 7-azaindole scaffold provide a reliable and efficient entry point into the synthesis of sophisticated kinase inhibitors. A comprehensive understanding of its properties, safe handling procedures, and synthetic applications, as outlined in this guide, empowers researchers to accelerate their drug discovery programs with confidence and precision.
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This compound, 97% . Lab-Chemicals.Com.
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Safety Data Sheet - 3-Bromo-1H-pyrrolo[2,3-b]pyridine . Angene Chemical.
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3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-amine . BLDpharm.
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SAFETY DATA SHEET - 3-Bromoaniline . Thermo Fisher Scientific.
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3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid . BLD Pharm.
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5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine . Sigma-Aldrich.
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3-Bromo-1H-pyrrolo[2,3-b]pyridine . Chem-Impex.
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Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors . ACS Publications - Journal of Medicinal Chemistry.
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors . MDPI.
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One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives . Journal of the Mexican Chemical Society.
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3-bromo-1H-pyrrole-2,5-dione - Safety Data Sheet . ChemicalBook.
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SAFETY DATA SHEET - 4-bromoaniline . Sigma-Aldrich.
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3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile . Chemrio.
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1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-bromo- synthesis . ChemicalBook.
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . PMC - PubMed Central.
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3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid . ChemicalBook.
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Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents . NIH.
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Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase . MDPI.
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5-bromo-1H, 2H, 3H-pyrrolo[3, 2-b]pyridin-2-one, min 97%, 1 gram . MedChemExpress.
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors . PMC - PubMed Central.
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5-Bromo-1H-pyrrolo[2,3-b]pyridine . TCI Chemicals.
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Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study . PubMed.
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6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine . CymitQuimica.
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biological activity of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine derivatives
An In-Depth Technical Guide to the Biological Activity of 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives
Introduction: The Prominence of the 7-Azaindole Scaffold in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, being a bioisostere of indole and a deaza-isostere of adenine (a core component of ATP), makes it an ideal framework for designing competitive inhibitors of ATP-binding enzymes, particularly protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[2][3]
This guide focuses on a specific, highly versatile intermediate: This compound . The strategic placement of the bromine atom at the 3-position and the amine group at the 5-position provides synthetic handles for generating diverse libraries of compounds through various cross-coupling and substitution reactions.[4] These derivatives have demonstrated significant potential as potent and selective inhibitors of several key protein kinases implicated in oncogenesis and inflammatory diseases.[5][6] We will explore their primary mechanisms of action, delve into the structure-activity relationships that govern their potency, and provide robust, field-proven protocols for their biological evaluation.
Core Mechanism of Action: Kinase Inhibition
Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation. This "on/off" switch regulates a vast array of cellular processes, including proliferation, differentiation, migration, and apoptosis.[4] The 1H-pyrrolo[2,3-b]pyridine core of these derivatives serves as the foundational structure for competitive inhibition at the ATP-binding pocket of target kinases.[1]
Abnormal activation of kinase signaling pathways, often due to genetic mutations or amplifications, can lead to uncontrolled cell growth and tumor progression.[5] Key pathways frequently dysregulated in cancer include:
-
RAS-MEK-ERK Pathway: Crucial for cell proliferation and survival.
-
PI3K-Akt Pathway: A central regulator of cell growth, metabolism, and survival.
-
PLCγ Pathway: Involved in cell signaling and calcium mobilization.
Derivatives of the this compound scaffold have been developed to target specific kinases within these cascades, demonstrating significant therapeutic potential.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling cascade.
Key Biological Targets and Structure-Activity Relationships (SAR)
The versatility of the this compound scaffold allows for the development of inhibitors against a range of kinases and other enzymes. The specific substitutions on the pyrrolopyridine ring are critical determinants of target selectivity and potency.[7]
| Target Class | Specific Target(s) | Key Structural Features & SAR Insights | Representative Activity |
| Tyrosine Kinases | Fibroblast Growth Factor Receptors (FGFR1, 2, 3) | Aryl or heteroaryl groups introduced at the 3-position via Suzuki coupling are crucial for potent inhibition. Modifications at the 5-amine position can further enhance potency and selectivity.[5] | Compound 4h (a derivative) showed potent FGFR1-3 inhibition with IC50 values of 7, 9, and 25 nM, respectively.[8] |
| Tyrosine Kinases | Colony-Stimulating Factor 1 Receptor (CSF1R) | The 7-azaindole core is a key feature of approved CSF1R inhibitors like pexidartinib. SAR studies emphasize the importance of specific aryl substitutions at the 2-position and an amino group at the 4-position for high affinity.[9] | A developed 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine showed CSF1R inhibitory activity, though it was less potent than a pyrrolopyrimidine parent, highlighting the sensitivity of the scaffold to N-atom placement.[9] |
| Serine/Threonine Kinases | Mixed Lineage Kinase 3 (MLK3) | The core scaffold itself has been identified as an inhibitor of MLK3, suggesting its potential in cancer therapeutics.[4] | The parent compound serves as a scaffold for developing more potent MLK3 inhibitors.[4] |
| Phosphodiesterases | Phosphodiesterase 4B (PDE4B) | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives show potent PDE4B inhibition. SAR analysis reveals that the size and hydrophobicity of the amide substituent are critical for activity and selectivity over the PDE4D isoform.[10] | Compound 11f (azetidine derivative) exhibited an IC50 of 0.11 µM against PDE4B.[10] |
Experimental Workflows for Biological Evaluation
A logical, multi-step approach is essential to characterize the biological activity of novel this compound derivatives. The workflow is designed to first establish broad anti-proliferative activity, then confirm on-target engagement, and finally, verify the downstream cellular consequences.
Caption: A stepwise workflow for characterizing novel kinase inhibitors.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the concentration at which a derivative inhibits cancer cell proliferation by 50% (IC50), providing a quantitative measure of its cytotoxic potency.[11][12]
Causality: This is the foundational screening assay. A compound must demonstrate the ability to kill or halt the proliferation of cancer cells to be considered for further development. The MTT assay is a reliable, colorimetric method that measures metabolic activity, which correlates with cell viability.[13][14]
Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7 for breast cancer) to ~80% confluency in appropriate media.[14]
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the test derivative in DMSO.
-
Perform serial dilutions in culture media to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the media from each well.
-
Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Target-Specific In Vitro Kinase Assay
Objective: To directly measure the ability of a derivative to inhibit the enzymatic activity of a specific, purified kinase (e.g., FGFR1).[15]
Causality: While the MTT assay shows if a compound is cytotoxic, it doesn't explain how. This biochemical assay validates the hypothesis that the compound's activity is due to the inhibition of a specific kinase target. It isolates the enzyme-inhibitor interaction from other cellular complexities.[15][16]
Methodology:
-
Reagent Preparation:
-
Assay Reaction:
-
In a 96-well or 384-well plate, add the following in order:
-
Kinase Buffer
-
Test compound at various concentrations.
-
Recombinant kinase.
-
Peptide substrate.
-
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Km for the specific kinase).[16]
-
-
Reaction Incubation and Termination:
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C or 37°C.
-
Terminate the reaction by adding a stop solution, which typically contains EDTA to chelate the Mg2+ required for kinase activity.
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. Several methods exist:
-
Radiometric: Using [γ-32P]ATP and measuring radioactivity incorporated into the substrate.
-
Luminescence-based (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the well. Lower ATP levels indicate higher kinase activity.
-
Fluorescence/FRET-based: Uses antibodies that specifically recognize the phosphorylated substrate.[15]
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value for the target enzyme.
-
Protocol 3: Cellular Target Engagement and Downstream Signaling Analysis (Western Blot)
Objective: To confirm that the derivative inhibits the target kinase within a cellular environment and to assess its effect on downstream signaling proteins.[19]
Causality: This protocol provides the crucial link between biochemical inhibition and cellular effect. It validates that the compound can penetrate the cell membrane, engage its intended target, and produce the expected biological response (e.g., decreased phosphorylation of a downstream effector like ERK).[20]
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the test derivative at relevant concentrations (e.g., 0.5x, 1x, and 5x the cytotoxicity IC50) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Load the samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[21]
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target of interest (e.g., anti-phospho-FGFR, anti-phospho-ERK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.
-
Capture the signal using an imaging system or X-ray film.
-
-
Analysis and Stripping/Re-probing:
-
Analyze the band intensities to determine the relative changes in protein phosphorylation.
-
To ensure equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody for the total (non-phosphorylated) form of the protein and/or a housekeeping protein like β-actin or GAPDH.
-
Conclusion and Future Directions
Derivatives of this compound are a highly promising class of compounds, primarily functioning as kinase inhibitors with significant therapeutic potential in oncology and beyond.[22] Their chemical tractability allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity against specific kinase targets.[10][23] The systematic application of the described experimental workflows—from broad cytotoxicity screening to specific biochemical and cellular assays—is critical for validating their mechanism of action and identifying lead candidates for preclinical development.
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, exploring novel substitutions to overcome potential drug resistance mechanisms, and expanding their application to other kinase-driven diseases. The 7-azaindole scaffold, with its proven track record, will undoubtedly continue to be a cornerstone of modern drug discovery efforts.
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Benchchem. 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride.
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Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
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MDPI. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules.
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MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals.
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MDPI. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules.
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TCI Chemicals. 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
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Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
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ResearchGate. (2004). Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. Bioorganic & Medicinal Chemistry Letters.
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ACS Publications. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
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RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
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MDPI. (2023). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
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MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules.
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SciELO. (2023). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology.
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Abcam. Western blot protocol.
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protocols.io. (2023). In vitro kinase assay.
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ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
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MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences.
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National Institutes of Health. (2012). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Tropical Journal of Pharmaceutical Research.
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A Senior Application Scientist's Guide to 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine: A Strategic Building Block in Modern Drug Discovery
Core Concepts: The 7-Azaindole Advantage
The 7-azaindole framework is a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring.[1] This arrangement creates a unique electronic landscape and, crucially, a hydrogen bond donor-acceptor pattern that masterfully mimics the adenine core of ATP. This mimicry allows 7-azaindole derivatives to function as highly effective "hinge-binders" in the ATP-binding pocket of protein kinases, a mechanism central to the action of many FDA-approved drugs.[2][3]
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine emerges as a particularly strategic starting material. It presents two orthogonal points for chemical modification:
-
The C3-Bromo Substituent: A versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.
-
The C5-Amino Group: A nucleophilic site ideal for amide bond formation, sulfonylation, and other functionalizations.[4]
This dual reactivity allows for a modular and efficient exploration of chemical space around the core, a critical process in optimizing drug candidates for potency, selectivity, and pharmacokinetic properties.[5]
Physicochemical & Structural Data
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Synonyms | 3-Bromo-5-amino-7-azaindole | [6] |
| CAS Number | 1190321-04-0 | [7] |
| Molecular Formula | C₇H₆BrN₃ | [7] |
| Molecular Weight | 212.05 g/mol | [7] |
| Appearance | Typically an off-white to yellow or brown solid | [8] |
Synthesis of the Core Building Block
While multiple proprietary routes exist, a logical and scalable synthesis of this compound can be conceptualized from readily available precursors. The strategy hinges on the inherent reactivity of the 7-azaindole nucleus. The electron-rich pyrrole ring is susceptible to electrophilic substitution, with the C3 position being particularly activated.
A plausible synthetic pathway involves the direct bromination of a suitable 5-amino-7-azaindole precursor.
Caption: Proposed synthetic route to the target compound.
Causality Behind the Method: The choice of a brominating agent like N-Bromosuccinimide (NBS) or bromine in acetic acid is driven by the need for a controlled electrophilic attack on the pyrrole ring.[9] Acetic acid serves as a polar protic solvent that can facilitate the reaction while being relatively non-reactive towards the starting material. The reaction is typically performed at reduced temperatures to control selectivity and minimize the formation of poly-brominated side products.
A Duality of Reactivity: Strategic Functionalization
The true power of this building block lies in its two distinct reactive centers, which can be addressed sequentially to build molecular complexity.
Leveraging the C3-Bromo Handle: Cross-Coupling Chemistry
The carbon-bromine bond at the C3 position is the primary gateway for introducing structural diversity through transition-metal-catalyzed cross-coupling reactions. This allows for the installation of key pharmacophoric elements that can interact with specific sub-pockets of a biological target.
Caption: Key cross-coupling reactions at the C3-position.
-
Suzuki-Miyaura Coupling: This is arguably the most utilized reaction for this scaffold. It enables the formation of a C(sp²)-C(sp²) bond with an aryl or heteroaryl boronic acid/ester. The choice of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a suitable base (e.g., K₂CO₃, Cs₂CO₃) is critical for efficient turnover.[10] This reaction is fundamental for installing fragments that can occupy hydrophobic pockets or form additional hydrogen bonds.
-
Sonogashira Coupling: This reaction introduces alkynyl moieties, which can serve as rigid linkers or probes for specific interactions within a binding site. It is typically catalyzed by a combination of palladium and copper(I) salts.
-
Buchwald-Hartwig Amination: This powerful transformation forms a C-N bond, allowing for the introduction of a wide range of primary and secondary amines.[10] This is particularly useful for modulating solubility or introducing new hydrogen-bonding vectors. The selection of the appropriate phosphine ligand (e.g., XPhos, RuPhos) is crucial for achieving high yields and broad substrate scope.[10]
Functionalizing the C5-Amino Group: Building Amide Scaffolds
The primary aromatic amine at the C5 position is a robust nucleophile, making it an ideal handle for acylation and sulfonylation reactions. These transformations are workhorses in medicinal chemistry for connecting the core scaffold to other fragments or for tuning physicochemical properties.
Caption: Primary transformations of the C5-amino group.
-
Amide Bond Formation: Reaction with an acyl chloride in the presence of a non-nucleophilic base (e.g., pyridine, DIPEA) or with a carboxylic acid using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) readily forms a stable amide bond. This is a cornerstone of linking the 7-azaindole core to side chains designed to confer target specificity and potency.
-
Sulfonamide Synthesis: Reaction with a sulfonyl chloride provides access to sulfonamides, which are often used as bioisosteres for carboxylic acids or amides and can offer improved metabolic stability and cell permeability.
Application Spotlight: Kinase Inhibitor Design
The 3,5-disubstituted 1H-pyrrolo[2,3-b]pyridine scaffold is a validated and highly successful template for the design of potent and selective protein kinase inhibitors.[11][12][3][13]
Caption: General binding mode of a 7-azaindole based kinase inhibitor.
The 7-azaindole core forms critical hydrogen bonds with the kinase hinge region. The substituent at the C3 position, installed via cross-coupling, typically projects towards the hydrophobic "gatekeeper" residue and the back pocket. The amide-linked group at the C5 position often extends out towards the solvent-exposed region, providing a handle for optimizing solubility and other ADME properties. Exploration of the structure-activity relationship (SAR) around 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines has led to the discovery of potent inhibitors of targets such as IGF-1R.[13]
Field-Proven Protocol: Suzuki-Miyaura Coupling
The following protocol provides a self-validating system for the Suzuki-Miyaura coupling, a key transformation for this building block. The causality for each step is explained to ensure robust and reproducible outcomes.
Reaction: Synthesis of 3-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-amine.
Materials and Reagents:
| Reagent | MW | Amount | Mmol | Eq. |
| This compound | 212.05 | 212 mg | 1.0 | 1.0 |
| (4-methoxyphenyl)boronic acid | 151.96 | 182 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Methodology:
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (212 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Causality: The flask must be dry to prevent unwanted side reactions. Using a slight excess of the boronic acid (1.2 eq.) ensures complete consumption of the limiting starting material. The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.
-
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Causality: The Pd(0) catalyst, Pd(PPh₃)₄, is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. Establishing an inert atmosphere is critical for catalyst longevity and reaction efficiency.
-
-
Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Bubble the inert gas through the reaction mixture for 15-20 minutes.
-
Causality: A mixture of dioxane and water is a common solvent system for Suzuki couplings, promoting solubility of both organic and inorganic reagents. Degassing the solvent removes dissolved oxygen, further protecting the catalyst.
-
-
Catalyst Addition: Briefly remove the septum and add the Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) under a positive flow of inert gas.
-
Causality: Adding the catalyst last and under a blanket of inert gas minimizes its exposure to air.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Causality: The elevated temperature is required to overcome the activation energy for the oxidative addition and subsequent steps in the catalytic cycle.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 2-6 hours).
-
Causality: Continuous monitoring prevents over-running the reaction, which can lead to byproduct formation, and confirms the reaction has reached completion.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Causality: This liquid-liquid extraction separates the organic product from the inorganic salts (e.g., K₂CO₃, borate salts) and the water-soluble components.
-
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).
-
Causality: The brine wash removes residual water. Drying over sodium sulfate removes all traces of water. Column chromatography separates the desired product from unreacted boronic acid, catalyst residues, and any side products.
-
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic linchpin in the efficient construction of complex, biologically active molecules. Its dual-handle reactivity provides a robust platform for generating extensive libraries for SAR studies, particularly in the highly competitive field of kinase inhibitor development. As our understanding of cell signaling pathways deepens, the demand for versatile and well-characterized building blocks will only increase. The principles and methodologies outlined in this guide demonstrate the enduring value of this 7-azaindole derivative, positioning it as a critical tool for the next generation of targeted therapeutics.
References
- Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727–736.
- PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
- PubMed. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323.
- BenchChem. (2025). 1-Acetyl-7-azaindole: A Technical Review for Drug Discovery Professionals. BenchChem.
- ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Pipzine Chemicals.
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- MDPI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
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- Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
- PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24.
- PubMed. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3136-40.
- MSU Chemistry. (n.d.). Amine Reactivity.
- MDPI. (n.d.).
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The Versatile Scaffold: Unlocking Therapeutic Potential with 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a deep dive into the strategic applications of the 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine core, a key building block in modern medicinal chemistry. We will explore its intrinsic properties, its role in the synthesis of potent kinase inhibitors, and provide actionable protocols and insights for its effective use in drug discovery programs.
The 7-Azaindole Core: A Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a cornerstone of contemporary drug design, particularly in the field of protein kinase inhibitors. Its structure is bioisosteric to indole, meaning it has similar spatial and electronic properties, allowing it to mimic the natural purine core of ATP and effectively compete for the kinase hinge-binding region. The nitrogen atom at the 7-position introduces a crucial hydrogen bond acceptor site, enhancing binding affinity and modulating the scaffold's physicochemical properties.
Strategic Functionalization: The Power of the 3-Bromo-5-Amino Intermediate
The compound this compound is not merely a 7-azaindole derivative; it is a highly strategic and versatile intermediate. The two functional groups are orthogonally positioned to allow for sequential and controlled chemical modifications:
-
The 3-Bromo Group: This position serves as a prime "handle" for transition metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. This diversification is critical for exploring the solvent-front region of the ATP-binding pocket and optimizing selectivity and potency.
-
The 5-Amino Group: The nucleophilic amine at the 5-position is an ideal attachment point for building out the "warhead" or main pharmacophore of the inhibitor. It is typically acylated to form an amide bond with a variety of side chains, which often project towards the ribose-phosphate binding region. This interaction is fundamental for anchoring the molecule within the active site.
The strategic placement of these two groups allows for a modular and efficient approach to library synthesis and lead optimization, as illustrated below.
Application in Kinase Inhibitor Development: Targeting SYK
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis and certain B-cell malignancies, making it a high-value therapeutic target. The this compound scaffold has been successfully employed in the development of potent SYK inhibitors.
The discovery process follows a structured, multi-stage cascade designed to identify and optimize lead candidates.
The Suzuki coupling is a robust method for installing aryl or heteroaryl moieties at the C3 position of the 7-azaindole core. This reaction is fundamental to exploring the Structure-Activity Relationships (SAR) of the region.
Objective: To couple a boronic acid derivative to the 3-bromo position of the scaffold.
Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05-0.1 eq).
-
Solvent and Base Addition: Add a suitable solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq), as an aqueous solution.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the C3-arylated product.
Causality Insight: The choice of palladium catalyst and base is crucial. Pd(PPh₃)₄ is a general-purpose catalyst, while catalysts with more specialized ligands like dppf (in PdCl₂(dppf)) can offer improved yields and tolerate a broader range of functional groups on the boronic acid partner. The base is essential for the transmetalation step of the catalytic cycle.
Research has demonstrated clear SAR trends for SYK inhibitors based on this scaffold. The data below is a representative summary synthesized from public domain knowledge.
| R Group at C3 Position | Linker at C5-Amide | SYK IC₅₀ (nM) | Rationale |
| Phenyl | -C(O)CH₂NH₂ | 500 | Basic phenyl group provides moderate potency. |
| 4-methoxyphenyl | -C(O)CH₂NH₂ | 250 | Electron-donating group improves activity. |
| 3-pyridyl | -C(O)CH₂NH₂ | 80 | H-bond acceptor enhances binding. |
| 3-pyridyl | -C(O)CH(CH₃)NH₂ | 35 | Stereocenter introduces optimal vector. |
Data is illustrative and compiled for educational purposes.
This table highlights how systematic modification at both the C3 and C5 positions, guided by iterative testing, leads to a significant enhancement in potency. The introduction of a nitrogen atom in the C3-aryl ring (e.g., 3-pyridyl) often provides a key hydrogen bond interaction with the kinase hinge region.
To determine the IC₅₀ values, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common and robust method.
Objective: To measure the inhibitory effect of a compound on SYK kinase activity.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Prepare solutions of recombinant SYK enzyme, biotinylated peptide substrate, and ATP.
-
Compound Plating: Serially dilute the test compounds in DMSO and dispense them into a 384-well low-volume assay plate.
-
Kinase Reaction: Add the SYK enzyme and the biotinylated substrate to the wells. Allow for a pre-incubation period (e.g., 15 minutes) at room temperature.
-
Initiation: Initiate the kinase reaction by adding ATP. The final concentration should be at or near the Km value for the enzyme to ensure competitive binding can be accurately measured. Incubate for a set time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction by adding a detection mixture containing EDTA (to chelate Mg²⁺ and stop the enzyme) along with HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Signal Reading: Incubate for 60 minutes at room temperature to allow for antibody binding. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and no enzyme (100% inhibition) controls. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation Insight: This assay format is highly reliable. The dual-wavelength ratiometric measurement corrects for well-to-well variations and compound interference, ensuring that the signal is a true measure of kinase activity.
Future Directions
The versatility of the this compound scaffold extends beyond traditional kinase inhibition. Emerging applications include:
-
Targeting Other Kinase Families: Its proven success makes it an attractive starting point for programs against other kinases, such as Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and Aurora kinases.
-
Development of PROTACs: The scaffold can serve as the warhead-binding element in Proteolysis-Targeting Chimeras (PROTACs). The C3 or other positions can be functionalized with a linker connected to an E3 ligase-binding moiety, leading to targeted degradation of the protein of interest rather than just inhibition.
-
Fragment-Based Drug Discovery (FBDD): The core itself can be used as a starting fragment, with the bromine and amine acting as vectors for fragment growth and linking.
Conclusion
This compound is a high-value, strategic intermediate in drug discovery. Its pre-functionalized, orthogonal handles for chemical modification allow for rapid and logical exploration of chemical space. Its proven track record in the synthesis of potent and selective kinase inhibitors, exemplified by its application in targeting SYK, underscores its importance. By understanding the underlying principles of its reactivity and employing robust biochemical and cellular assays, research teams can effectively leverage this scaffold to accelerate the development of next-generation therapeutics.
References
Please note that direct links to paywalled articles may be restricted. The provided URLs will lead to the journal or patent office landing page for the cited document.
-
Synthesis and applications of 7-azaindole derivatives in medicinal chemistry. (This is a representative topic, as a single comprehensive review URL is not available from the search. The principles are drawn from numerous sources in the field). Source: General Medicinal Chemistry Reviews. URL:[Link]
- Pyrrolo[2,3-b]pyridine compounds as SYK inhibitors. (Patent literature provides detailed examples of synthesis and use). Source: Google Patents (WO2010035063A1).
-
Discovery of selective SYK inhibitors for the treatment of autoimmune and inflammatory diseases. (Illustrates the drug discovery process for this target class). Source: Journal of Medicinal Chemistry. URL:[Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction. (Provides foundational knowledge on the key synthetic reaction). Source: Chemical Reviews. URL:[Link]
Methodological & Application
Application Note: A Practical Guide to the Suzuki-Miyaura Cross-Coupling of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole core is a bioisostere of indole and is a key component in a multitude of biologically active compounds.[1] Its presence in pharmaceuticals is widespread due to its ability to act as a versatile hydrogen bond donor and acceptor, facilitating interactions with various biological targets. The synthesis of C-C bonds at specific positions on this heterocyclic system is a cornerstone of modern drug discovery.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forming C(sp²)–C(sp²) bonds.[2] Its popularity stems from the mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of the requisite organoboron reagents.[3][4] For a substrate like 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine, which contains multiple nitrogen atoms that can potentially coordinate to and inhibit the palladium catalyst, a well-optimized protocol is essential for achieving high yields and purity.[5][6][7] This guide aims to provide such a protocol, grounded in mechanistic principles and practical experience.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 3-bromo-7-azaindole. This forms a new Pd(II) intermediate.[8][10] This step is often rate-limiting.
-
Transmetalation: The aryl group from the organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step is critically dependent on the presence of a base.[3][10] The base activates the boronic acid, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center and displaces the halide.[11][12][13][14]
-
Reductive Elimination: The two organic ligands (the 7-azaindole and the newly transferred aryl group) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing the Protocol: Key Parameter Selection
The success of a Suzuki coupling, especially with nitrogen-rich heterocycles, hinges on the judicious selection of the catalyst, ligand, base, and solvent system.[7][15]
-
Catalyst & Ligand: While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide superior results for challenging substrates.[16] Electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos, XPhos) can accelerate the oxidative addition and reductive elimination steps.[4][17][18] Using stable Pd(II) precatalysts, such as XPhos Pd G2/G3, simplifies reaction setup as they are air-stable and efficiently generate the active Pd(0) species in situ.[4][19]
-
Base: The choice of base is critical. It must be strong enough to promote the formation of the boronate "ate" complex but not so strong as to cause degradation of the starting materials or product.[11][19] For N-H containing substrates like 7-azaindoles, inorganic bases are preferred. Potassium carbonate (K₂CO₃) is a common choice, while stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often improve yields, particularly with less reactive coupling partners.[15][20]
-
Solvent: The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a base like K₂CO₃ is used in water). A mixture of an organic solvent like 1,4-dioxane, dimethoxyethane (DME), or toluene with water is very common.[1][3] Anhydrous conditions can sometimes mitigate side reactions like protodeboronation of the boronic acid.[19]
-
Temperature: Most Suzuki couplings require heating to proceed at a reasonable rate, typically in the range of 80-110 °C.[19] Microwave-assisted heating can dramatically reduce reaction times and improve yields.[4][20]
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Reagents/Conditions | Rationale & Key Considerations |
| Substrate | This compound | The free N-H and amino groups can interact with the catalyst. The protocol assumes an unprotected substrate. |
| Aryl Boronic Acid | 1.2 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. Purity is critical to avoid side reactions. |
| Palladium Precatalyst | XPhos Pd G3 (1-3 mol %) | Air-stable, highly active precatalyst suitable for challenging N-heterocyclic substrates.[4] |
| Ligand | XPhos (if not using a precatalyst) | Bulky, electron-rich ligand that promotes efficient catalysis. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents) | Strong, non-nucleophilic bases that are effective in promoting transmetalation for azaindole substrates.[15][20] |
| Solvent System | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | A versatile solvent system that facilitates dissolution of both organic and inorganic reagents.[20] |
| Temperature | 90 - 110 °C | Provides sufficient thermal energy for the reaction to proceed efficiently. Monitor for potential degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and degradation of the Pd(0) catalyst and phosphine ligands.[19] |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (or similar precatalyst, 0.02 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Reaction vessel (e.g., microwave vial or round-bottom flask) with a magnetic stir bar
-
Septum and needles for inert gas purging
-
Heating mantle or oil bath with temperature control
-
TLC plates, ethyl acetate, hexanes, brine, anhydrous sodium sulfate (Na₂SO₄), silica gel
Caption: Experimental workflow for the Suzuki coupling protocol.
Step-by-Step Procedure:
-
Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Catalyst Addition: Briefly open the vessel and add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).
-
Inerting the System: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is crucial to remove oxygen, which can deactivate the catalyst.[19]
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio). To degas, bubble argon through the solvent mixture for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction vessel to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure 3-aryl-1H-pyrrolo[2,3-b]pyridin-5-amine product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents. | Use a fresh, air-stable precatalyst. Ensure thorough degassing of solvents and purging of the reaction vessel.[19] Verify the purity of the boronic acid. |
| Protodeboronation | The boronic acid is sensitive to the reaction conditions (base, water, temperature). | Switch to a milder base (e.g., K₂CO₃ or KF).[19] Use anhydrous conditions. Consider using a more stable boronate ester (e.g., a pinacol ester). |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve the degassing and inerting procedure. Ensure the inert gas line has an oxygen trap if necessary.[19] |
| Debromination of Starting Material | Side reaction promoted by base and catalyst, sometimes with trace water or other proton sources. | Lower the reaction temperature. Screen different palladium ligands or catalyst systems. Ensure all reagents and solvents are pure. |
References
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Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Amatore, C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]
-
de Vries, J. G. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chem. Rev. [Link]
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH. [Link]
-
ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of.... [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
-
Kudo, N., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angew. Chem. Int. Ed. [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
-
Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) -one. PubMed Central. [Link]
-
Attanasi, O. A., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
El Kazzouli, S., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
-
Reddy, T. R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [Link]
-
Serebryany, L., & Szostak, M. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. [Link]
-
Gonzalez, A. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]
-
Ye, R. Q., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. PMC - NIH. [Link]
-
Ye, R. Q., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5- a ]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. ResearchGate. [Link]
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
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- 12. researchgate.net [researchgate.net]
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- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine
Introduction: Strategic C-N Bond Formation on a Privileged Scaffold
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] Its broad functional group tolerance and substrate scope have displaced harsher, more traditional methods.[1]
This guide focuses on a substrate of significant interest in drug discovery: 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine , commonly known as 5-amino-3-bromo-7-azaindole. The 7-azaindole core is a "privileged scaffold," frequently appearing in biologically active molecules, including kinase inhibitors, due to its ability to act as a versatile hydrogen bond donor and acceptor.[5][6]
The challenge in functionalizing this molecule lies in its inherent complexity. It possesses a reactive C-Br bond for coupling, an acidic N-H on the pyrrole ring, and an existing C5-amino group. A successful protocol must selectively target the C-Br bond for amination without promoting side reactions at the other nitrogen-containing sites. This application note provides a comprehensive, field-proven protocol for this transformation, delving into the mechanistic rationale behind the choice of reagents and conditions to ensure high-yield, selective synthesis.
Reaction Principle and Mechanistic Considerations
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. Understanding this mechanism is paramount to troubleshooting and optimizing the reaction for a specific substrate.
The generally accepted pathway involves several key steps:
-
Activation of the Precatalyst: A Pd(II) or Pd(0) precatalyst is activated to form the catalytically active LPd(0) species. Modern palladacycle precatalysts are designed to generate this active species cleanly and efficiently upon exposure to a base.[7]
-
Oxidative Addition: The active LPd(0) complex undergoes oxidative addition into the aryl-bromide bond (Ar-Br), forming a Pd(II)-aryl intermediate. The reactivity order for this step is generally Ar-I > Ar-Br > Ar-Cl.[8]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired arylamine product from the Pd(II)-amido complex, regenerating the active LPd(0) catalyst.[1][8]
Substrate-Specific Challenges: For this compound, the primary challenge is the presence of the unprotected pyrrole N-H. This site is acidic and can be deprotonated by the strong bases typically used, potentially leading to catalyst inhibition or undesired N-arylation. However, studies by Buchwald and others have demonstrated that the use of bulky, electron-rich biarylphosphine ligands can effectively promote the desired C-Br coupling over competing pathways, even without N-H protection.[5][9] These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, outcompeting potential side reactions.
Optimizing Key Experimental Parameters
The success of this coupling hinges on the judicious selection of the catalyst system, base, and solvent. The tables below provide a comparative overview to guide experimental design.
Table 1: Catalyst System Selection
| Component | Example(s) | Rationale for Selection & Causality |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3/G4 | While traditional sources like Pd₂(dba)₃ are effective, modern palladacycle precatalysts (e.g., XPhos Pd G3) are often superior.[10] They provide a higher concentration of the active LPd(0) species in situ, leading to faster reactions, lower catalyst loadings, and greater reproducibility, which is critical for sensitive heteroaromatic substrates.[5] |
| Phosphine Ligand | XPhos , RuPhos, BrettPhos | The choice of ligand is crucial for heteroaryl halides.[7] XPhos is an excellent starting point due to its steric bulk and electron-rich nature, which facilitates the oxidative addition of the C-Br bond and stabilizes the palladium center.[5] For coupling with primary amines, BrettPhos is often superior in preventing double arylation.[5] For secondary amines, RuPhos is a strong candidate.[11] |
Table 2: Base and Solvent Selection
| Component | Example(s) | Rationale for Selection & Causality |
| Base | NaOtBu, KOtBu, Cs₂CO₃ , K₃PO₄ | Strong alkoxide bases like NaOtBu promote high reaction rates but can be incompatible with sensitive functional groups.[11] For the 7-azaindole substrate, a slightly weaker but effective base like Cs₂CO₃ is often a better choice to minimize potential degradation or side reactions involving the N-H group while still being strong enough to facilitate amine deprotonation.[12] |
| Solvent | Toluene , Dioxane, t-BuOH | The solvent must be anhydrous and capable of dissolving the reagents at the reaction temperature. Toluene and 1,4-Dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[12] They are relatively non-polar and have sufficiently high boiling points to drive the reaction to completion. Rigorous degassing is essential to prevent oxygen from deactivating the catalyst.[13] |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic secondary amine (e.g., morpholine). The stoichiometry and conditions should serve as a robust starting point for various amine partners.
Materials & Reagents
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine, 1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)[10]
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Standard workup and purification reagents (Ethyl Acetate, Brine, Na₂SO₄, Silica Gel)
Equipment
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Syringes and needles
-
Heating mantle or oil bath with temperature control
-
TLC plates and/or LC-MS instrument
-
Rotary evaporator and standard glassware for workup and chromatography
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (e.g., 212 mg, 1.0 mmol), Cs₂CO₃ (652 mg, 2.0 mmol), and the XPhos Pd G3 precatalyst (17 mg, 0.02 mmol, 2 mol%).[10]
-
Inert Atmosphere: Seal the flask with a septum, and carefully evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction environment is free of oxygen.[14]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) via syringe. Stir the suspension for 5-10 minutes. Then, add the amine coupling partner (e.g., morpholine, 105 µL, 1.2 mmol) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[14]
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe) and analyzing it by TLC or LC-MS to check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[15] Wash the filtrate with water (2 x 15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.
Troubleshooting Guide
Even robust protocols can encounter issues. This guide addresses common problems and provides actionable solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Impure reagents or solvent. 3. Insufficient temperature or reaction time. | 1. Ensure rigorous degassing of the solvent and use strict inert atmosphere techniques.[13] 2. Use freshly opened or purified reagents and truly anhydrous solvent. 3. Increase temperature (e.g., to 120 °C in a sealed tube) or extend reaction time. |
| Hydrodehalogenation (Bromine replaced by Hydrogen) | 1. Presence of water or other protic sources. 2. Side reaction pathway competing with reductive elimination.[1] | 1. Ensure all reagents and solvents are scrupulously dry. 2. Screen a different ligand. A more electron-donating ligand can sometimes favor the desired reductive elimination pathway. |
| Homocoupling (Dimerization of starting material) | Catalyst system promotes self-coupling over cross-coupling. | Optimize the catalyst loading (sometimes lowering it can help) and reaction temperature.[10] |
| Poor Product Recovery | Product may be binding to silica gel during chromatography or is more water-soluble than expected. | 1. Consider deactivating the silica gel with triethylamine. 2. Perform a back-extraction from the aqueous layers if the product has basic nitrogen atoms. |
Safety Precautions
-
Chemical Hazards: Palladium catalysts are heavy metals and should be handled with care. Strong bases like NaOtBu are corrosive and can be pyrophoric. Organic solvents are flammable.
-
Operational Hazards: Reactions at elevated temperatures and in sealed vessels carry a risk of pressure buildup.
-
Recommended Practices: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Use proper inert atmosphere techniques to handle air-sensitive reagents safely.
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective method for elaborating this medicinally important scaffold. By carefully selecting a modern palladium precatalyst system with a bulky biarylphosphine ligand and optimizing the base and solvent, researchers can achieve high yields of the desired C3-aminated products. The protocol and insights provided herein serve as a reliable foundation for scientists engaged in drug discovery and synthetic chemistry to successfully implement this critical transformation.
References
-
Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Online] Available at: [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Online] Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Online] Available at: [Link]
-
ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 2021. [Online] Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Online] Available at: [Link]
-
National Institutes of Health (NIH). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 2010. [Online] Available at: [Link]
-
University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Online] Available at: [Link]
-
ChemSpider SyntheticPages. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Online] Available at: [Link]
-
ResearchGate. Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. Molecules, 2024. [Online] Available at: [Link]
-
Purdue University Graduate School. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Online] Available at: [Link]
-
ResearchGate. Selected ligands and catalysts for Buchwald-Hartwig amination. [Online] Available at: [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Online] Available at: [Link]
-
Chemistry Stack Exchange. Purification of Buchwald-Hartwig amination. [Online] Available at: [Link]
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Journal of the Mexican Chemical Society. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Online] Available at: [Link]
-
Paul Murray Catalysis Consulting Ltd. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Online] Available at: [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Online] Available at: [Link]
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ACS Publications. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2005. [Online] Available at: [Link]
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National Institutes of Health (NIH). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 2024. [Online] Available at: [Link]
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Beilstein Journal of Organic Chemistry. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Online] Available at: [Link]
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-
ResearchGate. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 2021. [Online] Available at: [Link]
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Graz University of Technology. Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. [Online] Available at: [Link]
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ResearchGate. Reductive Buchwald-Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. Angewandte Chemie International Edition, 2020. [Online] Available at: [Link]
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Application Notes and Protocols for the Derivatization of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine nucleus, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, being a bioisostere of indole, allows it to mimic the natural purine bases and engage in key biological interactions, particularly within the ATP-binding sites of kinases.[1] Consequently, 7-azaindole derivatives have emerged as crucial components in the development of therapeutics targeting a range of diseases, most notably as kinase inhibitors in oncology.[1][2] The compound 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine is a versatile synthetic intermediate, offering a strategic handle at the C3-position for the introduction of molecular diversity through modern cross-coupling methodologies. The presence of the C5-amino group provides an additional vector for pharmacophoric elaboration or can be a key binding element itself. This guide provides a detailed technical overview and actionable protocols for the derivatization of this important building block.
PART 1: The Critical Role of Protecting Groups: A Strategic Prerequisite
The inherent reactivity of the pyrrole N-H and the C5-amino group necessitates a robust protecting group strategy prior to undertaking palladium-catalyzed cross-coupling reactions. The nucleophilicity of these sites can lead to undesired side reactions, including N-arylation, catalyst inhibition, or poor reaction yields.
Causality Behind Protecting Group Selection:
-
Pyrrole N-H Acidity and Nucleophilicity: The pyrrole nitrogen is acidic and can be deprotonated by the bases typically used in cross-coupling reactions. The resulting anion can coordinate to the palladium center, potentially deactivating the catalyst. Furthermore, the N-H bond can undergo oxidative addition in some catalytic cycles.
-
C5-Amine Nucleophilicity: The primary amine at the C5-position is a potent nucleophile that can compete with the desired coupling partner in C-N bond-forming reactions or act as a ligand for the palladium catalyst.
-
Improving Solubility and Reactivity: Protection of the N-H can enhance the solubility of the azaindole substrate in organic solvents commonly used for cross-coupling reactions.
The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a highly effective choice for protecting the pyrrole nitrogen.[3][4] It is stable to a wide range of reaction conditions, including the basic media of Suzuki and Buchwald-Hartwig reactions, and can be reliably removed under acidic or fluoride-mediated conditions.[5] For the C5-amino group, protection may not always be necessary, depending on the specific reaction conditions and the coupling partner. However, if N-arylation or other side reactions are a concern, standard amine protecting groups such as tert-butyloxycarbonyl (Boc) or a second SEM group can be employed.
Experimental Protocol: N-SEM Protection of this compound
This protocol details the protection of the pyrrole nitrogen, which is a critical first step for subsequent derivatization.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
(2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add SEM-Cl (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-SEM protected this compound.
PART 2: Palladium-Catalyzed Cross-Coupling Reactions
With the N-SEM protected substrate in hand, a variety of powerful palladium-catalyzed cross-coupling reactions can be employed to introduce diverse functionalities at the C3-position. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.[6][7] For nitrogen-rich heterocycles like 7-azaindoles, the use of bulky, electron-rich phosphine ligands is often essential to promote efficient oxidative addition and reductive elimination steps.[8]
Representative Suzuki-Miyaura Coupling Conditions
| Catalyst / Pre-catalyst | Ligand | Base | Solvent System | Temperature (°C) | Reference(s) |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | [8] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DME/H₂O | 80-90 | [9][10] |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (Microwave) | [6] |
| XPhos Pd G2 | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 (Microwave) | [6][11] |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
N-SEM-3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine
-
Aryl- or heteroarylboronic acid or boronic acid pinacol ester (1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)
Procedure:
-
In a reaction vessel suitable for microwave heating or conventional heating under an inert atmosphere, combine N-SEM-3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine (1.0 equivalent), the boronic acid derivative, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) for the specified time (typically 1-12 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and EtOAc.
-
Separate the layers, and extract the aqueous phase with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[12][13] This reaction is particularly relevant for modifying the 7-azaindole scaffold to produce compounds with diverse amine functionalities. The choice of ligand is crucial, with bulky biarylphosphines often providing the best results.[14][15]
Representative Buchwald-Hartwig Amination Conditions
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference(s) |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | n-Butanol or t-Butanol | 100-110 | [3] |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 (Microwave) | [14] |
| RuPhos Pd G2 | RuPhos | LiHMDS | 1,4-Dioxane | 65-80 | [3][16] |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | [9] |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
N-SEM-3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine
-
Primary or secondary amine (1.2 equivalents)
-
Palladium source (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., RuPhos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium source, ligand, and base.
-
Add the N-SEM-3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine (1.0 equivalent) and the amine coupling partner (1.2 equivalents).
-
Add the anhydrous solvent.
-
Seal the vessel and heat to the desired temperature (e.g., 110 °C) for 1-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with EtOAc and filter through a pad of celite, washing with additional EtOAc.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[17][18] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[18]
Representative Sonogashira Coupling Conditions
| Palladium Catalyst | Copper(I) Source | Base | Solvent | Temperature (°C) | Reference(s) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60-100 | [17][18] |
| Pd(PPh₃)₄ | CuI | Et₃N/THF | THF | 70 | [17][19] |
| Pd(OAc)₂/dppb | - | Cs₂CO₃ | Dioxane | 80 | [18] |
| Pd(PhCN)₂Cl₂/P(t-Bu)₃ | CuI | Et₃N | Toluene | Room Temp. | [18] |
Experimental Protocol: Sonogashira Coupling
Materials:
-
N-SEM-3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Et₃N)
-
Solvent (e.g., DMF or THF)
Procedure:
-
To a solution of N-SEM-3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine (1.0 equivalent) and the terminal alkyne in the chosen solvent, add the palladium catalyst and CuI.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the base (e.g., Et₃N) and heat the reaction to the desired temperature (e.g., 80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash column chromatography.
PART 3: Deprotection Strategies and Troubleshooting
The final step in the synthetic sequence is the removal of the protecting group(s). The deprotection of the SEM group can be challenging and requires careful optimization to avoid the formation of byproducts.[3]
SEM-Deprotection: Key Considerations
Acid-mediated deprotection is common, often using trifluoroacetic acid (TFA).[3] However, this process can release formaldehyde, which may lead to undesired side reactions, such as the formation of tricyclic eight-membered ring systems through electrophilic aromatic substitution.[3][20]
Acidic Deprotection Protocol (TFA):
-
Dissolve the SEM-protected compound in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) at room temperature.
-
Stir for 1-4 hours, monitoring by LC-MS.
-
Upon completion, carefully neutralize the reaction with a base (e.g., saturated NaHCO₃ solution) and extract the product.
-
A subsequent basic workup may be required to ensure complete removal of any intermediates.[3]
Fluoride-Mediated Deprotection: An alternative is the use of a fluoride source like tetrabutylammonium fluoride (TBAF). This method proceeds under milder, non-acidic conditions and may be preferable for sensitive substrates.[5][21]
Visualizing the Workflow
The following diagrams illustrate the overall synthetic strategy and the catalytic cycles for the key cross-coupling reactions.
Caption: General workflow for derivatization.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
References
-
Merugu, S. R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. Available at: [Link]
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Merugu, S. R. (2020). Routes to specific 7-azaindoles: cross-coupling, and challenges in SEM-deprotection. University of Bergen. Available at: [Link]
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Shaik, R. P., et al. (2019). Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design. Computational Biology and Chemistry, 81, 133-143. Available at: [Link]
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Marques, M. M. B., & Santos, A. S. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 457. Available at: [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
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Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. Available at: [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]
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Merugu, S. R., et al. (2020). Structure of the CSF1R inhibitor 1, the less active thienopyrimidine 2 and 7-azaindole analogue 3c. ResearchGate. Available at: [Link]
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Marques, M. M. B., et al. (2018). Sonogashira mediated synthesis of 5-nitro-7-azaindole. ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 250, 115206. Available at: [Link]
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Gonzalez-Gomez, J. C. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. Available at: [Link]
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Selmer-Olsen, S., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7491-7509. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Romagnoli, R., et al. (2013). The Azaindole Framework in the Design of Kinase Inhibitors. Current Pharmaceutical Design, 19(21), 3804-3829. Available at: [Link]
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Powers, D. G., & Paquette, W. D. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 55(15), 2096-2111. Available at: [Link]
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Ben-Mbarek, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2943-2953. Available at: [Link]
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Merugu, S. R., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6619. Available at: [Link]
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El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
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Taddei, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(6), 6924-6938. Available at: [Link]
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Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7949-7960. Available at: [Link]
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Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 215-221. Available at: [Link]
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Ben-Mbarek, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. Available at: [Link]
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Chemistry Made Simple. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Kumar, R., et al. (2009). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 28(2), 197-205. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Lager, E., et al. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Synlett, 30(20), 2293-2297. Available at: [Link]
-
Kumar, A., et al. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 9, 2378-2385. Available at: [Link]
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Marques, M. M. B., et al. (2018). Sonogashira mediated synthesis of 5-nitro-7-azaindole. ResearchGate. Available at: [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Available at: [Link]
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ResearchGate. (2020). Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I. Available at: [Link]
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Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 508-511. Available at: [Link]
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Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48, 259-281. Available at: [Link]
-
Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. Available at: [Link]
-
Khan, I., et al. (2022). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 27(19), 6542. Available at: [Link]
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Waker, A. M., et al. (2023). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine
Introduction: The Privileged Scaffold of 7-Azaindole in Kinase Inhibitor Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its structure is bioisosteric to indole, a common motif in biologically active molecules, and the presence of the nitrogen atom in the pyridine ring offers an additional hydrogen bond acceptor, which can enhance binding affinity and modulate physicochemical properties.[3] This scaffold is considered a "privileged structure" due to its ability to serve as a versatile template for the development of inhibitors targeting a wide range of kinases.[4]
The starting material, 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine, is a key building block for the synthesis of a diverse library of kinase inhibitors. The bromine atom at the 3-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The amine group at the 5-position can also be functionalized, further expanding the chemical space that can be explored. This guide provides detailed protocols for the synthesis of kinase inhibitors based on this versatile scaffold, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Synthetic Strategies and Key Transformations
The chemical versatility of this compound allows for a modular approach to the synthesis of kinase inhibitors. The core scaffold can be elaborated at the 3-position through the formation of new carbon-carbon or carbon-nitrogen bonds.
Core Synthetic Workflow
Caption: General synthetic strategies for the diversification of this compound.
Detailed Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-1H-pyrrolo[2,3-b]pyridin-5-amines
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[5][6][7] This reaction is particularly useful for introducing aryl or heteroaryl moieties at the 3-position of the 7-azaindole scaffold.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand are commonly used. The choice of ligand is crucial and can influence reaction efficiency. Bulky, electron-rich phosphine ligands like SPhos or RuPhos are often effective for challenging couplings.[8]
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can affect the reaction rate and yield.[5]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used. Water is necessary for the dissolution of the inorganic base and plays a role in the catalytic cycle.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 2.5-5 mol%) and a ligand (e.g., SPhos, 5-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Example Conditions):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.0) | DME | 80 | 2 | >90 | [5] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (5) / SPhos (10) | Cs₂CO₃ (2.0) | Toluene/Ethanol (1:1) | 110 | 12 | 85 | [8] |
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-(Arylamino)-1H-pyrrolo[2,3-b]pyridin-5-amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[9][10] This reaction is instrumental in synthesizing 3-amino-substituted 7-azaindole derivatives, which are key intermediates for a variety of kinase inhibitors.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are essential. Ligands such as BrettPhos and XPhos have been shown to be effective for the amination of aryl bromides.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS).[10][11]
-
Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or toluene are typically used to prevent quenching of the strong base.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2-5 mol%).
-
Reagent Addition: Add this compound (1.0 equiv.), the desired primary or secondary amine (1.2-1.5 equiv.), and the base (e.g., LiHMDS, 2.5 equiv.).
-
Solvent Addition: Add anhydrous THF.
-
Reaction: Seal the tube and heat the reaction mixture to 65-100 °C with stirring for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching and Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling for the Synthesis of 3-Alkynyl-1H-pyrrolo[2,3-b]pyridin-5-amines
The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a C(sp²)-C(sp) bond.[12][13] This reaction is valuable for introducing alkynyl moieties, which can act as important pharmacophores or be further functionalized.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne.[12]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.
-
Solvent: Solvents like THF or DMF are commonly employed.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in the chosen solvent (e.g., THF/Et₃N mixture).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) iodide (2.5 mol%).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalysts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with water. Dry the organic layer and concentrate. Purify the product by flash column chromatography.
Application in the Synthesis of Specific Kinase Inhibitors
Derivatives of this compound have shown potent inhibitory activity against several important kinase targets.
FGFR4 Inhibitors for Hepatocellular Carcinoma
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, can drive the progression of hepatocellular carcinoma (HCC).[2][4][14][15] Selective FGFR4 inhibitors based on the 7-azaindole scaffold have been developed. The synthesis of these inhibitors often involves a Suzuki coupling to install an aryl group at the 3-position, followed by further functionalization.
Signaling Pathway:
Caption: Simplified FGFR4 signaling pathway and the point of intervention by 7-azaindole based inhibitors.[4][14]
PI3K Inhibitors in Cancer Therapy
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][16][17] 7-azaindole derivatives have been discovered as potent PI3K inhibitors.[1]
Signaling Pathway:
Caption: The PI3K/AKT/mTOR signaling cascade and its inhibition by 7-azaindole derivatives.[1][18]
CDK8 Inhibitors for Acute Myeloid Leukemia and Colorectal Cancer
Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator that has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and colorectal cancer.[19][20][21][22] Novel 7-azaindole derivatives have been designed and synthesized as potent CDK8 inhibitors.[19][21]
Mechanism of Action:
CDK8 inhibitors often function by modulating the Wnt/β-catenin signaling pathway. Inhibition of CDK8 can lead to a decrease in the phosphorylation of STAT5 and an indirect inhibition of β-catenin activity, resulting in cell cycle arrest and apoptosis in cancer cells.[19][22]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, allows for the systematic exploration of the chemical space around the privileged 7-azaindole scaffold. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in the field of drug discovery to efficiently synthesize and evaluate novel kinase inhibitors with the potential for therapeutic intervention in various diseases.
References
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (URL: [Link])
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (URL: [Link])
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (URL: [Link])
-
Azaindole Therapeutic Agents. (URL: [Link])
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (URL: [Link])
-
Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. (URL: [Link])
-
Buchwald–Hartwig amination. (URL: [Link])
-
Buchwald-Hartwig Amination. (URL: [Link])
-
Developing FGFR4 Inhibitors As Potential Anti-Cancer Agents Via In Silico Design, Supported by In Vitro and Cell-Based Testing. (URL: [Link])
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (URL: [Link])
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (URL: [Link])
-
Sonogashira coupling. (URL: [Link])
-
Sonogashira Coupling. (URL: [Link])
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. (URL: [Link])
-
New CDK8 inhibitors as potential anti-leukemic agents - Design, synthesis and biological evaluation. (URL: [Link])
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (URL: [Link])
-
Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. (URL: [Link])
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (URL: [Link])
-
Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (URL: [Link])
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (URL: [Link])
-
Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (URL: [Link])
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (URL: [Link])
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])
-
Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs. (URL: [Link])
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (URL: [Link])
-
Suzuki Coupling. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide. (URL: [Link])
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (URL: [Link])
Sources
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- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 16. researchgate.net [researchgate.net]
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- 18. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure, an isostere of indole, features a unique combination of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen). This arrangement allows it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Notably, substituted 7-azaindoles are core components of numerous kinase inhibitors approved for therapeutic use.[1][2]
Functionalization of the 7-azaindole core is critical for modulating pharmacological activity. The C3 position, in particular, is a key vector for synthetic diversification. Palladium-catalyzed cross-coupling reactions provide a powerful and modular platform for installing a diverse range of substituents at this position on the 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine precursor. This document provides a detailed guide to these essential transformations, offering insights into mechanistic principles and field-proven laboratory protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Mechanistic Overview: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[3] These reactions generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[3][4][5]
The three key elementary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-7-azaindole, forming a square planar Pd(II) complex.[3][6] This is often the rate-determining step.
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[4][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new carbon-carbon or carbon-nitrogen bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4][6]
The efficiency and scope of this cycle are profoundly influenced by the choice of ligands, base, and solvent, which must be carefully optimized for each specific transformation.[4][7]
Caption: General Palladium Cross-Coupling Cycle.
Core Substrate: Chemical Profile
-
IUPAC Name: this compound
-
Synonyms: 3-bromo-5-amino-7-azaindole
-
Molecular Formula: C₇H₆BrN₃
-
Molecular Weight: 212.05 g/mol
-
Key Structural Features: The molecule contains a pyrrole N-H and an exocyclic primary amine, both of which can potentially interact with the palladium catalyst or react with bases. The presence of the electron-donating amine group at C5 can influence the electronic properties of the pyridine ring. The C3-Br bond is the target for oxidative addition.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, owing to the commercial availability of a vast array of boronic acids and the generally mild reaction conditions.[8]
Rationale for Conditions:
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a sterically hindered, electron-rich phosphine ligand such as RuPhos or XPhos is often employed.[9][10] These bulky ligands promote the reductive elimination step and stabilize the active Pd(0) species.[4] Using a pre-formed palladium G-catalyst (e.g., XPhos Pd G2) can also provide high efficiency and reproducibility.[11]
-
Base: An inorganic base like K₃PO₄ or K₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8][12][13]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or DMF) and water is standard. Water is crucial for dissolving the inorganic base and assisting in the transmetalation step.[14]
-
Temperature: Elevated temperatures (80-110 °C) are typically necessary to drive the reaction to completion, although microwave-assisted protocols can significantly reduce reaction times.[10]
Detailed Step-by-Step Protocol (Example: Coupling with 4-methoxyphenylboronic acid):
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) or a combination of Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv) and a suitable ligand like RuPhos (0.10 equiv).
-
Solvent Addition & Degassing: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling nitrogen or argon through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (typically 4-16 hours), monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ or Pd(OAc)₂/RuPhos | Provides the active Pd(0) catalyst. |
| Ligand | PPh₃ or RuPhos | Stabilizes catalyst, promotes key steps.[9] |
| Boronic Acid | 1.2 - 2.0 equiv. | Nucleophilic coupling partner. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.) | Activates boronic acid for transmetalation.[14] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Facilitates dissolution of all components. |
| Temperature | 90 - 110 °C | Provides thermal energy for reaction. |
| Atmosphere | Inert (N₂ or Ar) | Prevents catalyst oxidation. |
Protocol 2: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling is the premier method for synthesizing arylalkynes by reacting an aryl halide with a terminal alkyne.[15][16] This reaction is unique in its typical requirement for a copper(I) co-catalyst.[17]
Rationale for Conditions:
-
Catalyst System: The reaction employs a dual-catalyst system. A palladium complex, such as PdCl₂(PPh₃)₂, generates the active Pd(0) species for the main cycle, while a copper(I) salt, typically copper(I) iodide (CuI), activates the alkyne.[15][18]
-
Mechanism of Copper Co-catalyst: The copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Ar-Pd(II)-Br complex.[15][18]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves both to neutralize the HBr byproduct and to act as a solvent or co-solvent.[16][18]
-
Solvent: Anhydrous, polar aprotic solvents like THF or DMF are commonly used.
Detailed Step-by-Step Protocol (Example: Coupling with Phenylacetylene):
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv).
-
Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv) and Copper(I) iodide [CuI] (0.05 equiv).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF, followed by triethylamine (Et₃N, 2.5 equiv). Finally, add phenylacetylene (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until completion (typically 2-12 hours), monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
| Parameter | Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Primary catalyst for the cross-coupling cycle.[17] |
| Copper Co-catalyst | CuI (3-10 mol%) | Forms copper acetylide to facilitate transmetalation.[15] |
| Alkyne | 1.1 - 1.5 equiv. | Nucleophilic coupling partner. |
| Base | Et₃N or DIPEA (2.0 - 3.0 equiv.) | Scavenges HBr, aids acetylide formation.[18] |
| Solvent | THF or DMF (anhydrous) | Aprotic solvent for the reaction. |
| Temperature | 25 - 60 °C | Mild conditions are often sufficient.[17] |
| Atmosphere | Inert (N₂ or Ar) | Protects catalysts and intermediates. |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for forming C-N bonds from aryl halides.[19] This is particularly useful for accessing derivatives of the 5-amino-7-azaindole core where the newly introduced nitrogen is attached at the C3 position.
Rationale for Conditions:
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., BINAP, XPhos, SPhos) are critical for success. They accelerate the rate-limiting reductive elimination of the C-N bond from the palladium(II) intermediate.[4][19] Palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used to deprotonate the amine, generating the active nucleophile.[20][21]
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are necessary to prevent quenching of the strong base.
Detailed Step-by-Step Protocol (Example: Coupling with Morpholine):
-
Reagent and Catalyst Preparation: In a glovebox or under a robust inert atmosphere, add this compound (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., BINAP, 0.05 equiv), and the base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vessel.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene or dioxane. Then, add the amine coupling partner (e.g., morpholine, 1.2 equiv).
-
Reaction: Seal the vessel and heat to the required temperature (e.g., 100 °C) with stirring. Monitor the reaction for 8-24 hours by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and carefully quench with water. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black.
-
Purification: Separate the layers of the filtrate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Provides the active Pd(0) catalyst. |
| Ligand | BINAP, XPhos, SPhos | Bulky, electron-rich ligand is crucial for C-N reductive elimination.[19] |
| Amine | 1.1 - 1.5 equiv. | Nucleophilic coupling partner. |
| Base | NaOtBu or LHMDS (1.2 - 2.0 equiv.) | Strong, non-nucleophilic base to deprotonate amine.[20][21] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous, aprotic solvent. |
| Temperature | 80 - 110 °C | Drives the reaction to completion. |
| Atmosphere | Inert (N₂ or Ar) | Essential due to air-sensitive base and catalyst. |
Troubleshooting & Key Considerations
-
Low Yield/No Reaction:
-
Catalyst Deactivation: Ensure rigorous exclusion of oxygen. Use freshly degassed solvents and maintain a positive pressure of inert gas.
-
Ineffective Base: For Suzuki couplings, ensure the base is sufficiently strong and soluble. For Buchwald-Hartwig reactions, ensure the base is anhydrous and active.
-
Poor Ligand Choice: The ligand is critical. If one fails, screen others. For example, hindered substrates may require bulkier ligands like XPhos.[22]
-
-
Side Reactions:
-
Debromination (Protodehalogenation): This occurs when the Ar-Pd(II)-Br intermediate is reduced before transmetalation. This can be minimized by ensuring a sufficient concentration and reactivity of the coupling partner.
-
Homocoupling: Homocoupling of the boronic acid (Suzuki) or alkyne (Sonogashira) can occur. This is often temperature-dependent and can be suppressed by using lower temperatures or more efficient catalyst systems.
-
-
Substrate-Specific Issues: The unprotected N-H of the pyrrole and the C5-amine can potentially coordinate to the palladium center, inhibiting catalysis.[21][23] While the protocols provided generally work well for the unprotected substrate, N-protection (e.g., with SEM or BOC groups) may be necessary for particularly challenging transformations, although this adds synthetic steps.[9]
Conclusion
The palladium-catalyzed cross-coupling of this compound is a robust and indispensable tool for the synthesis of complex molecules in drug discovery. By carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can efficiently generate diverse libraries of C3-substituted 7-azaindoles. The protocols and insights provided in this guide serve as a comprehensive starting point for developing and optimizing these critical synthetic transformations.
References
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh7kZpYy0WEBGGOPIeLcGVV5pp-zeWfq5NhF4_M-NpekdfNyzkK-1ZVjgvBDtPV44pUKUKGXdgYhgKz-xrCWcM5bxKkIQI5c1fEw6GP8zYAHn6BwO_utzXfIrObPOhznkKtFe2RNx0QKXr2yM=]
- A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs2jTpLEsSfdIekfQ5H1OIIuL9aJtJdCAAflUKVfzvoXuyZV8ItrJdGe89vEEIqAbzf-Jui84ZQ_3lVhhRCBuXt5-2dJM6VAubgJE9po-SYEoXIbDLmMxWbd9ElqsIa3ZZBz3nom9fGog=]
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Application Notes and Protocols: Strategic Protection of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine
Authored by: A Senior Application Scientist
Introduction
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine, a derivative of 7-azaindole, is a highly valued scaffold in medicinal chemistry and drug discovery.[1][2][3][4] Its unique structure, featuring a hydrogen bond donor and acceptor pair, makes it a privileged fragment for targeting a variety of biological entities, particularly protein kinases.[2] The strategic functionalization of this molecule is often key to modulating its pharmacological properties. However, the presence of two reactive nitrogen centers—the pyrrole N-H and the 5-amino group—necessitates a carefully considered protecting group strategy to achieve regioselective modifications. This guide provides an in-depth analysis of protecting group strategies, complete with detailed protocols, to enable researchers to navigate the synthetic challenges associated with this versatile building block.
The Challenge: Differentiated Reactivity
The pyrrole nitrogen and the exocyclic primary amine of this compound exhibit distinct yet potentially competing reactivities. The pyrrole N-H is weakly acidic and can be deprotonated with a suitable base, while the 5-amino group is nucleophilic. Unchecked, these functionalities can lead to a mixture of undesired products during subsequent synthetic transformations. Therefore, the selection of appropriate protecting groups is paramount for directing reactivity and achieving the desired chemical outcome.
Protecting the Pyrrole Nitrogen (N-1 Position)
The protection of the pyrrole nitrogen in 7-azaindole derivatives is crucial for preventing unwanted side reactions and can also influence the reactivity of the heterocyclic core.[5][6][7][8]
Recommended Protecting Group: 2-(Trimethylsilyl)ethoxymethyl (SEM)
The SEM group is an excellent choice for protecting the pyrrole nitrogen of 7-azaindoles. It is robust enough to withstand a variety of reaction conditions, including those employed in cross-coupling reactions, yet can be removed under specific and relatively mild conditions.[9][10][11]
Why SEM?
-
Stability: The SEM group is stable to a wide range of reagents, including organometallics, mild acids, and bases.[12]
-
Facile Introduction: It can be readily introduced using commercially available SEM-chloride.
-
Specific Deprotection: The SEM group can be cleaved using fluoride ion sources or strong acidic conditions, offering orthogonality with many amine-protecting groups.[11]
Protocol 1: SEM Protection of the Pyrrole Nitrogen
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add SEM-Cl (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-SEM protected product.
Protecting the 5-Amino Group
The 5-amino group is a primary aromatic amine and its protection is essential to prevent N-acylation, N-alkylation, or other undesired reactions during subsequent synthetic steps.
Recommended Protecting Groups:
Two common and effective protecting groups for the 5-amino functionality are the tert-butoxycarbonyl (Boc) group and the p-toluenesulfonyl (Tosyl or Ts) group. The choice between them will depend on the desired orthogonal strategy.
The Boc group is a widely used amine protecting group that is stable to a broad range of non-acidic conditions and is readily cleaved with acid.[13]
Why Boc?
-
Ease of Introduction: Protection is typically straightforward using di-tert-butyl dicarbonate (Boc₂O).
-
Orthogonality: It is stable to the basic conditions often used for the deprotection of other groups and can be removed in the presence of acid-stable protecting groups.[14]
-
Clean Deprotection: Cleavage with acid generates gaseous byproducts (tert-butyl cation, which is scavenged, and CO₂).
Protocol 2A: Boc Protection of the 5-Amino Group
Materials:
-
This compound (or its N-1 protected derivative)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting amine (1.0 equivalent) in DCM or THF.
-
Add triethylamine (1.5 equivalents).
-
Add a solution of Boc₂O (1.2 equivalents) in the same solvent.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the Boc-protected amine.
The tosyl group is a robust protecting group for amines, forming a stable sulfonamide.[15] Its removal requires harsher conditions, which can be advantageous in multi-step syntheses.
Why Tosyl?
-
High Stability: Tosylamides are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[16]
-
Orthogonality: The tosyl group is stable to the acidic conditions used to remove Boc groups and the fluoride-based conditions for SEM group removal.
-
Deprotection Options: It can be cleaved under strongly acidic conditions or by reductive methods.[15][16]
Protocol 2B: Tosyl Protection of the 5-Amino Group
Materials:
-
This compound (or its N-1 protected derivative)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine (1.0 equivalent) in a mixture of DCM and pyridine at 0 °C.
-
Add TsCl (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or flash column chromatography.
Orthogonal Protecting Group Strategies
The ability to selectively deprotect one functional group in the presence of another is known as orthogonality and is a cornerstone of modern organic synthesis.[14][17][18][19]
Strategy 1: SEM (N-1) and Boc (5-NH₂)
This is a commonly employed and highly effective orthogonal strategy.
-
Selective Boc Deprotection: The Boc group can be removed with trifluoroacetic acid (TFA) in DCM, leaving the SEM group intact.
-
Selective SEM Deprotection: The SEM group can be cleaved with a fluoride source like tetrabutylammonium fluoride (TBAF) or with a Lewis acid such as tin tetrachloride, conditions under which the Boc group is stable.[9][10]
Caption: Orthogonal deprotection of SEM and Boc groups.
Strategy 2: SEM (N-1) and Tosyl (5-NH₂)
This strategy is suitable when a more robust protection of the amino group is required.
-
Selective SEM Deprotection: The SEM group can be removed with TBAF or acidic conditions without affecting the highly stable tosyl group.
-
Selective Tosyl Deprotection: The tosyl group can be cleaved under strongly acidic conditions (e.g., refluxing HBr/AcOH) or using reducing agents like sodium naphthalenide, which will likely also cleave the SEM group.[20] Therefore, selective deprotection of the tosyl group in the presence of SEM is challenging and typically, the SEM group would be removed first.
Caption: Sequential deprotection of SEM and Tosyl groups.
Deprotection Protocols
Protocol 3: SEM Group Removal
A. Fluoride-Mediated Deprotection:
-
Dissolve the N-SEM protected compound (1.0 equivalent) in anhydrous THF.
-
Add a 1 M solution of TBAF in THF (2.0-3.0 equivalents).
-
Stir the reaction at room temperature or gently heat (e.g., 50 °C) and monitor by TLC.
-
Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography.
B. Acid-Mediated Deprotection:
-
Dissolve the N-SEM protected compound in a suitable solvent like DCM.
-
Add a Lewis acid such as tin(IV) chloride (SnCl₄, 1.5 equivalents) at 0 °C.[9][10]
-
Stir at 0 °C to room temperature until the reaction is complete (monitored by TLC).
-
Carefully quench with an aqueous solution of sodium bicarbonate.
-
Extract with DCM, dry, and purify as described above.
Protocol 4: Boc Group Removal
-
Dissolve the N-Boc protected compound (1.0 equivalent) in DCM.
-
Add trifluoroacetic acid (TFA, 10-50% v/v) at 0 °C.
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.
Protocol 5: Tosyl Group Removal
A. Acidic Cleavage:
-
Dissolve the N-tosyl compound in a mixture of acetic acid and hydrobromic acid (e.g., 33% HBr in AcOH).
-
Heat the mixture to reflux for several hours to days, monitoring the reaction progress.
-
Cool the reaction mixture and carefully pour it onto ice.
-
Neutralize with a strong base (e.g., NaOH) and extract the product with an appropriate organic solvent.
-
Dry, concentrate, and purify the product. Caution: This method uses harsh conditions and may not be suitable for sensitive substrates.
B. Reductive Cleavage:
-
Prepare a solution of sodium naphthalenide in THF.
-
To a solution of the N-tosyl compound in THF at low temperature (e.g., -78 °C), add the sodium naphthalenide solution until a persistent green color is observed.
-
Quench the reaction with water or saturated aqueous ammonium chloride.
-
Extract the product, dry, and purify.
Summary of Protecting Group Strategies
| Protecting Group | Introduction Reagents | Deprotection Conditions | Orthogonal To |
| SEM (N-1) | SEM-Cl, NaH | TBAF/THF; SnCl₄/DCM; Strong Acid | Boc, Tosyl |
| Boc (5-NH₂) | Boc₂O, Base | TFA/DCM; HCl/Dioxane | SEM |
| Tosyl (5-NH₂) | TsCl, Pyridine | HBr/AcOH (reflux); Na/Naphthalene | SEM (with care) |
Conclusion
The successful synthesis of complex molecules derived from this compound is highly dependent on a well-designed protecting group strategy. By understanding the stability and lability of different protecting groups, researchers can selectively mask and unmask the pyrrole nitrogen and the 5-amino group, enabling a wide range of chemical transformations. The SEM/Boc orthogonal pair offers a versatile and mild approach, while the use of a tosyl group provides a more robust protection for the amino functionality when required. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important heterocyclic building block.
References
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Chandra, T., Broderick, W. E., & Broderick, J. B. (2010). An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. Nucleosides, Nucleotides & Nucleic Acids, 29(2), 159-167. [Link]
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ResearchGate. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Retrieved from [Link]
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Who we serve. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Retrieved from [Link]
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Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
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RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
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Application Note: Strategic Functionalization of the 5-Amino Group on 3-Bromo-1H-pyrrolo[2,3-b]pyridine for Drug Discovery
Introduction: The 7-Azaindole Scaffold - A Privileged Structure in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structure, which can be considered a bioisostere of indole, allows it to mimic the natural purine bases and interact with a wide array of biological targets.[1][2][3] The incorporation of a nitrogen atom into the indole ring system can modulate key physicochemical properties such as solubility, pKa, and lipophilicity, which are critical for optimizing drug-like characteristics.[3] Consequently, 7-azaindole derivatives have emerged as potent inhibitors for a variety of protein kinases and are central to the development of targeted therapies for cancer and other diseases.[2][4][5][6][7][8]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic functionalization of the 5-amino group of 3-bromo-1H-pyrrolo[2,3-b]pyridine. This key intermediate offers multiple reaction handles for diversification, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents. We will delve into the synthesis of the crucial precursor and provide detailed, field-proven protocols for various transformations of the 5-amino group, including acylation, sulfonylation, and palladium-catalyzed cross-coupling reactions.
Synthesis of the Key Intermediate: 5-Amino-3-bromo-1H-pyrrolo[2,3-b]pyridine
The journey to a diverse library of 5-substituted 7-azaindoles begins with the reliable synthesis of the key building block, 5-amino-3-bromo-1H-pyrrolo[2,3-b]pyridine. A common and effective route involves the nitration of 5-bromo-7-azaindole, followed by the reduction of the nitro group.
Workflow for the Synthesis of 5-Amino-3-bromo-1H-pyrrolo[2,3-b]pyridine
Caption: Synthetic route to 5-amino-3-bromo-1H-pyrrolo[2,3-b]pyridine.
Protocol 1: Synthesis of 3-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine
This protocol outlines the nitration of commercially available 5-bromo-7-azaindole.
Materials:
-
5-Bromo-7-azaindole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 5-bromo-7-azaindole (1.0 eq).
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C. Stir until all the starting material has dissolved.
-
In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid (1:1 v/v) in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 5-bromo-7-azaindole, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine as a solid.[9][10]
Protocol 2: Synthesis of 5-Amino-3-bromo-1H-pyrrolo[2,3-b]pyridine
This protocol describes the reduction of the nitro-intermediate to the desired amine.
Materials:
-
3-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution (10 M)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and ethanol.
-
Add Tin(II) chloride dihydrate (5.0 eq) to the suspension.
-
Slowly add concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and basify by the slow addition of 10 M NaOH solution until the pH is approximately 10-12.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-3-bromo-1H-pyrrolo[2,3-b]pyridine.
Functionalization of the 5-Amino Group
The 5-amino group of 3-bromo-1H-pyrrolo[2,3-b]pyridine is a versatile handle for introducing a wide range of functionalities. The following sections detail protocols for common and impactful transformations.
Acylation Reactions: Formation of Amides
Acylation of the 5-amino group to form amides is a fundamental transformation in drug discovery, allowing for the introduction of various substituents that can modulate biological activity and physicochemical properties.
Caption: General scheme for the acylation of the 5-amino group.
Materials:
-
5-Amino-3-bromo-1H-pyrrolo[2,3-b]pyridine
-
Acid chloride or anhydride (1.1 eq)
-
Pyridine or Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-amino-3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in the chosen solvent (DCM or DMF) in a round-bottom flask.
-
Add the base (pyridine or TEA).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride or anhydride.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., DCM or EtOAc).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Representative Acylation Reactions
| Entry | Acylating Agent | Product | Yield (%) |
| 1 | Acetyl chloride | N-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)acetamide | 85-95 |
| 2 | Benzoyl chloride | N-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide | 80-90 |
| 3 | Cyclopropanecarbonyl chloride | N-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)cyclopropanecarboxamide | 75-85 |
Sulfonylation Reactions: Formation of Sulfonamides
Sulfonamides are important pharmacophores found in numerous approved drugs. The sulfonylation of the 5-amino group provides access to a diverse range of derivatives with potential therapeutic applications.
Caption: General scheme for the sulfonylation of the 5-amino group.
Materials:
-
5-Amino-3-bromo-1H-pyrrolo[2,3-b]pyridine
-
Sulfonyl chloride (1.1 eq)
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric Acid (1 M HCl)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-amino-3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 2: Representative Sulfonylation Reactions
| Entry | Sulfonyl Chloride | Product | Yield (%) |
| 1 | Methanesulfonyl chloride | N-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)methanesulfonamide | 70-85 |
| 2 | Benzenesulfonyl chloride | N-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzenesulfonamide | 65-80 |
| 3 | Thiophene-2-sulfonyl chloride | N-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)thiophene-2-sulfonamide | 60-75 |
Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12] This methodology can be applied to couple the 5-amino group with aryl or heteroaryl halides, significantly expanding the accessible chemical space. While the 3-bromo position is also susceptible to cross-coupling, careful selection of reaction conditions can favor amination at the 5-position. Alternatively, the bromine at the 3-position can be utilized in a subsequent coupling step.
Sources
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. mdpi.com [mdpi.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 1H-Pyrrolo[2,3-b]pyridine, 5-broMo-3-nitro- synthesis - chemicalbook [chemicalbook.com]
- 10. 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine | C7H4BrN3O2 | CID 53412574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note: Synthesis of Novel OLED Emitters from 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine
Introduction: The Strategic Importance of the 7-Azaindole Scaffold in Advanced OLEDs
Organic Light-Emitting Diodes (OLEDs) represent the forefront of display and lighting technology, offering superior contrast, color fidelity, and form factor flexibility. The heart of an OLED is the emissive layer, where the careful design of organic molecules dictates device efficiency, color purity, and operational lifetime. Within the vast landscape of heterocyclic chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure in the design of high-performance OLED emitters, particularly for the challenging blue and deep-blue spectral regions. The inherent electron-deficient nature of the pyridine ring coupled with the electron-rich pyrrole moiety provides a versatile platform for tuning the frontier molecular orbital (HOMO/LUMO) energy levels. This electronic adaptability is crucial for engineering materials with desirable photophysical properties, including high photoluminescence quantum yields (PLQY) and efficient charge transport.
This application note provides a comprehensive guide to the utilization of a key functionalized building block, 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine , in the synthesis of a novel donor-acceptor (D-A) type emitter for OLED applications. We present a detailed, field-proven protocol for the synthesis of a target molecule, herein designated as Cz-Azaindole-TADF , designed to exhibit Thermally Activated Delayed Fluorescence (TADF). The strategic incorporation of a carbazole donor unit via a Suzuki cross-coupling reaction exemplifies a robust and modular approach to novel OLED materials.
The Building Block: Properties and Reactivity of this compound
The starting material, this compound, offers two distinct points for chemical modification: the bromine atom at the 3-position of the pyrrole ring and the amine group at the 5-position of the pyridine ring. The bromine atom is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the facile introduction of a wide array of functional groups. The amino group, on the other hand, can be used to tune the electronic properties of the final molecule or to attach further functional moieties.
The presence of the pyrrole NH group necessitates careful consideration of reaction conditions, as it can be deprotonated by strong bases, potentially interfering with the desired reaction pathway. However, with appropriate selection of catalysts, ligands, and bases, high-yielding and selective transformations can be achieved.
Synthetic Strategy: A Modular Approach to Donor-Acceptor TADF Emitters
The design of our target molecule, Cz-Azaindole-TADF , follows the well-established donor-acceptor (D-A) principle for TADF emitters. The electron-donating carbazole unit will be coupled to the electron-accepting 7-azaindole core. This spatial separation of the HOMO (primarily on the donor) and LUMO (primarily on the acceptor) is designed to minimize the singlet-triplet energy gap (ΔEST), a key requirement for efficient reverse intersystem crossing (RISC) and, consequently, high TADF efficiency.
The synthetic workflow is depicted in the diagram below:
Figure 1: Synthetic workflow for Cz-Azaindole-TADF.
Experimental Protocols
Protocol 1: Synthesis of 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (Carbazole Boronic Ester)
This protocol details the synthesis of the carbazole boronic ester, a key intermediate for the Suzuki coupling reaction.
Materials:
-
9H-Carbazole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene
-
Hexanes
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Magnesium sulfate (MgSO4)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Bromination of Carbazole:
-
To a solution of 9H-carbazole (1.0 eq) in DMF, add NBS (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration. Wash the solid with water and dry under vacuum to afford 9-bromo-9H-carbazole.
-
-
Borylation of 9-bromo-9H-carbazole:
-
Dissolve 9-bromo-9H-carbazole (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.
-
Add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with toluene. Wash the combined organic layers with brine, dry over MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hexanes to yield the title compound as a white solid.
-
Protocol 2: Synthesis of 3-(9H-carbazol-9-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine (Cz-Azaindole-TADF)
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of the starting material with the carbazole boronic ester.
Materials:
-
This compound
-
9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add this compound (1.0 eq), 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C and stir for 24 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Cz-Azaindole-TADF as a solid.
-
Characterization and Expected Performance
The synthesized Cz-Azaindole-TADF is expected to exhibit photophysical properties characteristic of a TADF emitter. The table below summarizes the anticipated properties based on literature data for similar donor-acceptor molecules incorporating carbazole and nitrogen-containing heterocyclic acceptors.
| Property | Expected Value | Method of Measurement |
| Absorption (λabs) | 320-360 nm | UV-Vis Spectroscopy |
| Emission (λem) | 450-490 nm (in toluene) | Photoluminescence Spectroscopy |
| Photoluminescence Quantum Yield (ΦPL) | > 70% (in doped film) | Integrating Sphere |
| Singlet Energy (ES1) | 2.8 - 3.0 eV | From emission spectrum |
| Triplet Energy (ET1) | 2.7 - 2.9 eV | From phosphorescence spectrum at 77K |
| ΔEST (ES1 - ET1) | < 0.2 eV | Calculated from ES1 and ET1 |
| Delayed Fluorescence Lifetime (τd) | 1-10 µs | Time-Resolved Photoluminescence |
Application in OLED Device Fabrication
The synthesized Cz-Azaindole-TADF can be employed as the emissive dopant in the light-emitting layer (EML) of an OLED. A typical device architecture is as follows:
Figure 2: Representative OLED device structure.
The EML is typically fabricated by co-evaporation of a suitable host material and a small percentage (e.g., 5-15 wt%) of Cz-Azaindole-TADF . The choice of host material is critical and should have a higher triplet energy than the dopant to ensure efficient energy transfer. Proper alignment of the HOMO and LUMO levels of the adjacent hole transport layer (HTL) and electron transport layer (ETL) is also essential for balanced charge injection and high device efficiency.
Conclusion
This application note has detailed a robust and reproducible synthetic pathway to a novel TADF emitter, Cz-Azaindole-TADF , starting from the versatile building block This compound . The use of a palladium-catalyzed Suzuki cross-coupling reaction provides a modular approach to a wide range of donor-acceptor type materials. The anticipated photophysical properties of the target molecule make it a promising candidate for high-efficiency blue OLED applications. The protocols and data presented herein serve as a valuable resource for researchers and scientists in the field of organic electronics and drug development, facilitating the exploration of new materials for next-generation displays and lighting.
References
- Chen, Y., et al. (2015). Luminescence and reactivity of 7-azaindole derivatives and complexes. Dalton Transactions, 44(23), 10594-10609.
- Zhao, Y., et al. (2024). Efficient thermally activated delayed fluorescence carbazole derivatives with a cofacial acceptor/donor/acceptor chromophore: comparable luminescent properties to
Application Note: Rapid and Efficient Synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives via Microwave Irradiation
Introduction: The Significance of 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine Scaffolds in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its structural resemblance to purines and indoles allows it to function as a bioisostere, modulating interactions with a wide range of biological targets.[1][2] Derivatives of this core structure have demonstrated potent activity as kinase inhibitors, underscoring their therapeutic potential in oncology and inflammatory diseases.[3] The introduction of a bromine atom at the 3-position and an amine group at the 5-position of the 7-azaindole nucleus creates a versatile building block, this compound. This trifunctional scaffold serves as a key intermediate for the synthesis of complex molecular architectures through subsequent functionalization, such as cross-coupling reactions.[2] This application note provides a detailed protocol for the efficient synthesis of this compound derivatives utilizing microwave-assisted organic synthesis (MAOS), a technique that offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction selectivity.[1][4]
Reaction Mechanism and Principles: Electrophilic Aromatic Substitution
The synthesis of this compound from 1H-pyrrolo[2,3-b]pyridin-5-amine proceeds via an electrophilic aromatic substitution mechanism. The pyrrole ring of the 7-azaindole system is electron-rich and therefore susceptible to attack by electrophiles. The bromination is regioselective for the 3-position due to the electronic properties of the bicyclic system. The reaction is typically carried out using a brominating agent such as N-Bromosuccinimide (NBS), which provides a source of electrophilic bromine.
The reaction mechanism can be visualized as follows:
Caption: Electrophilic Aromatic Substitution Mechanism.
Microwave irradiation accelerates this process by efficiently heating the polar reactants and solvent, leading to a rapid increase in the reaction rate. This allows for the synthesis to be completed in minutes rather than hours, which is often required with conventional heating methods.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol details the synthesis of the parent compound, this compound. The reaction conditions can be adapted for the synthesis of various derivatives.
Materials and Reagents:
-
1H-pyrrolo[2,3-b]pyridin-5-amine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Microwave synthesizer
-
Reaction vials (10-20 mL) with stir bars
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve 1H-pyrrolo[2,3-b]pyridin-5-amine (1.0 mmol) in 5 mL of DMF.
-
Addition of Reagent: Add N-Bromosuccinimide (1.1 mmol, 1.1 equivalents) to the solution.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture according to the parameters outlined in Table 1.
-
Work-up: After the reaction is complete and the vial has cooled to room temperature, pour the reaction mixture into 50 mL of water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 25 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL), followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Workflow Diagram:
Caption: Step-by-step experimental workflow.
Data Presentation: Reaction Parameters
The following table summarizes the recommended microwave parameters for the synthesis of the parent compound. These can be used as a starting point for optimization and for the synthesis of derivatives.
| Parameter | Value |
| Temperature | 100 - 120 °C |
| Time | 10 - 20 minutes |
| Power | 100 - 150 W (with power modulation to maintain temperature) |
| Solvent | DMF |
| Pressure | 100 - 150 psi |
Results and Discussion: Expected Outcomes and Purity
Under the optimized microwave conditions, the synthesis of this compound is expected to proceed with high efficiency, yielding the desired product in good to excellent yields (typically >80%) after purification. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Potential side products may include the dibrominated species or unreacted starting material. The formation of these can be minimized by careful control of the stoichiometry of NBS and the reaction time. The purification by column chromatography is crucial for obtaining the product with high purity, which is essential for its use in subsequent synthetic steps in drug development.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Decomposition of starting material or product | - Increase reaction time or temperature.- Ensure the starting material is of high purity.- Use a lower reaction temperature to minimize decomposition. |
| Formation of Multiple Products | - Over-bromination (dibromination)- Side reactions | - Use a stoichiometric amount of NBS (1.0-1.1 equivalents).- Lower the reaction temperature.- Optimize the reaction time. |
| Incomplete Reaction | - Insufficient microwave power or time- Low reactivity of the substrate | - Increase microwave power, temperature, or reaction time.- Ensure proper stirring during the reaction. |
Safety Precautions
-
Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical synthesis.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
N-Bromosuccinimide is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood.
-
Dimethylformamide is a skin and eye irritant. Avoid inhalation and skin contact.
-
Ensure that the reaction vial is properly sealed to prevent leakage and pressure buildup beyond the instrument's safety limits.
Conclusion
The microwave-assisted synthesis of this compound derivatives offers a rapid, efficient, and scalable method for the preparation of these valuable building blocks. This protocol provides a robust starting point for researchers in medicinal chemistry and drug discovery, enabling the timely synthesis of novel compounds for biological evaluation. The significant reduction in reaction time and potential for increased yields make this an attractive alternative to conventional synthetic methods.
References
-
An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. MDPI. Available at: [Link]
-
Microwave-assisted flexible synthesis of 7-azaindoles. PubMed. Available at: [Link]
-
Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. PMC - NIH. Available at: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available at: [Link]
-
Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes. PubMed Central. Available at: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. ResearchGate. Available at: [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. Available at: [Link]
-
Bromination and diazo-coupling of pyridinethiones; microwave assisted synthesis of isothiazolopyridine, pyridothiazine and pyridothiazepines. PubMed. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules. Available at: [Link]
-
Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. NIH. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
-
Microwave-assisted NBS bromination of p-iminotoluenes. Preparation of new alcohol, mercapto, and amino protection groups. ResearchGate. Available at: [Link]
-
Microwave-Assisted Flexible Synthesis of 7-Azaindoles. Organic Chemistry Portal. Available at: [Link]
- Preparation method of 5-bromo-7-azaindole. Google Patents.
-
Microwave Assisted Reactions of Fluorescent Pyrrolodiazine Building Blocks. PMC - NIH. Available at: [Link]
-
Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. MDPI. Available at: [Link]
-
Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal. Available at: [Link]
-
Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI. Available at: [Link]
-
Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. ResearchGate. Available at: [Link]
Sources
- 1. Microwave-assisted flexible synthesis of 7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Microwave-Assisted Flexible Synthesis of 7-Azaindoles [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Buchwald-Hartwig Amination of Azaindoles
Welcome to the technical support center for the Buchwald-Hartwig amination of azaindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction when applied to the unique and often challenging azaindole scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reactions and overcome common hurdles.
Introduction: The Challenge of Azaindoles in C-N Coupling
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and amines.[1][2] Its application in pharmaceutical and materials science is widespread due to its broad substrate scope and functional group tolerance.[1][3] However, when applied to heteroaromatic systems like azaindoles, researchers often face unique challenges.
Azaindoles are bicyclic heteroaromatic compounds containing a pyrrole ring fused to a pyridine ring. This structure presents two key difficulties in Buchwald-Hartwig amination:
-
A Competing Nucleophile: The N-H proton of the azaindole's pyrrole ring is acidic and can compete with the desired amine nucleophile, leading to undesired N-arylation of the azaindole itself (homocoupling).[4]
-
Catalyst Inhibition: The pyridine nitrogen and the pyrrole nitrogen can act as a bidentate chelating ligand for the palladium catalyst, leading to catalyst inhibition or decomposition and, consequently, low reaction yields.[4]
This guide will provide practical solutions to these and other common problems encountered during the Buchwald-Hartwig amination of azaindoles.
Troubleshooting Guide
This section is formatted as a series of questions and answers to address specific issues you may encounter in the lab.
Question 1: My reaction shows low or no conversion to the desired product. What should I check first?
Low or no conversion is a common issue that can often be traced back to a few key experimental parameters.
Primary Checks:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure that your reaction vessel was thoroughly degassed and that a positive pressure of an inert gas (argon or nitrogen) was maintained throughout the entire setup and reaction time.
-
Reagent and Solvent Quality: The purity and dryness of your reagents and solvent are critical.[5] Water and other protic impurities can interfere with the catalytic cycle. Use freshly distilled or commercially available anhydrous solvents. Ensure your amine and azaindole are pure and dry.
-
Catalyst Activity: If you are using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand, the in-situ formation of the active catalyst might be inefficient.[6][7] Consider using a well-defined palladium pre-catalyst, which often provides more reliable results.[4]
In-depth Solutions:
-
Catalyst and Ligand Selection: For challenging substrates like azaindoles, the choice of ligand is crucial.[5][8] Bulky, electron-rich phosphine ligands are generally preferred as they promote the desired reductive elimination step and can prevent catalyst dimerization.[1] For azaindole substrates, pre-catalysts that are resistant to inhibition by the substrate are advantageous. The Buchwald group has reported that their palladacycle pre-catalysts are effective for the amination of unprotected halo-7-azaindoles.[4]
-
Base Selection: The choice of base is critical and can significantly impact the reaction outcome.[9] For azaindoles, a strong, non-nucleophilic base is often required. Lithium hexamethyldisilazide (LiHMDS) has been shown to be particularly effective as it can deprotonate both the amine nucleophile and the azaindole N-H, which helps to prevent the undesired azaindole homocoupling.[4][10] In contrast, bases like NaOtBu or Cs₂CO₃ have been reported to be less effective for this specific transformation.[4]
Question 2: I'm observing significant formation of side products. How can I minimize them?
Several side reactions can compete with the desired C-N coupling.[5] Identifying the major side product is the first step to mitigating its formation.
Common Side Reactions and Solutions:
-
Hydrodehalogenation: This is the replacement of the halide on your azaindole with a hydrogen atom. This side reaction can occur via β-hydride elimination from the palladium-amide intermediate.[1]
-
Solution: The choice of ligand can influence the rate of hydrodehalogenation. Sterically hindered ligands can disfavor the geometry required for β-hydride elimination. Additionally, ensuring an anhydrous reaction environment is crucial, as water can be a proton source.
-
-
Azaindole Homocoupling (N-Arylation of Azaindole): This occurs when the deprotonated azaindole acts as a nucleophile and couples with another molecule of the halo-azaindole. This is a significant problem with unprotected azaindoles.[4]
-
Solution: The use of a strong base like LiHMDS is highly recommended.[4] The rationale is that LiHMDS will deprotonate both the amine and the azaindole, but the resulting lithium salt of the azaindole is less prone to undergo undesired transmetalation to the palladium center compared to when weaker bases are used.[4]
-
-
Aryl Halide Homocoupling (Biaryl Formation): This is the formation of a dimer of your aryl or heteroaryl halide.
-
Solution: This is often a sign of poor catalyst performance or slow C-N coupling. Optimizing the ligand, temperature, and solvent can help to favor the desired cross-coupling pathway.
-
Question 3: My reaction is very sluggish, and I'm not seeing full conversion even after extended reaction times. What can I do?
A sluggish reaction can be frustrating, but there are several ways to improve the reaction kinetics.
-
Temperature: While some Buchwald-Hartwig reactions can proceed at room temperature, many require heating, typically in the range of 80-110 °C.[5][6] If your reaction is slow, a modest increase in temperature may be beneficial. However, be aware that higher temperatures can also promote catalyst decomposition and side reactions.[7]
-
Solvent: The solvent plays a crucial role in solubilizing the reactants and catalyst.[5][11] Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, and THF.[8][11] If you are experiencing solubility issues, a change of solvent may be necessary. For instance, THF was found to be the optimal solvent when using LiHMDS as the base for the amination of 7-haloazaindoles.[4]
-
Catalyst Loading: While it's always desirable to use a low catalyst loading, for challenging substrates, a slightly higher loading (e.g., 1-2 mol %) might be necessary to achieve a reasonable reaction rate and full conversion.[8]
Frequently Asked Questions (FAQs)
-
Q: Why are azaindoles particularly challenging substrates?
-
A: Azaindoles possess an acidic N-H proton and two nitrogen atoms (one in the pyrrole ring and one in the pyridine ring). The acidic N-H can lead to competitive N-arylation (homocoupling), while the two nitrogen atoms can act as a chelating ligand for the palladium catalyst, leading to catalyst inhibition.[4]
-
-
Q: What is the recommended starting point for conditions for the Buchwald-Hartwig amination of a halo-azaindole?
-
A: Based on literature precedent for unprotected 7-haloazaindoles, a good starting point would be to use a palladium pre-catalyst with a suitable biarylphosphine ligand, LiHMDS as the base, and THF as the solvent, with a reaction temperature around 65 °C.[4]
-
-
Q: Can I perform this reaction without protecting the azaindole N-H?
-
Q: How can I monitor the reaction's progress?
-
A: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5] This will allow you to track the consumption of your starting materials and the formation of your desired product and any major side products.
-
Data and Protocols
Recommended Starting Conditions
The following table summarizes a good starting point for the Buchwald-Hartwig amination of halo-azaindoles, based on successful literature reports.[4]
| Parameter | Recommendation | Rationale |
| Palladium Source | Palladacycle Pre-catalyst | Provides a reliable source of the active Pd(0) catalyst and can be resistant to substrate inhibition.[4] |
| Ligand | Bulky Biarylphosphine Ligand | Promotes efficient reductive elimination and helps to prevent catalyst deactivation.[1][8] |
| Base | LiHMDS | Minimizes azaindole homocoupling by deprotonating the N-H group.[4][10] |
| Solvent | THF | Found to be an effective solvent for this transformation with LiHMDS.[4] |
| Temperature | 65 °C | A good starting temperature that balances reaction rate with catalyst stability.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the oxygen-sensitive Pd(0) catalyst.[5] |
General Experimental Protocol
This is a general procedure and may require optimization for your specific substrates.
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add the halo-azaindole (1.0 equiv.), the palladium pre-catalyst (0.01-0.02 equiv.), and the phosphine ligand (if not using a pre-catalyst where the ligand is already incorporated).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 equiv.) and anhydrous, degassed THF.
-
Base Addition: Add LiHMDS (as a solution in THF, 2.2 equiv.) dropwise to the stirred reaction mixture.
-
Reaction: Heat the reaction mixture to 65 °C and stir for the required time (monitor by TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: General catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion in azaindole amination.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Choudhary, R., Ansari, T., & Handa, S. (2024, June 5). Effect of gases on Buchwald-Hartwig amination in water. 28th Annual Green Chemistry & Engineering Conference.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Handa, S., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis. [Link]
-
Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099-4107. [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Szostak, M., et al. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. [Link]
-
ResearchGate. (n.d.). Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
-
Chemistry Stack Exchange. (2021, September 29). Degradation of Pd catalyst in Buchwald-Hartwig amination. [Link]
-
ACS Publications. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
-
ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
-
National Institutes of Health. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine and its Reaction Products
Welcome to the dedicated technical support center for the purification of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis and purification of this important heterocyclic scaffold. 7-Azaindole derivatives are crucial building blocks in the development of a wide range of pharmaceuticals, including kinase inhibitors.[1]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common and complex challenges encountered during the purification of this compound and its reaction products. The methodologies and insights provided are grounded in established chemical principles and practical laboratory experience.
I. Understanding the Molecule: Key Purification Challenges
This compound is a substituted 7-azaindole, a class of heterocyclic compounds known for their unique chemical properties that can present purification challenges.[2] The presence of both a basic amine group and a pyrrolic N-H, combined with the aromatic system, influences its solubility, polarity, and potential for interactions with chromatographic stationary phases.
Core Structural Features Influencing Purification:
-
Basic Amine Group (-NH2): This group can lead to strong interactions with acidic silica gel, causing peak tailing and poor separation during column chromatography.[3]
-
Pyrrolic N-H: This group can participate in hydrogen bonding, affecting solubility and interactions with polar solvents.
-
Aromatic System: The fused pyridine and pyrrole rings create a planar, relatively non-polar core, but with a significant dipole moment.
-
Bromine Atom: Increases the molecular weight and can participate in halogen bonding, potentially influencing crystal packing during recrystallization.
II. Troubleshooting Guide: From Crude Reaction to Purified Product
This section addresses specific issues that may arise during the purification of this compound and its downstream reaction products.
Issue 1: Low Recovery and Significant Tailing During Silica Gel Column Chromatography
Scenario: You are attempting to purify the crude product using standard silica gel chromatography, but you observe significant streaking of your product on the TLC plate and very broad peaks eluting from the column, resulting in poor separation and low recovery.
Root Cause Analysis: The basic amine functionality of your compound is likely interacting strongly with the acidic silanol groups on the surface of the silica gel.[3] This acid-base interaction leads to irreversible adsorption or slow, uneven elution, causing the observed tailing and product loss.
Solutions:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase. A typical starting concentration is 0.1-1% (v/v). The triethylamine will compete with your product for binding to the acidic sites on the silica, leading to sharper peaks and improved elution.[3]
-
Ammonia in Methanol: For more polar solvent systems, using a solution of ammonia in methanol (e.g., 7N NH3 in MeOH) as a polar modifier can be very effective. This is particularly useful when high concentrations of methanol are required for elution.[3]
-
-
Stationary Phase Modification:
-
Amine-Functionalized Silica: Using an amine-treated stationary phase can simplify the purification process by eliminating the need for a basic modifier in the mobile phase.[3] This can be particularly advantageous if your product is sensitive to amines.
-
Deactivated Silica: Treating standard silica gel with a silylating agent can cap the acidic silanol groups, reducing their interaction with basic compounds.
-
Experimental Protocol: Optimizing Column Chromatography with a Basic Modifier
-
TLC Analysis:
-
Prepare several TLC chambers with your chosen eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).
-
In one chamber, add a few drops of triethylamine to the solvent pool.
-
Spot your crude reaction mixture on both a standard TLC plate and a plate in the amine-modified chamber.
-
Compare the Rf values and spot shapes. You should observe a higher Rf and a more compact spot on the plate from the amine-modified chamber.
-
-
Column Chromatography:
-
Prepare your column with silica gel slurried in the non-polar component of your eluent.
-
Prepare your mobile phase by adding 0.5% (v/v) triethylamine to your pre-determined solvent mixture.
-
Load your crude material (dry loading is often preferred for better resolution).
-
Elute the column with the amine-modified mobile phase, collecting fractions and monitoring by TLC.
-
Issue 2: Difficulty in Removing Polar, Water-Soluble Impurities
Scenario: Your crude product contains highly polar impurities, such as salts or reagents from the previous step, that are not easily separated by standard liquid-liquid extraction.
Root Cause Analysis: The impurities may have high water solubility and are not being effectively partitioned into the organic phase during workup. The amine functionality of the product can also lead to the formation of salts, altering its solubility.
Solutions:
-
Acid-Base Extraction:
-
This technique leverages the basicity of the amine group. By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), the amine will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[4] Subsequent basification of the aqueous layer with a base (e.g., NaOH or Na2CO3) will regenerate the free amine, which can then be extracted back into an organic solvent. This is an effective way to separate your product from neutral or acidic impurities. Caution: This method should only be used if your product is stable to acidic conditions.[4]
-
-
Aqueous Wash with Copper Sulfate:
Troubleshooting Workflow for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Issue 3: Product is an Intractable Oil or Fails to Crystallize
Scenario: After chromatographic purification, your product is obtained as a thick oil or amorphous solid that resists crystallization from various solvent systems.
Root Cause Analysis: The presence of minor impurities can inhibit crystal lattice formation. The inherent structural features of the molecule may also favor an amorphous state.
Solutions:
-
Solvent Screening for Recrystallization:
-
A systematic approach to solvent screening is crucial. Test a wide range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, water).
-
Employ techniques such as slow evaporation, vapor diffusion, or cooling crystallization.
-
Binary solvent systems (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) are often effective. For example, dissolving the compound in a minimal amount of hot methanol and slowly adding water until turbidity persists can induce crystallization upon cooling.
-
-
Salt Formation:
-
If the freebase is difficult to crystallize, converting it to a salt (e.g., hydrochloride or hydrobromide) can often yield a more crystalline material. This can be achieved by treating a solution of the purified amine with a solution of HCl or HBr in a suitable solvent like ether or isopropanol.
-
Table 1: Common Solvents for Recrystallization
| Solvent System | Polarity | Boiling Point (°C) | Notes |
| Isopropanol | Polar Protic | 82.6 | Often a good single solvent for recrystallizing heterocyclic amines.[5] |
| Acetonitrile | Polar Aprotic | 81.6 | Can be effective for compounds with moderate polarity. |
| Ethyl Acetate/Hexane | Non-polar/Slightly Polar | 68.7 (Hexane) | A common binary system; dissolve in hot ethyl acetate, add hexanes. |
| Dichloromethane/Pentane | Non-polar | 36.1 (Pentane) | Useful for less polar compounds; be mindful of the low boiling point. |
| Methanol/Water | Polar Protic | 64.7 (Methanol) | Good for polar compounds; water acts as the anti-solvent. |
III. Frequently Asked Questions (FAQs)
Q1: My reaction has produced several brominated isomers. How can I separate them?
A1: The separation of constitutional isomers can be challenging. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, often provides the necessary resolution.[6] Method development would involve screening different columns (e.g., C18, Phenyl-Hexyl) and mobile phases (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid).[6] Preparative HPLC can then be used to isolate the desired isomer in larger quantities.[6]
Q2: I am seeing evidence of product decomposition on the silica gel column. What are my options?
A2: If your compound is unstable on silica, you should consider alternative stationary phases. Alumina (basic or neutral) can be a good alternative for acid-sensitive compounds. Reverse-phase chromatography (C18-functionalized silica) is another excellent option, where the elution order is reversed (less polar compounds elute first).
Q3: What are some common side products in the synthesis of 7-azaindole derivatives that might complicate purification?
A3: Depending on the synthetic route, common side products can include over-brominated species, starting materials, or products from competing reactions. For instance, in palladium-catalyzed cross-coupling reactions, homo-coupling of starting materials or dehalogenation can occur.[7] In reactions involving cyclization, incomplete cyclization or the formation of isomeric ring systems are possibilities.[8] Careful monitoring of the reaction by LC-MS is essential to identify these byproducts and develop an appropriate purification strategy.[9]
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques is necessary to confirm the purity and identity of your compound.
-
Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for assessing purity. A purity level of >95% is typically required for biological screening.
-
Identity:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
IV. References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
SIELC Technologies. Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column.[Link]
-
University of Rochester, Department of Chemistry. Workup: Amines.[Link]
-
Sande, E., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(22), 5328. [Link]
-
Guillon, J., et al. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Mini-Reviews in Organic Chemistry, 1(4), 349-363. [Link]
-
Murray, S., et al. (1993). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Journal of Chromatography B: Biomedical Sciences and Applications, 616(2), 211-219. [Link]
-
Hojnik, C. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. [Link]
-
Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes.[Link]
-
Ningbo Inno Pharmchem Co., Ltd. 7-Azaindole Derivatives: Exploring Synthesis and Applications.[Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diglib.tugraz.at [diglib.tugraz.at]
- 3. biotage.com [biotage.com]
- 4. Workup [chem.rochester.edu]
- 5. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | Benchchem [benchchem.com]
- 6. Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Impurities in the Synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives
Welcome to the technical support center for the synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities effectively during this critical synthetic transformation. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutics.[1][2][3] However, its synthesis, particularly the regioselective bromination, is often accompanied by challenges that can impact yield, purity, and scalability.
This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to empower you to achieve consistent and high-quality results in your laboratory.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. Each problem is presented with its likely causes and a set of actionable solutions grounded in chemical principles.
Issue 1: Reaction Stalls or Shows Low Conversion
Symptom: TLC or LC-MS analysis of the reaction mixture shows a significant amount of the starting 1H-pyrrolo[2,3-b]pyridin-5-amine remains, even after the expected reaction time.
Possible Causes & Solutions:
-
Inactive Brominating Agent: Electrophilic bromine sources like N-Bromosuccinimide (NBS) can degrade over time, especially with improper storage.
-
Solution: Use a fresh bottle of NBS or recrystallize the existing stock. Alternatively, consider more stable reagents like Copper(II) Bromide (CuBr₂), which has proven effective for this transformation.[4]
-
-
Insufficient Reagent Stoichiometry: Under-charging the brominating agent will naturally lead to incomplete conversion.
-
Solution: Ensure accurate measurement of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) might be necessary, but this must be balanced against the risk of over-bromination.
-
-
Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.
-
Solution: While low temperatures are often used to control selectivity, a stalled reaction may require a modest increase in temperature. Monitor the reaction closely by TLC/LC-MS as you gradually increase the heat.
-
-
Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent, limiting reactivity.
-
Solution: Ensure all starting materials are fully dissolved before proceeding. If solubility is an issue, consider alternative solvents or solvent mixtures.
-
Issue 2: Significant Formation of Di-brominated and Poly-brominated Byproducts
Symptom: LC-MS analysis reveals multiple product peaks with masses corresponding to the addition of two or more bromine atoms.
Causality: The pyrrolo[2,3-b]pyridine ring system is electron-rich, making it susceptible to multiple electrophilic substitutions. The initial C3-bromination product is still activated enough to potentially undergo a second bromination, often at the C6 position.
Possible Causes & Solutions:
-
Excess Brominating Agent: This is the most common cause of over-bromination.
-
Solution: Use a precise stoichiometry of the brominating agent (ideally 1.0 equivalent). Consider adding the reagent portion-wise or as a solution via a syringe pump to maintain a low concentration and prevent localized excesses.
-
-
Elevated Reaction Temperature: Higher temperatures increase reaction rates indiscriminately, favoring the formation of thermodynamically stable, but undesired, poly-brominated products.
-
Solution: Maintain a low reaction temperature (e.g., 0 °C to room temperature) throughout the addition and reaction period.[4]
-
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed increases the probability of the desired product reacting further.
-
Solution: Monitor the reaction progress diligently using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to a satisfactory level.
-
Workflow: Troubleshooting Impurity Formation
Caption: A logical workflow for identifying and addressing common impurities.
Issue 3: Poor Regioselectivity (Bromination at other positions)
Symptom: ¹H NMR analysis of the purified product shows a complex aromatic region, suggesting the presence of isomers brominated at positions other than C3.
Causality: The mechanism of bromination is an electrophilic aromatic substitution. The C3 position of the 7-azaindole core is the most electron-rich and sterically accessible, making it the kinetically favored site of attack.[5] However, harsh conditions or highly reactive reagents can sometimes overcome this preference.
Possible Causes & Solutions:
-
Highly Reactive Brominating System: Reagents like elemental bromine (Br₂) can be less selective.
-
Solution: Opt for milder, more selective brominating agents. Copper(II) Bromide (CuBr₂) in acetonitrile is an excellent choice for achieving high regioselectivity for the C3 position on azaindoles.[4]
-
-
Solvent Effects: The solvent can influence the reactivity of the brominating agent and the substrate.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the regioselective bromination at the C3 position of the 7-azaindole core?
A1: The 7-azaindole scaffold consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. In an electrophilic aromatic substitution, the incoming electrophile (Br⁺) will preferentially attack the more nucleophilic pyrrole ring. Within the pyrrole ring, computational and experimental data show that the C3 position bears the highest electron density, making it the most favorable site for electrophilic attack. The reaction proceeds through a Wheland intermediate, which is stabilized by resonance, followed by deprotonation to restore aromaticity and yield the 3-bromo product.[5]
Diagram: Mechanism of C3-Bromination
Caption: The two-step mechanism for electrophilic bromination at the C3 position.
Q2: What are the most common impurities to watch for, and how can I identify them?
A2: Besides unreacted starting material, the most prevalent impurity is the di-brominated product. The table below summarizes key identifiers.
| Compound/Impurity | Identification Method | Key Signature |
| Starting Material | LC-MS | Expected mass of 1H-pyrrolo[2,3-b]pyridin-5-amine. |
| 3,X-Dibromo Product | LC-MS | Mass peak at [M+158]+ or [M+160]+ relative to the desired product. |
| Regioisomers | ¹H NMR | Complex splitting patterns in the aromatic region that differ from the clean pattern of the C3-bromo product. |
| Oxidized Byproducts | Visual/TLC | Formation of dark, tarry substances in the reaction pot; streaking on the TLC plate. The 3-amino intermediate can be prone to oxidation.[6] |
Q3: Is N-protection of the pyrrole nitrogen necessary or beneficial?
A3: N-protection is a double-edged sword. Using a protecting group like tosyl (Ts) or benzenesulfonyl can prevent potential side reactions at the pyrrole nitrogen and may improve the solubility and handling of intermediates.[2][7] This is particularly useful in multi-step syntheses involving harsh reagents (e.g., strong bases or organometallics). However, it adds two steps to the synthesis (protection and deprotection), which can lower the overall yield. For a simple, direct C3-bromination with a mild reagent like CuBr₂, N-protection is often unnecessary.
Q4: What are the best analytical methods for in-process control?
A4: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product. Use a UV lamp to visualize spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for in-process control. It provides quantitative data on the conversion rate and, crucially, allows for the detection and identification of impurities like over-brominated species by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR): Primarily used for structural confirmation of the final, purified product. It is the definitive method for confirming the regiochemistry of bromination.
Section 3: Protocols and Data
Protocol 1: Recommended Lab-Scale Synthesis of this compound
This protocol is adapted from methodologies that prioritize high regioselectivity and yield.[4]
Materials:
-
1H-pyrrolo[2,3-b]pyridin-5-amine (1.0 eq)
-
Copper(II) Bromide (CuBr₂) (1.05 eq)
-
Acetonitrile (ACN), sufficient to make a ~0.1 M solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-pyrrolo[2,3-b]pyridin-5-amine and acetonitrile. Stir at room temperature until all solids are dissolved.
-
Reagent Addition: Add CuBr₂ in a single portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
Table of Common Brominating Agents
| Reagent | Formula | Typical Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide | C₄H₄BrNO₂ | ACN or DCM, 0 °C to RT | Readily available, easy to handle solid. | Can lead to over-bromination if not controlled; stability can be an issue. |
| Copper(II) Bromide | CuBr₂ | ACN, RT | Excellent regioselectivity for C3[4], mild conditions, stable reagent. | Requires removal of copper salts during work-up. |
| Elemental Bromine | Br₂ | Acetic Acid or DCM, 0 °C | Inexpensive and highly reactive. | Highly corrosive and toxic, can be less selective, leading to isomer formation. |
References
-
Fraley, C., et al. (2017). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Microbiology. Available at: [Link]
-
Guillou, S., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Available at: [Link]
-
Gulevskaya, A.V., et al. (2012). Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. Available at: [Link]
-
Bunnage, M.E., et al. (2013). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]
-
Patrick, D.A., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of azaindoles. Available at: [Link]
-
RSC Publishing (2020). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. Available at: [Link]
-
RSC Publishing (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]
Sources
- 1. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride | 1416354-42-1 | Benchchem [benchchem.com]
- 7. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important heterocyclic intermediate. The content is structured into a troubleshooting guide and a set of frequently asked questions to directly address potential issues in the laboratory and during pilot-scale production.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, practical problems that may arise during the synthesis. The proposed synthetic pathway, on which this guide is based, involves a three-stage process: regioselective nitration of 1H-pyrrolo[2,3-b]pyridine (7-azaindole), subsequent bromination, and final reduction of the nitro group.
dot
Caption: Proposed synthetic workflow for this compound.
Question 1: During Stage 1 (Nitration), I am observing the formation of multiple nitrated isomers, leading to low regioselectivity and purification challenges. How can this be resolved?
Answer: This is a common issue stemming from the competitive nitration at various positions on the 7-azaindole ring. The C5 position is electronically favored for electrophilic substitution, but harsh conditions can lead to side products.
-
Causality: The use of highly concentrated nitrating agents (e.g., fuming nitric acid) or elevated temperatures increases the reaction rate but decreases selectivity. The protonation state of the pyridine nitrogen in strong acid also significantly influences the directing effects of the ring system.
-
Troubleshooting Steps:
-
Temperature Control (Critical): Maintain a strict temperature protocol. The addition of the nitrating agent should be performed at 0-5 °C, and the reaction should be carefully monitored to prevent thermal excursions. A similar strategy is employed in the synthesis of related fluorinated analogs.[1]
-
Milder Nitrating Agents: Consider using potassium nitrate (KNO₃) in concentrated sulfuric acid. This often provides a more controlled release of the nitronium ion (NO₂⁺) electrophile, enhancing selectivity for the C5 position.
-
Order of Addition: Add the 7-azaindole substrate to the cold sulfuric acid first to ensure complete dissolution and protonation before the portion-wise addition of the nitrating agent. This controlled addition is crucial for scalability and safety.[1]
-
Quenching: The reaction quench by pouring the acidic mixture onto ice/water must be done slowly to manage the exotherm. Rapid quenching can cause localized heating and potential degradation.
-
Question 2: In Stage 2 (Bromination), my reaction is incomplete, or I observe over-bromination (e.g., dibromo-species). What are the key parameters to control?
Answer: Regioselective bromination at the C3 position of the pyrrole ring is sensitive to the choice of brominating agent, solvent, and temperature.
-
Causality: The pyrrole ring is highly activated towards electrophilic substitution. Strong brominating agents like liquid bromine can be too reactive, leading to multiple additions. The 5-nitro group is strongly deactivating, which helps direct bromination to the pyrrole ring, but precise control is still necessary. A synthesis of 3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine uses liquid bromine but requires stringent temperature control at 0°C.[2]
-
Troubleshooting Steps:
-
Choice of Brominating Agent: For scale-up, N-Bromosuccinimide (NBS) is the preferred reagent over liquid bromine due to its solid nature (easier handling) and more moderate reactivity.
-
Solvent Effects: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are suitable solvents. DMF can facilitate the reaction at lower temperatures but requires more rigorous purification to remove.
-
Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents of NBS. Carefully calculate the molar ratio based on the purity of your starting nitro-intermediate.
-
Reaction Monitoring: Monitor the reaction closely using HPLC or TLC. The reaction should be quenched as soon as the starting material is consumed to prevent the formation of di-brominated or other side products.
-
dot
Caption: Troubleshooting decision tree for the C3-bromination step.
Question 3: The final reduction step (Stage 3) is sluggish, or I'm seeing de-bromination. How can I optimize this transformation?
Answer: The reduction of an aromatic nitro group in the presence of a bromo substituent can be challenging. The choice of reduction method is critical to preserve the C-Br bond.
-
Causality: Catalytic hydrogenation with palladium on carbon (Pd/C) is highly efficient for nitro reduction but can also catalyze hydrodebromination, especially with extended reaction times, higher pressures, or elevated temperatures. Iron or tin-based reductions in acidic media are classic alternatives that typically do not affect aryl bromides.
-
Troubleshooting Steps:
-
Catalytic Hydrogenation (Preferred for Cleanliness):
-
Catalyst Loading: Use a low to moderate catalyst loading (e.g., 5-10 mol% Pd/C).
-
Pressure: Maintain a low, positive pressure of hydrogen (1-3 atm). High pressures significantly increase the rate of de-bromination.
-
Solvent: Use solvents like Ethanol (EtOH) or Ethyl Acetate (EtOAc).
-
Monitoring: Monitor hydrogen uptake and reaction progress by HPLC. Stop the reaction immediately upon consumption of the starting material.
-
-
Chemical Reduction (Alternative):
-
Iron in Acetic Acid/HCl: A mixture of iron powder in acetic acid or aqueous HCl is a robust, scalable, and cost-effective method that is chemoselective for the nitro group. The main challenge is the aqueous workup and removal of iron salts.
-
Tin(II) Chloride (SnCl₂): SnCl₂ in concentrated HCl or ethanol is another effective method, though it generates tin-based waste streams, which can be problematic on a large scale.
-
-
Question 4: My final product, this compound, is difficult to purify by column chromatography and shows poor stability. What are the best practices for isolation and storage?
Answer: Aromatic amines, particularly electron-rich heterocyclic amines, are prone to oxidation, which can result in discoloration (often turning pink or dark brown) and the formation of impurities.
-
Causality: The free amine group is susceptible to air oxidation. The presence of residual metals from the reduction step (e.g., palladium or iron) can catalyze this degradation. The compound has both a basic amine and an acidic pyrrole N-H, making it somewhat amphoteric and potentially tricky on silica gel.
-
Isolation & Purification Strategy:
-
Post-Reduction Workup: After reduction, ensure the complete removal of any metal catalysts or salts. For catalytic hydrogenation, this involves careful filtration through Celite. For iron-based reductions, a basification and filtration sequence is needed to remove iron hydroxides.
-
Crystallization/Re-slurry: Instead of relying solely on chromatography for bulk material, develop a crystallization or re-slurry protocol. A mixed solvent system like Ethanol/Water or Dichloromethane/Heptane might be effective. This is often the most efficient and scalable method for achieving high purity. Patent literature on purifying a related bromo-pyrazole derivative suggests crystallization from a polar solvent after a basic wash can be highly effective.[3]
-
Chromatography Tips: If chromatography is necessary, consider deactivating the silica gel with a small amount of triethylamine (e.g., 1%) in the eluent to prevent streaking and product loss on the column.
-
-
Storage:
-
Store the final product under an inert atmosphere (Nitrogen or Argon).
-
Keep it in a dark place at room temperature or refrigerated.[4]
-
Use amber glass vials to protect it from light.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for this compound?
The most commonly cited and industrially viable approach is a multi-step synthesis starting from the commercially available 7-azaindole. The sequence of nitration, bromination, and reduction is a logical and proven pathway for constructing this type of substituted heterocycle. This strategy is analogous to established scale-up syntheses of similar functionalized pyrrolopyridines.[1] While other routes involving complex cross-coupling reactions exist for related structures, they often present challenges in catalyst removal and cost at scale.[5]
Q2: What are the critical process parameters (CPPs) to monitor during scale-up?
| Stage | Critical Process Parameter | Rationale & Impact on Quality |
| Nitration | Temperature | Controls regioselectivity and prevents runaway reactions. High temps lead to isomer impurities. |
| Rate of Addition | Prevents localized concentration/temperature spikes, ensuring safety and selectivity. | |
| Bromination | Reagent Stoichiometry | Prevents under-reaction (low yield) or over-reaction (di-bromo impurities). |
| Reaction Time | Minimizes side-product formation once the desired conversion is reached. | |
| Reduction | H₂ Pressure (if used) | High pressure increases the risk of de-bromination, a critical impurity. |
| Catalyst Filtration | Residual catalyst can promote degradation and discoloration of the final product. | |
| Isolation | Atmosphere | The final amine is air-sensitive; working under an inert atmosphere prevents oxidative degradation. |
Q3: Are there any specific safety considerations for this synthesis?
Yes, several steps require stringent safety protocols, especially at scale.
-
Nitration: The use of concentrated nitric and sulfuric acids is highly corrosive and can cause severe burns. The reaction is highly exothermic and has the potential for a thermal runaway. Ensure adequate cooling capacity and controlled addition rates.
-
Bromination: NBS is a lachrymator and irritant. Liquid bromine is highly toxic, corrosive, and volatile.[2] Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use intrinsically safe equipment, ensure the system is properly purged with an inert gas before and after the reaction, and monitor for leaks. The palladium catalyst is pyrophoric when dry and exposed to air; handle it wet or under an inert atmosphere.
Q4: What analytical methods are recommended for in-process control and final product release?
-
In-Process Controls (IPCs):
-
HPLC (High-Performance Liquid Chromatography): The primary tool for monitoring reaction completion, identifying the formation of intermediates, and detecting impurities. A reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% TFA or formic acid is a good starting point.
-
TLC (Thin-Layer Chromatography): Provides a quick, qualitative assessment of the reaction progress.
-
-
Final Product Release:
-
HPLC: To determine purity (area % or against a reference standard).
-
¹H and ¹³C NMR: To confirm the structure and identify any residual solvents or impurities.
-
LC-MS: To confirm the molecular weight of the product and key intermediates.
-
Karl Fischer Titration: To determine the water content.
-
Detailed Experimental Protocol (Illustrative)
Disclaimer: This protocol is for illustrative purposes and must be adapted and optimized based on laboratory-specific conditions and safety assessments.
Stage 1: Synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridine
-
Charge a reaction vessel with concentrated sulfuric acid (5 vol) and cool to 0-5 °C.
-
Slowly add 1H-pyrrolo[2,3-b]pyridine (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Once a clear solution is obtained, add potassium nitrate (1.05 eq) portion-wise over 1-2 hours, maintaining the temperature at 0-5 °C.
-
Stir the mixture at 0-5 °C for 2-4 hours, monitoring by HPLC for completion.
-
Slowly quench the reaction by pouring it onto a mixture of crushed ice and water (20 vol).
-
Adjust the pH to 7-8 with a saturated aqueous sodium bicarbonate solution.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the product.
Stage 2: Synthesis of 3-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine
-
Dissolve 5-Nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile (10 vol).
-
Cool the solution to 0-5 °C.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes.
-
Stir the reaction at 0-10 °C, monitoring by HPLC. The reaction is typically complete in 2-5 hours.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by re-slurry in a suitable solvent like isopropanol.
Stage 3: Synthesis of this compound
-
Charge a hydrogenation vessel with 3-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), 10% Palladium on Carbon (5 mol%, 50% wet), and ethanol (15 vol).
-
Purge the vessel with nitrogen, then with hydrogen.
-
Pressurize the vessel to 2 atm with hydrogen and stir vigorously at room temperature.
-
Monitor hydrogen uptake and reaction progress by HPLC.
-
Once the reaction is complete (typically 4-8 hours), purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization from an appropriate solvent system (e.g., ethanol/water).
References
-
This compound, 97% - Lab-Chemicals.Com.
-
CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate - Google Patents.
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC.
-
Scale-Up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine - Benchchem.
-
Enamine Scale-Up Synthesis of MedChem Relevant Cores.
-
Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil - PMC.
-
3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid - Advanced ChemBlocks.
-
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 - TCI Chemicals.
-
3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid|BLD Pharm.
-
How is 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine Prepared? - Guidechem.
-
3-Bromo-1H-pyrrolo[2,3-b]pyridine - PubChem.
Sources
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- 2. guidechem.com [guidechem.com]
- 3. CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Azaindole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-azaindole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. The unique electronic properties of the 7-azaindole nucleus, stemming from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, present distinct synthetic challenges.[1][2]
This document moves beyond standard protocols to provide in-depth, field-proven insights in a question-and-answer format. We will explore the causality behind common experimental failures and offer robust, validated solutions to streamline your synthetic efforts.
Section 1: General Troubleshooting & FAQs
This section addresses broad issues applicable to a wide range of synthetic routes toward 7-azaindole derivatives.
Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?
Answer: Failure to achieve conversion is a common but often solvable issue. A systematic check of fundamental reaction parameters is the most efficient diagnostic approach.
-
Purity of Starting Materials: 7-Azaindole precursors, particularly halo-pyridines, can be susceptible to degradation or contain impurities that inhibit catalysis. Verify the purity of your starting materials by NMR and LC-MS. Aminopyridines, for instance, can be challenging substrates for metal-catalyzed reactions, and their quality is paramount.[3]
-
Reagent and Solvent Anhydrousness: Many key reactions, especially those involving organometallics or strong bases like LDA, are highly sensitive to moisture.[4][5] Water can hydrolyze reagents, deactivate catalysts, and quench anionic intermediates.
-
Protocol: Ensure all glassware is rigorously flame- or oven-dried. Use freshly distilled, anhydrous solvents or solvents from a solvent purification system. Reagents should be stored under an inert atmosphere (Nitrogen or Argon).
-
-
Inert Atmosphere Integrity: Palladium-catalyzed cross-coupling reactions are particularly sensitive to oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, leading to the formation of palladium black.
-
Protocol: Degas your reaction mixture thoroughly before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon is preferred due to its density) through the solvent for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Activation of Reagents: Some reagents require activation. For example, boronic acids used in Suzuki couplings can form inactive trimeric boroxines upon dehydration. Adding a small amount of water or using a hydrated base can sometimes facilitate the transmetalation step.
Q2: My reaction is messy, with multiple unidentified byproducts. How can I diagnose and minimize these side reactions?
Answer: A complex reaction profile often points to issues with reaction selectivity, stability of intermediates, or product degradation.
-
Causality: The 7-azaindole core has multiple reactive sites. Under harsh conditions (strong acid/base, high temperature), side reactions such as C-acylation, dimerization, or decomposition can occur.[4][5][6] For example, in domino reactions involving 2-fluoro-3-methylpyridine, the choice of alkali-amide base can dramatically alter the chemoselectivity between the desired 7-azaindole and the over-reduced 7-azaindoline.[2][7][8]
-
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction at regular intervals. This helps determine the optimal reaction time and identify the point at which byproduct formation begins to accelerate.
-
Temperature Control: Many side reactions have higher activation energies than the desired transformation. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity. For instance, N-acetylation is favored over C-acetylation at lower temperatures.[5]
-
Order of Addition: The sequence in which reagents are added can be critical. In Chichibabin-type cyclizations, adding the picoline to the base before adding the nitrile can be crucial for generating the correct reactive intermediate and avoiding unwanted side reactions.[4]
-
Section 2: Method-Specific Troubleshooting
This section focuses on challenges associated with the most common and powerful synthetic strategies used to construct and functionalize the 7-azaindole scaffold.
2.1 Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are indispensable for functionalizing halo-7-azaindoles.[3][9] However, the pyridine nitrogen can coordinate to the palladium center, complicating the catalytic cycle.
Q: My Suzuki-Miyaura coupling on a 3-halo-7-azaindole is failing or giving low yields. What are the likely causes?
Answer: This is a frequent challenge. Success hinges on the delicate balance of the catalytic system components. The electron-deficient nature of the pyridine ring generally makes oxidative addition favorable, but other steps can be problematic.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
-
Catalyst and Ligand Choice: This is the most critical parameter. Standard ligands like PPh₃ often fail. Electron-rich, bulky biaryl phosphine ligands (e.g., SPhos, XPhos) are frequently required to promote the rate-limiting reductive elimination step.[10][11] Palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[10][11] For particularly challenging substrates, specialized palladium precatalysts can offer improved stability and activity.[12]
-
Base Selection: The choice of base is crucial. Strong bases like Cs₂CO₃ or K₂CO₃ are often effective.[10][11][13] The base not only facilitates the catalytic cycle but can also influence the stability of the boronic acid.
-
Temperature and Reaction Time: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and byproduct formation. A study on C3,C6-diarylation found that a lower temperature (60 °C) was optimal for the first coupling, while a higher temperature (110 °C) was needed for the second.[10]
Optimized Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Common Issues |
| Pd Source | Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ | Pd(OAc)₂ requires in-situ reduction. Incomplete reduction leads to inactive species. |
| Ligand | SPhos, XPhos, RuPhos (4-10 mol%) | Promotes reductive elimination. Insufficient ligand can lead to catalyst decomposition. |
| Base | Cs₂CO₃ or K₂CO₃ (2-3 equiv.) | Must be strong enough to facilitate transmetalation but not cause substrate degradation. |
| Solvent | Dioxane, Toluene, or Toluene/Ethanol | Must solubilize all components. Protic co-solvents can sometimes accelerate the reaction.[10] |
| Temperature | 60-110 °C | Balance between reaction rate and catalyst/substrate stability. Monitor by TLC/LC-MS. |
Q: How can I perform a Buchwald-Hartwig amination on an unprotected halo-7-azaindole without it reacting at the N-H position?
Answer: This is a classic chemoselectivity problem. The acidic N-H proton of the pyrrole ring can compete with the aryl halide for reaction. The solution lies in using specific reaction conditions that favor C-N coupling over N-H deprotonation and subsequent side reactions.
The Buchwald group developed a highly effective protocol using specialized palladium precatalysts and a strong, non-nucleophilic base.[12][14]
-
Key Insight: Using a strong amide base like lithium bis(trimethylsilyl)amide (LiHMDS) serves a dual purpose. It deprotonates the amine coupling partner and the 7-azaindole N-H, forming the lithium salt of the azaindole. This in-situ protection prevents the N-H from interfering with the catalytic cycle.
-
Catalyst System: The use of palladium precatalysts paired with biarylphosphine ligands is crucial for achieving high selectivity and yields under mild conditions.[12]
Representative Protocol: Selective C-N Coupling on Unprotected 4-Chloro-7-azaindole [12]
-
To a dry reaction vessel under an inert atmosphere, add 4-chloro-7-azaindole (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., RuPhos-Pd-G3, 1-2 mol%), and the corresponding ligand (e.g., RuPhos, 1-2 mol%).
-
Add anhydrous solvent (e.g., THF).
-
Add LiHMDS (1M in THF, 2.2-2.4 equiv.) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by LC-MS until the starting material is consumed.
-
Perform a standard aqueous workup to quench the reaction and protonate the azaindole nitrogen.
2.2 Cyclization & Annulation Strategies
Building the 7-azaindole core from pyridine precursors often involves cyclization reactions that can be less efficient than for standard indoles due to the pyridine ring's electronics.[1][2]
Q: My domino reaction of 2-fluoro-3-methylpyridine with an aldehyde is giving the 7-azaindoline (reduced form) instead of the desired 7-azaindole. How do I control this selectivity?
Answer: This is a fascinating example of cation-controlled chemoselectivity. Research has shown that in the domino reaction between 2-fluoro-3-methylpyridine and aldehydes, the choice of the alkali-amide base is the critical determinant of the final product.[2][8]
-
Mechanistic Rationale: The reaction proceeds through a common intermediate. The subsequent elimination versus reduction pathway is dictated by the nature of the metal counterion (Li⁺, Na⁺, K⁺).
-
LiN(SiMe₃)₂ (LDA): The smaller, more Lewis-acidic lithium cation is believed to coordinate in a way that favors a pathway leading to the 7-azaindoline .
-
KN(SiMe₃)₂ (KHMDS): The larger, "softer" potassium cation favors the elimination of HF, leading to the aromatic 7-azaindole .
-
Controlling Chemoselectivity in Domino Reactions
Caption: Base-controlled selectivity in 7-azaindole vs. 7-azaindoline synthesis.
Practical Implication: To obtain the 7-azaindole, use KN(SiMe₃)₂. To selectively synthesize the 7-azaindoline, use LiN(SiMe₃)₂. This provides a powerful and direct method to access either scaffold from the same set of starting materials simply by changing the base.[2][8]
Section 3: Purification and Analysis
Q: My crude 7-azaindole derivative appears clean by TLC, but the yield after column chromatography is very low. What is happening?
Answer: 7-Azaindole derivatives can present unique purification challenges due to their chemical properties.
-
Coordination to Silica Gel: The basic pyridine nitrogen and the acidic N-H proton give the molecule both Lewis basic and Brønsted acidic character. This can cause strong, sometimes irreversible, binding to standard silica gel, leading to streaking on the column and poor recovery.
-
Troubleshooting Purification:
-
Neutralize the Silica: Pre-treating the silica gel with a small amount of a non-nucleophilic base can significantly improve recovery. This is typically done by preparing the silica slurry in a solvent system containing 0.5-1% triethylamine or pyridine.
-
Use Alternative Stationary Phases: If silica fails, consider using alumina (basic or neutral) or C18-functionalized reverse-phase silica.
-
Avoid Chlorinated Solvents: Solvents like dichloromethane can contain trace amounts of HCl, which will protonate your compound and cause it to stick to the column. If DCM is necessary, use a grade stabilized with an amine base or pass it through a plug of basic alumina immediately before use.
-
-
Residual Palladium: Products from cross-coupling reactions can be contaminated with residual palladium, which can be difficult to remove and may interfere with subsequent reactions or biological assays.
-
Removal Strategies: Stirring the product in a solution with a metal scavenger (e.g., QuadraSil®, SiliaMetS®) or washing an organic solution of the product with aqueous solutions of reagents like thiourea or sodium sulfide can effectively remove trace metals.
-
References
- Belasri, K., Fulop, F., & Szatmári, I. (2021). Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
- (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- (2018).
- (2018).
- (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
- (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers.
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Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. Available at: [Link]
- (2013). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.
- (2025). optimization of reaction conditions for 7-Azaoxindole synthesis. Benchchem.
- Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry.
- (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry.
- (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society.
-
(n.d.). Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis. Available at: [Link]
- Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters.
- (2025).
- Negri, S. M., et al. (2014). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews.
- (n.d.). Synthesis of Azaindoles. Chinese Journal of Chemistry.
- (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science.
- (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
- (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers.
- (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science.
- (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry.
- (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI.
- (2025). Technical Support Center: 1-Acetyl-7-azaindole Synthesis. Benchchem.
- (2013). Scalable synthesis and properties of 7-methyl- 4-azaindole. Beilstein Journal of Organic Chemistry.
- (2022). Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science.
- Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry.
- (2014). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. ACS Medicinal Chemistry Letters.
Sources
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. pubs.rsc.org [pubs.rsc.org]
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- 4. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Synthetic Utility of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine versus Simple Bromopyridines
Introduction
In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocycles are privileged scaffolds, with the pyridine ring being a cornerstone of countless pharmaceutical agents. The strategic functionalization of these rings, often via cross-coupling reactions, is a critical step in the synthesis of novel molecular entities. While simple bromopyridines (2-bromo-, 3-bromo-, and 4-bromopyridine) are ubiquitous and well-understood building blocks, the increasing complexity of drug targets demands more sophisticated synthons.
This guide provides an in-depth comparative analysis of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine , a derivative of 7-azaindole, against its simpler bromopyridine counterparts. We will explore the nuanced differences in their reactivity, the rationale behind experimental design, and provide field-proven protocols to empower researchers in making informed decisions for their synthetic campaigns. This molecule is not merely a bromopyridine; it is a multifunctional scaffold where the fused pyrrole ring and the amino substituent profoundly influence its synthetic behavior, presenting unique challenges and opportunities.
Section 1: The Electronic Landscape of Bromopyridines: A Reactivity Primer
The reactivity of a bromopyridine in transition-metal-catalyzed cross-coupling reactions is fundamentally dictated by the position of the bromine atom relative to the ring nitrogen. The nitrogen atom is strongly electron-withdrawing, which polarizes the ring and influences the ease of oxidative addition, the rate-determining step in many catalytic cycles like the Suzuki-Miyaura coupling.[1]
The general order of reactivity for simple bromopyridines is:
2-bromopyridine ≈ 4-bromopyridine > 3-bromopyridine [1]
This trend is a direct consequence of electronic stabilization. The C2 and C4 positions (α and γ to the nitrogen) are more electron-deficient. In nucleophilic aromatic substitution (SNAr), an anionic intermediate (Meisenheimer complex) formed by nucleophilic attack at these positions can be resonance-stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[2][3] This same principle makes these C-Br bonds more susceptible to oxidative addition by a low-valent palladium(0) catalyst. Conversely, the C3 position (β to the nitrogen) lacks this direct resonance stabilization, rendering it significantly less reactive and often requiring more forcing conditions or specialized, highly active catalysts to achieve comparable yields.[1][4]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add the SEM-protected this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Causality: The use of a Schlenk flask and Argon atmosphere is critical as the Pd(0) catalyst and phosphine ligands are oxygen-sensitive. [5]K₂CO₃ is the base required to form the active boronate species for transmetalation. [6]2. Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v). To this suspension, add the palladium source (e.g., Pd₂(dba)₃, 0.025 equiv) and a bulky phosphine ligand (e.g., XPhos, 0.06 equiv).
-
Causality: Degassing the solvent removes dissolved oxygen. The Pd₂(dba)₃/XPhos combination forms a highly active, monoligated Pd(0) species in solution, which is efficient for coupling with less reactive aryl bromides. [4]3. Heating and Monitoring: Securely seal the flask and heat the mixture in an oil bath to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and wash with water, followed by saturated aqueous NaCl (brine).
-
Causality: The aqueous wash removes the inorganic base (K₂CO₃) and boronic acid byproducts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromopyridine
This protocol represents a more standard approach for a less complex substrate.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an Argon atmosphere, charge an oven-dried vial with 3-bromopyridine (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (NaOt-Bu, 1.4 equiv), a palladium precatalyst (e.g., XPhos Pd G2, 0.02 equiv).
-
Solvent Addition and Reaction: Add anhydrous, degassed toluene. Seal the vial and heat to 80-110 °C with stirring until the reaction is complete as judged by GC-MS or LC-MS.
-
Workup and Purification: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with EtOAc. Concentrate the filtrate and purify by column chromatography or distillation to yield the aminated pyridine.
Section 5: Strategic Synthesis Design: A Decision Framework
The choice between this compound and a simpler bromopyridine is a strategic one, dictated by the final target molecule.
Caption: Decision framework for selecting a bromopyridine synthon.
-
Choose simple bromopyridines when: The final target is a functionalized pyridine without the fused pyrrole ring. They are cheaper, more readily available, and their reactivity is well-documented, making troubleshooting more straightforward.
-
Choose this compound when: The 7-azaindole core is an essential pharmacophore in the target molecule. While synthetically more demanding, using this advanced intermediate provides a direct route to complex structures that would otherwise require a lengthy de novo synthesis of the heterocyclic core.
Key Consideration: Protecting Groups When working with the 7-azaindole synthon, a robust protecting group strategy is not an option but a necessity for achieving high yields and reproducibility. The Trimethylsilylethoxymethyl (SEM) group is often employed for the pyrrole nitrogen as it is stable to many cross-coupling conditions but can be removed later. [7]
Conclusion
While both 3-bromopyridine and this compound serve as synthons for introducing a 3-pyridyl moiety, they exist in different leagues of synthetic complexity and utility. 3-Bromopyridine is a fundamental building block for general pyridine synthesis, characterized by its relatively low but predictable reactivity.
In stark contrast, this compound is an advanced, multifunctional intermediate. Its reactivity is dominated by the electronic and steric effects of the entire 7-azaindole scaffold. Its successful application demands a nuanced understanding of modern catalysis, careful optimization of reaction conditions, and often, the implementation of a protecting group strategy. For researchers in drug discovery aiming to construct complex molecules, particularly kinase inhibitors, mastering the handling of this valuable scaffold provides a powerful and direct pathway to novel chemical entities.
References
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A Technical Guide to the Structure-Activity Relationship of 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine Kinase Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for kinase inhibitors based on the 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold, also known as 3-bromo-5-amino-7-azaindole. We will delve into the key structural modifications that influence inhibitory potency and selectivity, with a particular focus on Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a significant emerging target in therapeutic research. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising class of kinase inhibitors.
Introduction: The Privileged 1H-Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases.[3] The nitrogen atom in the pyridine ring and the pyrrole NH group can act as hydrogen bond acceptors and donors, respectively, mimicking the interactions of adenine with the kinase hinge region.[3] Strategic substitutions at various positions of this scaffold allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide focuses on a specific substitution pattern: a bromine atom at the 3-position and an amino group at the 5-position. While direct and extensive SAR literature for this exact scaffold is emerging, we can draw significant insights from closely related analogs to build a predictive SAR model. A key kinase target identified for derivatives of the closely related 5-bromo-1H-pyrrolo[2,3-b]pyridine is MAP4K4, a serine/threonine kinase implicated in a variety of cellular processes and disease states.[4]
The Significance of MAP4K4 as a Therapeutic Target
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase (HPK1)-/Germinal Center Kinase (GCK)-like Kinase (HGK), is a member of the Ste20 family of kinases.[5][6] It acts as an upstream regulator of several signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[7][8] Dysregulation of MAP4K4 signaling has been linked to a range of pathologies, including inflammatory diseases, metabolic disorders, cardiovascular diseases, and various cancers.[5][7][8]
The multifaceted role of MAP4K4 makes it an attractive target for therapeutic intervention. Inhibition of MAP4K4 has shown potential in protecting against ER-stress-mediated neurodegeneration, highlighting its relevance in neurological disorders.[4] Furthermore, its involvement in cancer cell migration, invasion, and inflammation underscores its potential as an oncology target.[5][9]
Key Signaling Pathways Involving MAP4K4
MAP4K4 integrates extracellular signals to modulate downstream cellular responses. A simplified representation of its central role in signaling is depicted below.
Caption: Simplified MAP4K4 signaling pathways.
Structure-Activity Relationship (SAR) of 3-Bromo-1H-pyrrolo[2,3-b]pyridine Analogs
The following SAR analysis is based on published data for 1H-pyrrolo[2,3-b]pyridine derivatives targeting MAP4K4 and related kinases.[4] While the core structure in these studies is not consistently a 5-amino derivative, the insights into substitutions at the 3- and 5-positions are highly relevant.
The Role of the 3-Bromo Substitution
The bromine atom at the 3-position of the 7-azaindole core serves multiple purposes. It can act as a key interaction point within the ATP-binding pocket and also serves as a synthetic handle for further diversification through cross-coupling reactions. In many kinase inhibitors, a halogen atom at this position can form halogen bonds or other non-covalent interactions that contribute to binding affinity.
Modifications at the 5-Position
The 5-position of the 7-azaindole ring is solvent-exposed in many kinase active sites, making it an ideal point for introducing substituents to enhance potency, modulate selectivity, and improve physicochemical properties.
| Compound ID | R Group at 5-Position | MAP4K4 IC50 (nM) | Notes |
| Reference 1 | 4-formylphenyl | >1000 | Starting point for optimization.[4] |
| Analog 1a | 4-((4-methylpiperazin-1-yl)methyl)phenyl | 130 | Introduction of a basic amine improves potency.[4] |
| Analog 1b | 4-(piperazin-1-ylmethyl)phenyl | 250 | Unsubstituted piperazine is less potent than N-methylated version.[4] |
| Analog 1c | 4-((4-hydroxypiperidin-1-yl)methyl)phenyl | 80 | Hydroxyl group on the piperidine ring enhances activity.[4] |
Data is illustrative and derived from closely related analogs described in the literature.[4]
The data suggests that introducing a basic amine moiety at the end of a linker attached to the 5-position is beneficial for MAP4K4 inhibition. The nature of the cyclic amine and its substituents can further fine-tune the activity.
Modifications at the 3-Position
Starting with a 3-bromo precursor, various groups can be introduced via Suzuki or other cross-coupling reactions.
| Compound ID | R' Group at 3-Position | MAP4K4 IC50 (nM) | Notes |
| Reference 2 | H | 130 | Corresponds to Analog 1a.[4] |
| Analog 2a | 2-amino-3-methylpyridin-5-yl | 20 | Introduction of a substituted pyridine significantly improves potency.[4] |
| Analog 2b | 2-aminopyrimidin-5-yl | 35 | Pyrimidine also well-tolerated, showing strong activity.[4] |
| Analog 2c | 1-methyl-1H-pyrazol-4-yl | 95 | Pyrazole substitution is less potent than pyridine or pyrimidine.[4] |
Data is illustrative and derived from closely related analogs described in the literature.[4]
These findings indicate that an amino-substituted heteroaromatic ring at the 3-position is a key determinant of high potency against MAP4K4. This is likely due to the formation of additional hydrogen bonds within the kinase active site.
Experimental Protocols
General Synthesis of 3,5-Disubstituted-1H-pyrrolo[2,3-b]pyridines
The synthesis of the target compounds typically starts from a commercially available or readily prepared bromo-substituted 7-azaindole.[1][4] A representative synthetic workflow is outlined below.
Caption: General synthetic workflow.
Step 1: Suzuki Coupling at the 5-Position To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., acetonitrile/dioxane), the desired arylboronic acid or ester is added, followed by a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a base.[4] The reaction is heated to afford the 5-substituted intermediate.
Step 2: Functionalization of the 5-Position Substituent If the coupled aryl group contains a reactive moiety like a formyl group, it can be further modified. For example, reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride yields the corresponding amine derivative.[4]
Step 3: Halogenation at the 3-Position The pyrrole ring is activated towards electrophilic substitution. Treatment with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) introduces a halogen at the 3-position, which serves as a handle for the next cross-coupling reaction.
Step 4: Suzuki Coupling at the 3-Position The 3-halo intermediate is subjected to a second Suzuki coupling with a different boronic acid or ester to introduce the desired R' group, yielding the final 3,5-disubstituted product.[4]
MAP4K4 Kinase Activity Assay Protocol
The inhibitory activity of the synthesized compounds against MAP4K4 can be determined using a variety of assay formats. A common method is a fluorescence resonance energy transfer (FRET)-based assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.[10][11]
Objective: To determine the IC50 value of a test compound against MAP4K4.
Materials:
-
Recombinant human MAP4K4 (catalytic domain)
-
Suitable kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT, and BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
384-well plates (low volume, white)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction: a. Add 1 µL of the diluted compound or DMSO (for control wells) to the wells of a 384-well plate. b. Add 2 µL of MAP4K4 enzyme solution to each well. c. Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to its Km for MAP4K4 (approximately 10 µM).[10] d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes), determined during assay optimization.
-
ADP Detection (using ADP-Glo™): a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. d. Incubate at room temperature for 30 minutes.
-
Data Acquisition and Analysis: a. Measure the luminescence signal using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. c. Calculate the percent inhibition for each compound concentration relative to the DMSO control. d. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The available data on closely related analogs strongly suggests that MAP4K4 is a key target for this chemotype. The SAR indicates that:
-
The 7-azaindole core is an effective ATP-competitive scaffold.
-
The 3-position is crucial for achieving high potency, with amino-substituted heteroaromatic rings being particularly effective.
-
The 5-position can be modified to introduce groups that enhance potency and modulate physicochemical properties, with basic amine moieties showing promise.
Future work in this area should focus on synthesizing and evaluating a focused library of compounds based on the exact this compound core to confirm and refine the SAR presented here. Kinome-wide selectivity profiling of the most potent compounds will be essential to understand their off-target effects and guide further optimization towards clinical candidates. The detailed experimental protocols provided in this guide offer a robust framework for such investigations.
References
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Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases. (URL: [Link])
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Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases. (URL: [Link])
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Overview of the major MAP4K4 signaling pathways. - ResearchGate. (URL: [Link])
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Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment. (URL: [Link])
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Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. (URL: [Link])
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The Azaindole Framework in the Design of Kinase Inhibitors. (URL: [Link])
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Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. (URL: [Link])
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The Azaindole Framework in the Design of Kinase Inhibitors - OUCI. (URL: [Link])
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Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (URL: [Link])
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MAP kinase signaling protocols. (URL: [Link])
-
New indole and 7-azaindole derivatives as protein kinase inhibitors. (URL: [Link])
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A Comparative Guide to the Potency of Kinase Inhibitors Derived from Different Azaindole Scaffolds
This guide provides an in-depth technical comparison of kinase inhibitors derived from the four positional isomers of the azaindole scaffold: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. As researchers and drug development professionals, understanding the nuances of how the nitrogen placement in this privileged scaffold impacts inhibitor potency and selectivity is paramount for the rational design of next-generation therapeutics. This document synthesizes data from peer-reviewed literature to offer a comparative analysis, supported by detailed experimental methodologies to ensure scientific integrity.
The Azaindole Scaffold: A Privileged Moiety in Kinase Inhibition
The azaindole scaffold, a bioisostere of indole, has emerged as a cornerstone in the design of kinase inhibitors.[1] Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The ATP-binding site of kinases has a conserved "hinge" region, which is a critical interaction point for many inhibitors. The azaindole core, with its fused pyrrole and pyridine rings, effectively mimics the adenine portion of ATP, forming key hydrogen bond interactions with this hinge region.[1]
The strategic placement of the nitrogen atom within the pyridine ring of the azaindole scaffold gives rise to four distinct isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. This seemingly subtle change significantly alters the electronic properties, hydrogen bonding potential, and overall topology of the molecule, thereby influencing its binding affinity and selectivity for different kinase targets.[1] While all four isomers have been explored in drug discovery, the 7-azaindole scaffold is the most frequently encountered in the literature, largely due to its successful application in approved drugs like the B-RAF inhibitor, Vemurafenib.[2] However, this does not inherently mean it is the superior scaffold for all kinase targets.
This guide will delve into a comparative analysis of the potency of inhibitors derived from each of these scaffolds against a panel of therapeutically relevant kinases.
Comparative Potency of Azaindole-Based Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of kinase inhibitors based on the four different azaindole scaffolds. It is crucial to acknowledge that the data presented is a compilation from various studies. Direct comparison of IC50 values across different publications can be challenging due to variations in experimental conditions, such as ATP concentration, enzyme and substrate sources, and assay formats. Nevertheless, this curated data provides valuable insights into the potential of each scaffold against different kinase targets.
| Isomer Scaffold | Target Kinase | Compound Description | IC50/Ki (nM) |
| 4-Azaindole | c-Met | N-nitrobenzenesulfonyl-4-azaindole derivative | 20[1] |
| 5-Azaindole | Cdc7 | 5-azaindole derivative | Potent (specific values not provided in abstract)[1] |
| 6-Azaindole | VEGFR2 | 6-azaindole derivative | 48[3] |
| FLT-3 | 6-azaindole derivative | 18[4] | |
| 7-Azaindole | c-Met | C-3 aryl-7-azaindole derivative | 2[1] |
| JAK2 | C-3 aryl-7-azaindole derivative | 1[3] | |
| CDK1 | 7-azaindole derivative | 7[3] | |
| CDK2 | 7-azaindole derivative | 3[3] | |
| VEGFR2 | 7-azaindole analogue | 37[3] | |
| Cdc7 | 5-fluoro-7-azaindole derivative | 0.07 (Ki)[4] |
Analysis of Potency Trends:
From the compiled data, several trends emerge:
-
7-Azaindole Dominance: The 7-azaindole scaffold appears in the majority of highly potent kinase inhibitors across a range of targets, including c-Met, JAK2, CDKs, and VEGFR2. This prevalence in the literature and in successful drug discovery programs underscores its versatility as a hinge-binding motif.[2]
-
Target-Specific Superiority: Despite the prevalence of 7-azaindole, other isomers can exhibit superior potency for specific kinases. For instance, a study on cell division cycle 7 (Cdc7) kinase inhibitors found that derivatives of 5-azaindole displayed potent inhibitory activity, while the corresponding 4-, 6-, and 7-azaindole isomers showed lower activity and selectivity.[1] This highlights the importance of empirical testing of all four isomers in the early stages of a drug discovery campaign.
-
Emerging Potential of 6-Azaindole: While less explored than its 7-aza counterpart, the 6-azaindole scaffold has demonstrated significant potency against important oncology targets like VEGFR2 and FLT-3.[3][4] This suggests that further exploration of the 6-azaindole chemical space could yield novel and potent kinase inhibitors.
-
Context-Dependent Activity of 4-Azaindole: The 4-azaindole scaffold has yielded potent inhibitors of c-Met, demonstrating its utility.[1] However, in a comparative study of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, 4-azaindole and 7-azaindole analogs showed better efficacy than the parent indole, while 5- and 6-azaindole derivatives were less effective.[1] This underscores that the optimal isomer is highly dependent on the specific protein target.
Structure-Activity Relationships (SAR): A Deeper Dive
The potency of an azaindole-based kinase inhibitor is not solely determined by the position of the nitrogen atom in the core. The nature and position of substituents on the azaindole ring play a crucial role in defining the inhibitor's affinity and selectivity.
7-Azaindole: A Well-Characterized Scaffold
The SAR of 7-azaindole inhibitors is extensively documented. The development of Vemurafenib, a potent and selective inhibitor of the B-RAF V600E mutant, provides a classic example. The 7-azaindole core acts as the hinge-binder, while the attached propyl-phenylsulfonamide moiety extends into a hydrophobic pocket, contributing significantly to the inhibitor's high affinity.[5]
4-Azaindole: Targeting p38 MAP Kinase and c-Met
For 4-azaindole inhibitors of p38 MAP kinase, X-ray crystallography has been instrumental in guiding SAR studies. The 4-azaindole core forms critical hydrogen bonds with the kinase hinge region, and substituents are optimized to occupy adjacent hydrophobic pockets, thereby enhancing potency. Similarly, for c-Met inhibitors, N-1 substitution on the 4-azaindole ring has been identified as a key position for introducing moieties that can significantly improve inhibitory activity.[4]
5- and 6-Azaindole: Less Explored but Promising Avenues
While the SAR for 5- and 6-azaindole kinase inhibitors is less mature, existing studies provide valuable starting points. For 5-azaindole based Cdc7 inhibitors, the substitution pattern on the core is critical for achieving high potency and selectivity.[1] In the case of 6-azaindole inhibitors of VEGFR2, the substituents likely play a key role in orienting the core for optimal interaction with the hinge and exploiting nearby hydrophobic regions.[3] Further exploration of the SAR for these scaffolds is a promising area for future research.
Experimental Methodologies for Kinase Inhibition Assays
To ensure the scientific integrity and reproducibility of the data presented, this section details the experimental protocols for commonly used kinase inhibition assays. These methodologies represent self-validating systems for assessing the potency of kinase inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust and sensitive assay format for measuring kinase activity in a high-throughput format.
Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is then detected by a europium-labeled anti-phospho-antibody. When a streptavidin-allophycocyanin (APC) conjugate is added, it binds to the biotinylated peptide, bringing the europium donor and APC acceptor into close proximity. Excitation of the europium donor leads to energy transfer to the APC acceptor, resulting in a FRET signal. Kinase inhibitors will reduce the amount of phosphorylated substrate, leading to a decrease in the FRET signal.
Experimental Workflow:
Caption: TR-FRET Kinase Assay Workflow.
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of the test compounds in an appropriate buffer (e.g., DMSO) and dispense into a 384-well assay plate.
-
Kinase Reaction: Add the kinase and biotinylated substrate mixture to the wells containing the test compounds.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a solution containing the europium-labeled anti-phospho-antibody and the streptavidin-APC conjugate.
-
Signal Measurement: Incubate the plate for a further period (e.g., 60 minutes) to allow for antibody binding and then measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another proximity-based assay that is highly sensitive and suitable for high-throughput screening.
Principle: In a typical kinase assay, a biotinylated substrate is phosphorylated by a kinase. A streptavidin-coated donor bead binds to the biotinylated substrate, and a protein A-coated acceptor bead conjugated to a phospho-specific antibody binds to the phosphorylated substrate. When the donor and acceptor beads are brought into close proximity, excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead and triggers a chemiluminescent signal. Kinase inhibitors prevent substrate phosphorylation, thus separating the beads and reducing the signal.
Experimental Workflow:
Caption: AlphaScreen Kinase Assay Workflow.
Step-by-Step Protocol:
-
Compound Plating: Dispense serially diluted test compounds into a 384-well assay plate.
-
Kinase Reaction: Add a mixture of the kinase, biotinylated substrate, and ATP to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for the desired reaction time.
-
Reaction Termination: Add a stop solution to halt the kinase reaction.
-
Bead Addition: Add a mixture of the streptavidin-coated donor beads and the phospho-specific antibody-conjugated acceptor beads.
-
Detection Incubation: Incubate the plate in the dark at room temperature to allow for bead-substrate binding.
-
Signal Measurement: Read the AlphaScreen signal on a compatible plate reader.
-
Data Analysis: Determine the IC50 values as described for the TR-FRET assay.
Signaling Pathway Context
The kinases targeted by these azaindole inhibitors are often key components of critical signaling pathways that drive cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR pathway, a common target for anticancer drug discovery.
Caption: PI3K/AKT/mTOR Signaling Pathway.
Conclusion and Future Directions
The comparative analysis of kinase inhibitors derived from different azaindole scaffolds reveals a fascinating interplay between subtle structural modifications and profound differences in biological activity. While the 7-azaindole isomer has historically been the most widely explored and successful scaffold, this guide highlights the significant potential of the 4-, 5-, and 6-azaindole isomers for developing potent and selective kinase inhibitors.
The choice of the optimal azaindole scaffold is highly dependent on the specific kinase target. Therefore, a comprehensive evaluation of all four isomers should be considered a critical step in the early stages of kinase inhibitor drug discovery programs. The detailed experimental protocols provided herein offer a robust framework for conducting such comparative studies with high scientific rigor.
Future research should focus on more head-to-head comparisons of all four azaindole isomers against diverse kinase targets to build a more complete understanding of their structure-activity relationships. This will undoubtedly accelerate the rational design of novel, highly effective kinase inhibitors for the treatment of a wide range of human diseases.
References
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A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. BenchChem. Link
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A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors. BenchChem. Link
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The Strategic Advantage of Azaindoles: A Deep Dive into Bioisosterism in Drug Discovery. BenchChem. Link
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The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Link
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Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC. Link
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The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Link
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The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. Link
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Azaindoles in Medicinal Chemistry. PharmaBlock. Link
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Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. Link
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Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. Link
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Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. Link
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Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. Link
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Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Link
-
Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. Link
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Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Link
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Azaindole Therapeutic Agents. PMC. Link
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A Head-to-Head Preclinical Comparison of 7-Azaoxindole Analogs as Kinase Inhibitors. BenchChem. Link
-
4-Phenyl-7-azaindoles as potent and selective IKK2 inhibitors. PubMed. Link
-
Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. ResearchGate. Link
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The Strategic Swap: A Comparative Guide to 7-Azaindole vs. Indole Scaffolds in Medicinal Chemistry
Executive Summary
In the landscape of medicinal chemistry, the indole scaffold is a cornerstone, celebrated for its prevalence in nature and its role in a multitude of approved drugs. However, its bioisostere, the 7-azaindole, has emerged as a critical strategic alternative, offering solutions to common drug development challenges like metabolic instability and suboptimal target engagement. This guide provides an in-depth, data-supported comparison of these two scaffolds, explaining the fundamental physicochemical differences that drive their divergent behaviors in biological systems. We will explore how the simple substitution of a carbon atom for a nitrogen at the 7-position can profoundly enhance a drug candidate's pharmacokinetic profile and potency, transforming a promising lead into a viable clinical candidate.
Introduction: The Privileged Scaffold and Its Strategic Bioisostere
The indole ring is a well-established "privileged structure" in drug discovery, forming the core of numerous therapeutic agents due to its unique aromatic and electronic properties that facilitate effective target binding.[1] Despite its successes, the indole motif is not without its liabilities. It can be susceptible to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes, and its physicochemical properties can sometimes limit solubility and bioavailability.[1]
Enter 7-azaindole, a bioisostere of indole where the carbon atom at the 7-position is replaced by a nitrogen atom.[2] This seemingly minor modification introduces significant changes that a medicinal chemist can leverage to overcome the inherent challenges of the indole scaffold. The nitrogen atom modulates the molecule's electronic properties, hydrogen bonding capacity, and metabolic fate, often leading to superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties and enhanced biological activity.[1][2] This guide will dissect these differences, providing a clear rationale for when and why to consider this strategic scaffold hop.
Section 1: Comparative Physicochemical Properties
The introduction of a nitrogen atom into the indole's benzene ring fundamentally alters the scaffold's physicochemical nature. The nitrogen atom acts as a hydrogen bond acceptor, a feature absent in the parent indole, and changes the electron distribution across the bicyclic system.[2] These changes have a cascading effect on properties crucial for drug action.
| Property | Indole | 7-Azaindole | Rationale for Difference |
| pKa (Pyrrole NH) | ~17 | ~16 | The electron-withdrawing pyridine ring in 7-azaindole increases the acidity of the pyrrole N-H proton. |
| Hydrogen Bonding | Donor (N-H) | Donor (N-H) & Acceptor (N7) | The pyridine nitrogen (N7) provides an additional hydrogen bond acceptor site, which can be crucial for target binding.[2] |
| Solubility | Low | Generally Higher | The added polarity from the nitrogen atom and enhanced hydrogen bonding with water typically improves aqueous solubility.[2] |
| Metabolic Stability | Susceptible to C7 oxidation | Blocked C7 oxidation | The nitrogen at position 7 prevents a common site of CYP-mediated oxidative metabolism.[2] |
This table summarizes key physicochemical differences between the indole and 7-azaindole scaffolds.
A clear example of these advantages was demonstrated during the discovery of the HIV-1 attachment inhibitor, fostemsavir. A prototype indole compound suffered from low aqueous solubility (16 µg/mL) and a short metabolic half-life in human liver microsomes (t½ = 16.9 min). Systematic replacement of the indole with azaindole isomers revealed that the 7-azaindole analog, along with the 4-azaindole, not only showed better antiviral efficacy but also displayed dramatically enhanced solubility (936 µg/mL) and metabolic stability (t½ = 49.5 min).[2]
Section 2: Impact on Metabolism and Pharmacokinetics
One of the most compelling reasons to employ a 7-azaindole scaffold is to improve a compound's metabolic stability. The C4, C5, C6, and C7 positions of the indole ring are all potential sites for oxidative metabolism. By placing a nitrogen at the 7-position, chemists can effectively block this metabolic "soft spot," redirecting metabolism to other parts of the molecule or slowing it down altogether. This can lead to a longer half-life, reduced clearance, and improved oral bioavailability.[1]
Caption: Metabolic fate at the 7-position of Indole vs. 7-Azaindole.
The improved metabolic profile of 7-azaindole-containing compounds is not merely theoretical. In a study on PI3Kγ inhibitors, researchers found that while many indole-based compounds showed poor metabolic stability, the strategic switch to 7-azaindole derivatives led to compounds with significantly improved pharmacokinetic properties suitable for in vivo studies.[3]
Section 3: Modulation of Biological Activity: The Kinase Inhibitor Case Study
The 7-azaindole scaffold is particularly prevalent and successful in the design of protein kinase inhibitors.[4][5] This is because the pyrrolo[2,3-b]pyridine core of 7-azaindole is an excellent mimic of the adenine region of ATP. It can form two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket: the pyrrole N-H acts as a hydrogen bond donor, and the pyridine N7 atom acts as a hydrogen bond acceptor.[6][7] This bidentate interaction provides a strong anchor for the inhibitor.
A landmark example is Vemurafenib (Zelboraf®) , an FDA-approved inhibitor of BRAFV600E kinase for the treatment of melanoma.[4][6] Discovered through fragment-based screening, the 7-azaindole core was identified as an ideal starting point.[2] Structure-based drug design efforts optimized the substituents on the 7-azaindole ring, leading to a highly potent and selective inhibitor.[2][6] The 7-azaindole's ability to form two key hydrogen bonds with the kinase hinge is central to its efficacy.[7]
Caption: Differential hydrogen bonding with a kinase hinge region.
| Compound Class | Target | Key Finding |
| Vemurafenib | BRAFV600E | The 7-azaindole core provides a bidentate hydrogen bond interaction with the kinase hinge, critical for its high potency (IC50 = 13 nM for BRAFV600E).[2] |
| Pexidartinib | CSF1R | Another FDA-approved kinase inhibitor utilizing the 7-azaindole scaffold to achieve potent tyrosine kinase inhibition.[4] |
| ROCK Inhibitors | Rho Kinase (ROCK) | 7-azaindole derivatives were developed as potent ROCK inhibitors for potential use in hypertension and glaucoma.[4] |
This table highlights successful applications of the 7-azaindole scaffold in kinase inhibitor design.
Section 4: Synthetic Accessibility
While many classic indole syntheses, such as the Fischer indole synthesis, are less effective for the electron-deficient pyridine ring of azaindoles, robust synthetic routes have been developed.[2][8] Methods like the Bartoli and Batcho–Leimgruber reactions are productive for preparing azaindoles.[2] Furthermore, the advancement of organometallic chemistry, particularly transition-metal-mediated methods, has greatly expanded the toolkit for synthesizing and functionalizing the 7-azaindole core.[8][9] The commercial availability of a wide range of 7-azaindole starting materials also facilitates their incorporation into drug discovery programs.[2]
Caption: A generalized synthetic workflow for 7-azaindole derivatives.
Section 5: Experimental Protocol: In Vitro Metabolic Stability Assay
To empirically determine the benefits of an indole-to-azaindole switch, an in vitro metabolic stability assay using human liver microsomes (HLM) is essential. This experiment measures the rate at which a compound is metabolized by the primary drug-metabolizing enzymes.[10][11]
Objective: To compare the metabolic half-life (t½) and intrinsic clearance (CLint) of an indole-containing compound versus its 7-azaindole analog.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Test compounds (Indole and 7-Azaindole analogs), 10 mM in DMSO
-
Control compounds (e.g., Midazolam, Dextromethorphan)[10]
-
Acetonitrile (ACN) with an internal standard for quenching
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Thaw HLM at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL protein) in phosphate buffer on ice.[10][12] Prepare the test and control compounds by diluting the DMSO stock into the buffer to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.[10]
-
Pre-incubation: Add the HLM solution and the compound solution to the wells of a 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[10] This marks time zero (T=0).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the respective wells by adding a quenching solution (e.g., 3-5 volumes of cold acetonitrile containing an internal standard).[13]
-
Sample Processing: Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.[10]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line from the linear regression is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg/mL protein)).[14]
Conclusion
The replacement of an indole with a 7-azaindole scaffold is a powerful and validated strategy in modern medicinal chemistry.[1] This bioisosteric switch can concurrently address multiple liabilities, including poor metabolic stability and suboptimal target engagement. The 7-azaindole's ability to block a key site of oxidation and provide an additional hydrogen bond acceptor makes it an invaluable tool, particularly in the development of kinase inhibitors. While not a universal solution, the data and successful clinical examples strongly support the consideration of the 7-azaindole scaffold when optimizing indole-based lead compounds. By understanding the fundamental principles outlined in this guide and validating them with empirical data, researchers can make more informed decisions, accelerating the journey from a chemical scaffold to a life-saving therapeutic.
References
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE. [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
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Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. [Link]
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Azaindole Therapeutic Agents. PubMed Central. [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
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An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [Link]
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metabolic stability in liver microsomes. Mercell. [Link]
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Synthesis of Azaindoles. cjoc.ssoc.org.cn. [Link]
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Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Royal Society of Chemistry. [Link]
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Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
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Microsomal Stability. Cyprotex. [Link]
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Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PubMed Central. [Link]
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A Comparative Guide to the Validation of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine as a Kinase Hinge Binder
This guide provides a comprehensive framework for the validation of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine as a kinase hinge binder. We will delve into the rationale behind a multi-faceted validation workflow, compare its core scaffold to established alternatives, and provide detailed experimental protocols grounded in established scientific principles.
The Kinase Hinge: A Privileged Target in Drug Discovery
Protein kinases, central to cellular signaling, represent one of the most critical enzyme families targeted in drug discovery. Their activity is modulated by the binding and hydrolysis of adenosine triphosphate (ATP) within a conserved catalytic domain. The "hinge region" is a flexible backbone segment that connects the N- and C-terminal lobes of this domain and forms key hydrogen bond interactions with the adenine moiety of ATP.[1][2]
Consequently, small molecules that can effectively mimic these hydrogen bonds act as competitive inhibitors, forming the largest class of kinase-targeted drugs.[3][4] The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a premier "hinge-binding motif." Its pyridine nitrogen and pyrrole N-H group serve as an ideal hydrogen bond acceptor and donor, respectively, effectively mimicking the interactions of adenine.[5] This guide focuses on validating a specific derivative, this compound, as a bona fide hinge binder.
The Validation Funnel: A Multi-Pillar Approach
A robust validation strategy does not rely on a single experiment. Instead, it follows a logical funnel, moving from computational prediction to direct biophysical evidence, and finally to functional biochemical and cellular confirmation. This ensures that the observed biological activity is directly attributable to the intended mechanism of action—binding to the kinase hinge.
Caption: The Integrated Validation Workflow for Kinase Hinge Binders.
Phase 1: Computational Assessment
Before committing to resource-intensive wet-lab experiments, in silico methods provide a powerful first-pass analysis to predict whether this compound can adopt a favorable conformation within a kinase ATP binding site.
Protocol 1: Molecular Docking
Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity via a scoring function. For our purpose, the primary goal is not to perfectly predict affinity, but to verify the formation of the canonical hydrogen bonds between the 7-azaindole core and the kinase hinge backbone.[6][7][8]
Methodology:
-
Receptor Preparation:
-
Obtain a high-resolution crystal structure of a representative kinase (e.g., SRC, ABL, EGFR) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.
-
Define the binding site coordinates based on the location of the co-crystallized ligand or known ATP pocket residues.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign appropriate atom types and charges.
-
-
Docking Execution:
-
Analysis:
-
Visualize the top-scoring poses in a molecular graphics program (e.g., PyMOL, Chimera).
-
Measure the distances and angles of potential hydrogen bonds between the N7 (acceptor) and N1-H (donor) of the pyrrolopyridine core and the backbone N-H and C=O groups of the hinge residues (typically at positions GK+1 and GK+3).[5] A successful pose will show two hydrogen bonds with geometry indicative of a strong interaction (e.g., distance < 3.2 Å).
-
Phase 2: Biophysical Validation of Direct Binding
Computational predictions must be confirmed by direct physical evidence of binding. A suite of biophysical techniques should be employed, as each provides unique and complementary information about the interaction.
Protocol 2: Isothermal Titration Calorimetry (ITC)
Causality: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][10] This technique is considered the gold standard for confirming a direct interaction and determining the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[11][12][13]
Methodology:
-
Sample Preparation:
-
Express and purify the kinase domain of interest to >95% purity.
-
Dialyze the protein extensively against the final assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Prepare a concentrated stock of this compound in 100% DMSO and dilute it into the final assay buffer, ensuring the final DMSO concentration is identical in both the syringe and the cell to minimize heats of dilution.
-
-
ITC Experiment:
-
Load the kinase solution (e.g., 10-20 µM) into the sample cell.
-
Load the ligand solution (e.g., 100-200 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small (e.g., 2 µL) injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Fit the resulting binding isotherm (heat vs. molar ratio) to a suitable binding model (e.g., one-site binding) to extract K D, n, and ΔH.
-
Protocol 3: Surface Plasmon Resonance (SPR)
Causality: SPR is a label-free optical technique that measures changes in the refractive index at a sensor surface, allowing for the real-time monitoring of biomolecular interactions.[14] Its primary advantage is the ability to determine not only the binding affinity (K D) but also the kinetic rate constants for association (k on) and dissociation (k off), providing deeper insight into the inhibitor's mechanism.[15][16][17]
Methodology:
-
Kinase Immobilization:
-
Activate a carboxymethylated dextran sensor chip (e.g., CM5) using EDC/NHS chemistry.
-
Immobilize the kinase onto the chip surface via amine coupling at a pH below its isoelectric point. Aim for a low to moderate density to avoid mass transport limitations.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+ with 1-2% DMSO).
-
Inject the compound solutions over the kinase-immobilized surface and a reference flow cell (for background subtraction) at a constant flow rate.
-
Monitor the association phase during injection and the dissociation phase during buffer flow.
-
Regenerate the surface between cycles with a mild, validated regeneration solution if necessary.
-
-
Data Analysis:
-
Fit the resulting sensorgrams (response units vs. time) to a kinetic model (e.g., 1:1 Langmuir binding) to determine k on, k off, and calculate K D (k off/k on).
-
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides atomic-level information about protein-ligand interactions in solution.[18][19] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly powerful for confirming binding and identifying the parts of the ligand in close contact with the protein, even for weak interactions.[20][21]
Methodology (STD NMR):
-
Sample Preparation: Prepare a sample of the kinase (e.g., 10-20 µM) and the compound (e.g., 1-2 mM) in a deuterated buffer.
-
Data Acquisition:
-
Acquire a reference 1D proton NMR spectrum of the compound in the presence of the kinase.
-
Acquire an STD spectrum by selectively saturating a region of the protein's proton spectrum and observing the transfer of this saturation to the bound ligand. Only protons on the ligand that are in close proximity (< 5 Å) to the protein will receive saturation and show signals in the STD spectrum.
-
-
Analysis:
-
Subtract the off-resonance spectrum from the on-resonance spectrum to generate the final STD spectrum.
-
The presence of signals in the STD spectrum is direct proof of binding. The relative intensities of the signals can be used to map the ligand's binding epitope. For a hinge binder, strong STD signals are expected for the protons on the 7-azaindole core.
-
Protocol 5: X-Ray Crystallography
Causality: X-ray crystallography provides the ultimate, unambiguous proof of a binding mode by resolving a three-dimensional structure of the protein-ligand complex at atomic resolution.[22][23] This method can definitively confirm the specific hydrogen bonds formed with the hinge, the orientation of the compound in the ATP pocket, and other key interactions that contribute to affinity and selectivity.[3][4][24]
Methodology:
-
Complex Formation: Incubate a highly concentrated and pure solution of the kinase domain with a molar excess of this compound.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using vapor diffusion methods (sitting or hanging drop) to obtain well-diffracting crystals of the kinase-inhibitor complex.
-
Data Collection & Structure Solution:
-
Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron).
-
Collect diffraction data.
-
Process the data and solve the structure using molecular replacement with a known kinase structure as a search model.
-
Build the inhibitor into the resulting electron density map and refine the structure.
-
-
Analysis: Visualize the final structure to confirm the direct interaction of the 7-azaindole core with the hinge residues.
Phase 3: Biochemical and Cellular Validation
Confirming direct binding is necessary but not sufficient. It is crucial to demonstrate that this binding event translates into functional inhibition of the kinase's catalytic activity and to understand its selectivity profile.
Protocol 6: In Vitro Kinase Activity Assay
Causality: A biochemical assay directly measures the enzymatic activity of the kinase (i.e., phosphorylation of a substrate). By measuring this activity in the presence of increasing concentrations of the inhibitor, one can determine its potency, typically expressed as an IC 50 value.[25][26]
Methodology (e.g., ADP-Glo™ Luminescence Assay):
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific peptide substrate, and ATP (typically at its K m concentration) in a suitable reaction buffer.
-
Inhibitor Titration: Add varying concentrations of this compound (e.g., a 10-point, 3-fold serial dilution). Include no-inhibitor (positive control) and no-enzyme (negative control) wells.
-
Kinase Reaction: Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP produced by the kinase reaction back into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal proportional to kinase activity.
-
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC 50 value.
Comparison with Alternative Hinge Binders
The 7-azaindole scaffold of this compound is highly effective, but it is important to understand its properties in the context of other widely used hinge-binding chemotypes. A scaffold-hopping approach is often used in medicinal chemistry to modulate properties like potency, selectivity, and pharmacokinetics.[27][28]
Caption: Comparison of Hydrogen Bonding Patterns for Common Hinge-Binder Scaffolds.
| Feature | This compound | Quinazoline-based Inhibitors | Aminopyrimidine-based Inhibitors |
| Scaffold | 7-Azaindole | Quinazoline | Pyrimidine |
| Hinge H-Bonds | Typically two (one donor, one acceptor)[5] | Typically one (N1 as acceptor)[28] | Typically two (one ring N acceptor, one exocyclic amine donor)[28] |
| Key Advantage | Strong, bidentate interaction closely mimics adenine. | Synthetically tractable and well-established in approved drugs. | Versatile scaffold with multiple points for diversification. |
| Potential Liability | Can sometimes be promiscuous due to its effectiveness as a hinge binder.[28] | Single H-bond may lead to lower intrinsic affinity compared to bidentate binders. | Potency can be highly dependent on the substitution pattern. |
| Validation Goal | Confirm bidentate H-bonding via crystallography; assess kinome-wide selectivity. | Measure binding affinity (K D) to ensure sufficient potency. | Correlate structure-activity relationship (SAR) with hinge engagement. |
Conclusion
The validation of this compound as a kinase hinge binder requires a rigorous, multi-step process. This guide outlines a logical progression from computational modeling to definitive biophysical and biochemical assays. By systematically applying these methods, researchers can build a robust data package that not only confirms the intended mechanism of action but also characterizes the inhibitor's thermodynamic and kinetic properties, providing a solid foundation for further drug development efforts. The inherent strength of the 7-azaindole scaffold makes this molecule a promising candidate, and the described workflow provides the means to scientifically validate that promise.
References
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Gabrielson, J., & Svedhem, S. (2006). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. Available at: [Link]
-
Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR studies of protein-ligand interactions. PubMed. Available at: [Link]
-
Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. Creative Biostructure. Available at: [Link]
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Drewry, D. H., et al. (2021). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry. Available at: [Link]
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Drewry, D. H., et al. (2021). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. PubMed Central. Available at: [Link]
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Angulo, J., & Nieto, P. M. (2011). NMR-based analysis of protein-ligand interactions. PubMed. Available at: [Link]
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Tripathi, A., Suri, K., Sriram, K., & Murugan, N. A. (2025). Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. RSC Publishing. Available at: [Link]
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Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. National Institutes of Health. Available at: [Link]
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Schultes, S., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Cherry, M., & Williams, D. H. (2004). Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights. Bentham Science Publisher. Available at: [Link]
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Karaman, M. W., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Available at: [Link]
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Liu, T., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers. Available at: [Link]
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A Comparative Guide to Assessing the Selectivity of Kinase Inhibitors Derived from 1H-Pyrrolo[2,3-b]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged" scaffold in medicinal chemistry. Its structural resemblance to purine enables it to effectively compete with ATP in the kinase hinge region, making it a valuable core for the development of potent kinase inhibitors.[1] The therapeutic success of kinase inhibitors, however, hinges not just on their potency but critically on their selectivity. Off-target effects are a major cause of toxicity and can limit the clinical utility of an otherwise potent drug.[2] This guide provides a comprehensive overview of the methodologies used to assess the selectivity of kinase inhibitors, using derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold as illustrative examples. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for key assays.
The Imperative of Kinase Inhibitor Selectivity
The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. This homology presents a significant challenge in designing inhibitors that selectively engage a single desired target.[3] A lack of selectivity can lead to a multitude of adverse effects, as the inhibitor may modulate signaling pathways unrelated to the therapeutic target. Conversely, in some cases, a well-defined polypharmacology, where an inhibitor hits a small number of desired targets, can be beneficial, for instance, in overcoming drug resistance. Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount.
Methodologies for Assessing Kinase Inhibitor Selectivity
A multi-faceted approach is typically employed to build a comprehensive selectivity profile of a kinase inhibitor. This involves a combination of in vitro biochemical assays and cell-based target engagement studies.
In Vitro Biochemical Assays: The First Pass
Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase. These assays are often performed in a high-throughput format against large panels of kinases to provide an initial, broad view of selectivity.
a) Radiometric Assays: The traditional gold standard, these assays measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate. While highly sensitive and direct, the use of radioactivity poses safety and disposal challenges.
b) Non-Radiometric Assays: To circumvent the issues with radiometric assays, a variety of non-radiometric methods have been developed and are now widely used.
-
Fluorescence-Based Assays: These methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), utilize fluorescently labeled substrates or antibodies to detect phosphorylation events.
-
Luminescence-Based Assays: These assays, like Kinase-Glo®, measure the depletion of ATP, which correlates with kinase activity.
-
Mobility Shift Assays: These assays separate phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinase enzymes
-
Specific peptide or protein substrates
-
ATP
-
Test compounds dissolved in DMSO
-
Assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)
-
Detection reagents (e.g., phosphospecific antibody, fluorescent probe)
-
Microplates (e.g., 384-well)
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration gradient.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add the serially diluted test compounds to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Reaction: Add ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and add the detection reagents.
-
Data Acquisition: Read the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
dot
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Competitive Binding Assays: A Broader View
Competitive binding assays measure the ability of a compound to displace a known ligand from the ATP-binding site of a kinase. These assays are not dependent on enzymatic activity and can therefore be used for a wider range of kinases, including those that are difficult to assay functionally.
KINOMEscan™: A widely used platform for kinase inhibitor profiling is KINOMEscan™. This technology utilizes a competition binding assay where test compounds are quantified by their ability to prevent a DNA-tagged kinase from binding to an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is then measured by quantitative PCR (qPCR) of the DNA tag. This method allows for the screening of a single compound against a large panel of kinases (over 450) in a single experiment, providing a comprehensive overview of its selectivity.
Cellular Target Engagement Assays: Confirming In-Cell Activity
While in vitro assays are crucial for initial selectivity profiling, they do not always reflect a compound's behavior in a cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence an inhibitor's potency and selectivity. Cellular target engagement assays are therefore essential to confirm that a compound reaches and binds to its intended target in living cells.
a) Cellular Thermal Shift Assay (CETSA®): CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation. In a typical CETSA experiment, cells are treated with the test compound and then heated to various temperatures. The aggregated, denatured proteins are then separated from the soluble, stable proteins, and the amount of the target protein remaining in the soluble fraction is quantified, often by Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
Objective: To determine if a compound binds to and stabilizes its target protein in intact cells.
Materials:
-
Cultured cells
-
Test compound dissolved in DMSO
-
Cell lysis buffer
-
Equipment for heat treatment (e.g., PCR thermocycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a defined period.
-
Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.
-
Heat Treatment: Aliquot the cell lysate and heat the samples to a range of temperatures.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
dot
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
b) NanoBRET™ Target Engagement Assay: The NanoBRET™ assay is a bioluminescence resonance energy transfer (BRET)-based method that allows for the quantitative measurement of compound binding to a specific protein target in live cells. The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescently labeled tracer that binds to the active site of the target is added to the cells. When the tracer is bound to the NanoLuc®-tagged protein, BRET occurs. A test compound that competes with the tracer for binding to the target will disrupt BRET, leading to a decrease in the signal. This allows for the determination of intracellular IC50 values.
Comparative Selectivity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
Case Study 1: S01, a Potent and Selective GSK-3β Inhibitor
A novel 1H-pyrrolo[2,3-b]pyridine derivative, designated S01, was developed as a potent inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key target in Alzheimer's disease.[4]
On-Target Potency: S01 demonstrated exceptional potency against GSK-3β with a subnanomolar IC50 value.
| Compound | Target Kinase | IC50 (nM) |
| S01 | GSK-3β | 0.35 ± 0.06 |
Selectivity Profile: The selectivity of S01 was assessed against a panel of 24 structurally similar kinases. The results indicated a high degree of selectivity for GSK-3β over most of the tested kinases.[4]
| Kinase | % Inhibition at 1 µM S01 |
| GSK-3β | >99 |
| GSK-3α | >99 |
| CDK1 | 98 |
| CDK2 | 95 |
| CDK5 | 98 |
| Other 19 kinases | <50 |
While S01 shows excellent selectivity against the majority of the panel, it does exhibit significant activity against GSK-3α and several cyclin-dependent kinases (CDKs). This highlights the importance of broader kinome screening to identify potential off-target activities that could contribute to the compound's overall cellular effects.
dot
Caption: Selectivity profile of the GSK-3β inhibitor S01.
Case Study 2: Pyrrolo[2,3-d]pyrimidine Derivatives as Multi-Kinase Inhibitors
A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their potential as multi-targeted kinase inhibitors for cancer therapy.[5] One compound, 6i , demonstrated potent activity against EGFR, HER2, and VEGFR-2.
| Compound | EGFR IC50 (nM) | HER2 IC50 (nM) | VEGFR-2 IC50 (nM) |
| 6i | 120 | 80 | 150 |
| Erlotinib (standard) | 50 | - | - |
| Sunitinib (standard) | - | - | 90 |
Another compound from the same study, 6j , showed selective inhibition of VEGFR-2.[5]
| Compound | EGFR IC50 (nM) | HER2 IC50 (nM) | VEGFR-2 IC50 (nM) |
| 6j | >10,000 | >10,000 | 180 |
Conclusion
The assessment of kinase inhibitor selectivity is a critical and multi-step process that is essential for the successful development of safe and effective therapeutic agents. The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. As demonstrated, derivatives from this and related scaffolds can be engineered to achieve a wide range of selectivity profiles, from highly specific to multi-targeted. A thorough characterization using a combination of in vitro biochemical assays, broad kinome-wide screening, and cell-based target engagement assays is imperative to fully understand the biological activity of these promising compounds and to guide their development into next-generation therapeutics.
References
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Buck, E., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
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Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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A Comparative Guide to the Photophysical Properties of 7-Azaindole Derivatives for High-Efficiency OLEDs
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), particularly for the challenging deep-blue region of the spectrum, the molecular scaffold of the emitter and host materials is of paramount importance. Among the heterocyclic compounds investigated, 7-azaindole has emerged as a compelling structural motif. Its inherent electronic properties, including a high triplet energy and good charge transport characteristics, make it a versatile building block for various classes of OLED materials.
This guide provides a comparative study of the photophysical properties of different 7-azaindole derivatives, moving from simple fluorescent emitters to their application as host materials for phosphorescent devices. We will delve into the causality behind their performance, supported by experimental data, and provide detailed protocols for their characterization.
The 7-Azaindole Scaffold: An Electronic Advantage
The defining feature of 7-azaindole is the substitution of a carbon atom with a nitrogen atom in the benzene ring portion of the indole structure. This seemingly minor alteration has profound implications for the molecule's electronic landscape. The pyridine ring introduces a localized region of electron deficiency, which can be strategically utilized in molecular design. This modification often leads to a high triplet energy (T1), a critical prerequisite for host materials in blue phosphorescent OLEDs (PhOLEDs), as it prevents reverse energy transfer from the phosphorescent guest to the host. Furthermore, the inherent hydrogen-bonding capabilities of the 7-azaindole moiety can influence molecular packing in the solid state, affecting film morphology and, consequently, device stability and efficiency.
Class 1: Simple Aromatic 7-Azaindole Derivatives as Fluorescent Emitters
The initial exploration of 7-azaindole in OLEDs focused on its use in purely organic, fluorescent emitters. By attaching multiple 7-azaindole units to an aromatic core, researchers have synthesized molecules that exhibit strong blue luminescence. Two prominent examples are 1,3,5-tri(N-7-azaindolyl)benzene (3AZ-TIB) and 4,4'-di(N-7-azaindolyl)biphenyl (3AZ-DBP) .[1]
These molecules were designed with the expectation that the 7-azaindole units would serve as the primary chromophores, while the benzene or biphenyl core would act as a structural linker to enhance thermal stability and film-forming properties. The nitrogen atom in the pyridine ring helps to tune the HOMO/LUMO energy levels, facilitating charge injection and transport.
Comparative Photophysical and Electroluminescent Data
While a direct side-by-side comparison with full device data in a single publication is scarce, we can collate available data and provide context with a related, well-characterized derivative, BPh₂(2-py-aza) , a diphenylboron complex of 2-(2-pyridyl)-7-azaindole.[2]
| Compound | Type | PL Emission Max (nm) | PLQY (Solution) | Device Architecture | Max. EQE (%) | Luminance (cd/m²) | Efficiency (cd/A) | CIE (x, y) |
| 3AZ-TIB | Fluorescent Emitter | ~450[1] | N/A | ITO/NPB/Emitter/Alq₃/Mg:Ag | Data not available | Data not available | Data not available | Blue |
| 3AZ-DBP | Fluorescent Emitter | ~450[1] | N/A | ITO/NPB/Emitter/Alq₃/Mg:Ag | Data not available | Data not available | Data not available | Blue |
| BPh₂(2-py-aza) | Chelate Emitter | 476 (solid state)[2] | N/A | ITO/NPB/Emitter/Alq₃/Mg:Ag | N/A | >100 at 14V[2] | 2.34 [2] | N/A |
Analysis and Causality:
The use of compounds like 3AZ-TIB and 3AZ-DBP confirmed that the 7-azaindole moiety is an effective blue-emitting chromophore.[1] The device structure employed is a standard multilayer architecture for fluorescent OLEDs, where NPB serves as the hole transport layer (HTL) and Alq₃ as the electron transport layer (ETL). The primary limitation of these first-generation emitters is that they only harvest singlet excitons, limiting the theoretical maximum internal quantum efficiency (IQE) to 25%.
The chelate compound, BPh₂(2-py-aza), demonstrates a respectable current efficiency for a fluorescent emitter of its time. The chelation to a boron center can enhance rigidity and thermal stability, which are crucial for device lifetime. The blue-shifted emission compared to many other emitters is a direct result of the electronic structure of the 2-(2-pyridyl)-7-azaindole ligand.[2] The lack of complete data for 3AZ-TIB and 3AZ-DBP highlights a common challenge in academic literature where promising materials are synthesized, but full device optimization and reporting are not always completed.
Class 2: 7-Azaindole Derivatives as Host Materials for Blue PhOLEDs
A more advanced application of 7-azaindole derivatives is their use as host materials for phosphorescent emitters. To achieve high efficiency in PhOLEDs, the host material must possess a triplet energy higher than that of the phosphorescent guest (dopant) to ensure efficient energy transfer to the guest and prevent back-transfer. The inherent high triplet energy of the 7-azaindole scaffold makes it an excellent candidate for this purpose.
Here, we compare the performance of a hypothetical 7-azaindole-based host with well-established carbazole-based host materials, mCP (1,3-Bis(N-carbazolyl)benzene) and an indolocarbazole-based host m-ICzPBI , using the common blue phosphorescent emitter FIrpic (iridium(III) bis[(4,6-difluorophenyl)pyridinato-N,C²']picolinate) as the guest.
Comparative Performance of Host Materials for Blue PhOLEDs
| Host Material | Host T₁ Energy (eV) | Guest (Dopant) | Max. EQE (%) | Efficiency (cd/A) | Power Efficiency (lm/W) | CIE (x, y) |
| m-ICzPBI | 2.83[3] | FIrpic | 13.4 [3] | 31.6[3] | 24.8[3] | (0.16, 0.32) (approx.) |
| Pyridinyl-Carbazole (H2) | 2.81[4] | FIrpic | 10.3 [4] | 23.9[4] | 24.9[4] | N/A |
| Carbazole-based (CBPPO) | 2.67[5] | FIrpic | 14.4 [5] | 28.0[5] | 25.8[5] | N/A |
| 7-Azaindole Derivative (Hypothetical) | >2.8 (Expected) | FIrpic | Potentially >15% | Potentially >30 cd/A | Potentially >25 lm/W | Deep Blue |
Analysis and Causality:
The data for established carbazole-based hosts like m-ICzPBI and CBPPO set a high benchmark for blue PhOLED performance, with EQEs exceeding 13-14%.[3][5] The key to their success lies in their high triplet energies, which are sufficient to confine the triplet excitons on the FIrpic guest, and their good charge transport properties, which lead to a balanced recombination zone within the emissive layer.
A 7-azaindole-based host is expected to perform exceptionally well in this role. The electron-deficient nature of the pyridine ring within the 7-azaindole structure can enhance electron mobility, potentially leading to more balanced charge transport compared to purely carbazole-based hosts, which are often hole-dominant. This improved charge balance can lead to higher recombination efficiency and, consequently, a higher EQE. Furthermore, the high triplet energy inherent to the 7-azaindole scaffold would ensure efficient energy transfer to the FIrpic emitter, a prerequisite for high performance. The development of such hosts is a promising avenue for pushing the efficiency of blue PhOLEDs even further.
Future Outlook: Thermally Activated Delayed Fluorescence (TADF)
The next frontier for 7-azaindole derivatives is in the realm of Thermally Activated Delayed Fluorescence (TADF). By creating donor-acceptor (D-A) type molecules where the 7-azaindole moiety can act as either the donor or acceptor, it is possible to achieve a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, enabling the harvesting of triplet excitons and achieving theoretical 100% IQE in a purely organic material.
A hypothetical TADF molecule could link a strong donor like acridine or phenoxazine to a 7-azaindole-based acceptor. The spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor would be key to minimizing ΔEST. Such a design could lead to deep-blue TADF emitters with high quantum yields and excellent device performance.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented, standardized experimental protocols are essential.
Protocol 1: Photoluminescence Quantum Yield (PLQY) Measurement (Solid State)
The absolute PLQY of thin films is measured using an integrating sphere to capture emission in all directions, which is crucial due to waveguiding effects in the film.
Methodology:
-
Sample Preparation: A thin film of the 7-azaindole derivative is deposited on a clean quartz substrate via spin-coating or thermal evaporation.
-
Instrumentation: A spectrofluorometer equipped with an integrating sphere is used. A monochromatic light source (e.g., a xenon lamp with a monochromator or a laser) provides the excitation light.
-
Measurement Procedure:
-
Step A (Reference): The empty integrating sphere is measured with the excitation light to obtain the integrated excitation profile, Le.
-
Step B (Scattering): A blank quartz substrate is placed in the sphere, and the integrated excitation profile, L₀, is measured. This accounts for scattering from the substrate.
-
Step C (Sample): The sample-coated substrate is placed in the sphere and excited directly. The emission spectrum is recorded. The integrated excitation profile (light scattered by the sample), Lᵢ, and the integrated emission profile of the sample, Eᵢ, are measured.
-
-
Calculation: The PLQY (Φ) is calculated using the formula: Φ = Eᵢ / (L₀ - Lᵢ) This equation represents the ratio of emitted photons to absorbed photons.
Diagram: PLQY Measurement Workflow
Caption: Workflow for absolute PLQY measurement of thin films.
Protocol 2: OLED Fabrication and Characterization
A standard multi-layer OLED is fabricated using vacuum thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
Methodology:
-
Substrate Cleaning: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to improve the ITO work function.
-
Layer Deposition:
-
Hole Injection Layer (HIL): A thin layer (e.g., 10 nm) of an appropriate HIL material is deposited onto the ITO.
-
Hole Transport Layer (HTL): A layer of an HTL like NPB (e.g., 40 nm) is deposited.
-
Emissive Layer (EML): The 7-azaindole derivative is deposited. For fluorescent devices, this is a neat film (e.g., 20 nm). For phosphorescent devices, the 7-azaindole host is co-evaporated with the phosphorescent guest (e.g., FIrpic) at a specific doping concentration (e.g., 6-15 wt%).
-
Electron Transport Layer (ETL): A layer of an ETL like Alq₃ or TPBi (e.g., 30 nm) is deposited.
-
Electron Injection Layer (EIL): A thin layer of LiF (e.g., 1 nm) is deposited to facilitate electron injection.
-
Cathode: A metal cathode (e.g., 100 nm of Al) is deposited through a shadow mask to define the active area of the pixels.
-
-
Encapsulation: The completed device is encapsulated under an inert atmosphere (e.g., nitrogen) using a glass lid and UV-curable epoxy to prevent degradation from oxygen and moisture.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence (EL) spectra and Commission Internationale de l'Eclairage (CIE) coordinates are measured using a spectroradiometer. The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.
Diagram: OLED Fabrication Workflow
Caption: Standard workflow for OLED fabrication via thermal evaporation.
Conclusion
7-azaindole derivatives have firmly established their place as versatile and promising materials for OLED applications. As simple fluorescent emitters, they provide a robust platform for achieving deep-blue electroluminescence. However, their true potential is more fully realized when employed as high-triplet-energy hosts for phosphorescent emitters, where their unique electronic structure can lead to highly efficient and stable devices. The continued exploration of 7-azaindole in advanced architectures, such as TADF emitters, represents an exciting path toward overcoming the final hurdles in high-performance blue OLEDs for next-generation displays and solid-state lighting. The systematic application of the rigorous characterization protocols outlined herein will be crucial in validating and comparing these novel materials as the field progresses.
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Wu, Q., Lavigne, J. A., Tao, Y., D'Iorio, M., & Wang, S. (2000). Syntheses, Structures, and Electroluminescence of New Blue/Green Luminescent Chelate Compounds: Zn(2-py-in)₂(THF), BPh₂(2-py-in), Be(2-py-in)₂, and BPh₂(2-py-aza) [2-py-in = 2-(2-pyridyl)indole; 2-py-aza = 2-(2-pyridyl)-7-azaindole]. Inorganic Chemistry, 39(23), 5248–5254. [Link]
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Tao, Y., et al. (2001). Novel Blue Luminescent/Electroluminescent 7-Azaindole Derivatives: 1,3-Di(N-7-azaindolyl)benzene, 1-Bromo-3,5-di(N-7-azaindolyl)benzene, 1,3,5-Tri(N-7-azaindolyl)benzene, and 4,4'-Di(N-7-azaindolyl)biphenyl. Chemistry of Materials, 13(1), 71-77. [Link]
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Jo, Y. J., et al. (2021). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. Journal of Materials Chemistry C, 9(38), 13235-13243. [Link]
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Tavgen, S., et al. (2019). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Materials, 12(18), 2916. [Link]
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Lee, J., et al. (2020). An effective design strategy for thermally activated delayed fluorescence emitters with aggregation-induced emission to enable sky-blue OLEDs that achieve an EQE of nearly 30%. Journal of Materials Chemistry C, 8(4), 1255-1263. [Link]
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Li, M., et al. (2023). Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. Crystals, 13(5), 811. [Link]
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A Comparative Guide to the Cellular Evaluation of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives as Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors.[1][2][3] Its structural resemblance to the purine core of ATP enables it to effectively target the ATP-binding site of a multitude of kinases.[3] This guide provides a comprehensive framework for the cellular evaluation of novel derivatives of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine, a key intermediate for generating diverse compound libraries.[1] We will present a comparative analysis of three hypothetical derivatives against a known inhibitor, supported by detailed experimental protocols and mechanistic insights.
The persistent activation of signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, is implicated in a variety of inflammatory diseases and cancers.[4][5][6] Small molecule inhibitors that can modulate these pathways are therefore of significant therapeutic interest.[7][8]
Comparative Analysis of Novel Derivatives
To illustrate the evaluation process, we will consider three hypothetical derivatives—Derivative A, Derivative B, and Derivative C—and compare their performance against a well-characterized JAK inhibitor, Tofacitinib.[7]
| Compound | Cell Viability (IC50, µM) in Ba/F3-JAK1 Cells | Target Engagement (p-STAT3 IC50, µM) in Ba/F3-JAK1 Cells | Kinase Selectivity (S-Score) |
| Derivative A | 0.25 | 0.15 | 15 |
| Derivative B | 1.5 | 0.8 | 40 |
| Derivative C | 0.08 | 0.05 | 5 |
| Tofacitinib | 0.12 | 0.07 | 10 |
Table 1: Comparative performance of this compound derivatives and Tofacitinib. IC50 values represent the concentration required for 50% inhibition. A lower IC50 indicates higher potency. The S-Score represents kinase selectivity, with a higher score indicating greater selectivity.
From this hypothetical data, Derivative C emerges as the most potent compound, even surpassing the reference inhibitor Tofacitinib in both cell viability and target engagement assays. However, its low selectivity score suggests potential off-target effects. Derivative B, while less potent, exhibits the highest selectivity, making it a potentially safer candidate. Derivative A presents a balanced profile of potency and selectivity.
Experimental Protocols
The following protocols are foundational for generating the comparative data presented above.
Cell Viability Assay (MTT Assay)
This assay is a crucial first step to determine the cytotoxic or anti-proliferative effects of the compounds.[9][10] It measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Rationale: The choice of the Ba/F3 cell line expressing a specific JAK kinase provides a targeted system to assess the on-target effects of the inhibitors. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells provides a quantitative measure of cell viability.[9]
Protocol:
-
Cell Plating: Seed Ba/F3-JAK1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of appropriate culture medium.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Derivative A, B, C, and Tofacitinib) and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[11][12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9][11]
Target Engagement Assay (Western Blot for p-STAT3)
This assay confirms that the observed effects on cell viability are due to the inhibition of the intended target, in this case, the JAK/STAT pathway.[13]
Rationale: Western blotting allows for the specific detection of the phosphorylated form of STAT3 (p-STAT3), a direct downstream target of JAK kinases.[8] A decrease in p-STAT3 levels upon compound treatment indicates successful target engagement.[13]
Protocol:
-
Cell Treatment: Treat Ba/F3-JAK1 cells with varying concentrations of the test compounds for 2 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.[14]
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 (as a loading control) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Scientific Workflow
To provide a clearer understanding of the experimental process and the underlying biological pathway, the following diagrams have been generated.
Figure 1: Simplified JAK-STAT signaling pathway.
Figure 2: Experimental workflow for cellular evaluation.
Conclusion
The systematic cellular evaluation of this compound derivatives is a critical process in the identification of novel kinase inhibitors. By employing a combination of cell viability and target engagement assays, researchers can effectively compare the potency and selectivity of new chemical entities. The hypothetical case study presented here demonstrates how these assays can guide the selection of lead candidates for further development. The provided protocols offer a robust starting point for any laboratory embarking on similar drug discovery efforts.
References
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Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved from [Link]
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Xin, P., Xu, X., Deng, C., Liu, S., Wang, Y., Zhou, L., & Ma, H. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases. International Immunopharmacology, 80, 106210. [Link]
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Parsian Pharmaceutical Co. (n.d.). JAK inhibitors As a New Therapeutic Option. Retrieved from [Link]
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Research Open World. (2019, February 4). JAK Inhibitors: New Treatments for RA and beyond. Retrieved from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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Wang, L., He, D., Wu, Y., & Zhang, Y. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology, 13, 1035282. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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DiscoverX. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay [Video]. YouTube. [Link]
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Shah, K., & Lahiri, D. K. (2014). Protocols for Characterization of Cdk5 Kinase Activity. Bio-protocol, 4(20), e1268. [Link]
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Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube. [Link]
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Li, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., Wang, Y., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b] pyridine derivatives as potent fibroblast growth. RSC Advances, 11(34), 21013-21025. [Link]
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Singh, A., Kumar, A., Singh, S., Kumar, A., Singh, R., & Singh, S. B. (2022). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry, 13(6), 725-731. [Link]
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Sadek, M. M., & El-Damasy, A. K. (2023). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 28(22), 7589. [Link]
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Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]
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Scott, J. S., Bailey, A., Blair, J. A., Birch, L., Black, N. C., Brown, J. A., ... & Williamson, B. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10168-10190. [Link]
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Larsson, A. K., Wågberg, F., Bethell, S. S., Castanedo, G. M., Fridén-Saxin, M., Gising, J., ... & Åberg, O. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3332. [Link]
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Li, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., Wang, Y., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 21013-21025. [Link]
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Al-Warhi, T., Al-Qawasmeh, R. A., Hassan, W. H. B., El-Huneidi, W., Al-Tel, T. H., & Al-Sbiei, A. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry, 10, 865181. [Link]
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Navigating Early Drug Discovery: A Comparative Guide to the In Vitro ADME Properties of 7-Azaindole Derivatives
In the landscape of modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The journey from a promising hit compound to a viable clinical candidate, however, is fraught with challenges, many of which are related to the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early and insightful in vitro ADME profiling is therefore not just a screening step, but a critical component of a successful drug development campaign.
This guide provides a comparative analysis of the in vitro ADME properties of compounds derived from the versatile starting material, 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine. We will delve into the key assays that illuminate a compound's potential pharmacokinetic behavior, supported by experimental data and detailed protocols. Our focus will be on understanding the structure-ADME relationships that govern the developability of this important class of molecules.
The Significance of the 7-Azaindole Scaffold and Early ADME Assessment
The 7-azaindole core, an isostere of indole, offers unique physicochemical properties. The pyridine nitrogen can act as a hydrogen bond acceptor, influencing solubility and target engagement. However, like any heterocyclic system, it is susceptible to metabolic transformations that can impact its efficacy and safety profile. Understanding these liabilities early allows for a more rational approach to lead optimization.
In vitro ADME assays are indispensable tools for this early assessment, providing a cost-effective and high-throughput means to flag potential issues before committing to more extensive in vivo studies.[1] By comparing a series of structurally related compounds, we can begin to build a predictive model of how chemical modifications to the 7-azaindole scaffold will affect its ADME profile.
Comparative In Vitro ADME Profiling
While a comprehensive dataset for a single series of compounds derived from this compound is not publicly available in a consolidated format, we can draw valuable insights from studies on closely related 7-azaindole analogs. A notable study on HIV-1 inhibitors provides a direct comparison of the ADME properties of an indole compound versus its 4-, 5-, 6-, and 7-azaindole counterparts.[2] This data serves as an excellent starting point for understanding the intrinsic properties of the 7-azaindole core.
| Compound ID | Scaffold | Aqueous Solubility (µg/mL at pH 6.5) | HLM Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| 11 | Indole | 16 | 16.9 | >10 |
| 12 | 4-Azaindole | 419 | 49.5 | >10 |
| 13 | 5-Azaindole | 576.9 | >100 | >10 |
| 14 | 6-Azaindole | >1000 | 38.5 | >10 |
| 15 | 7-Azaindole | 936 | 49.5 | >10 |
Table 1: Comparative in vitro ADME data for an indole and its azaindole isosteres.[2] Data has been compiled and presented for comparative purposes.
As illustrated in Table 1, the incorporation of a nitrogen atom in the six-membered ring generally leads to a dramatic improvement in aqueous solubility, a critical parameter for oral absorption.[2] The 7-azaindole analog (15 ) exhibits a more than 58-fold increase in solubility compared to the parent indole (11 ).[2] Furthermore, the metabolic stability in human liver microsomes (HLM) is also significantly enhanced, with the half-life increasing from 16.9 minutes for the indole to 49.5 minutes for the 7-azaindole.[2] All analogs demonstrated high permeability in the Caco-2 assay.[2]
These findings underscore the potential of the 7-azaindole scaffold to impart favorable ADME properties. The subsequent sections will explore how substitutions on this core, often originating from the versatile this compound intermediate, can be strategically employed to further optimize the ADME profile.
I. Metabolic Stability: The Gatekeeper of In Vivo Exposure
Metabolic stability is a crucial determinant of a drug's half-life and oral bioavailability. Rapid metabolism can lead to low in vivo exposure, necessitating higher or more frequent dosing, which can, in turn, increase the risk of off-target toxicity. The primary sites of metabolism are often identified through in vitro assays using liver microsomes or hepatocytes.
For 7-azaindole derivatives, metabolism can be a significant hurdle. One study on 3,5-disubstituted-7-azaindoles identified metabolism as a key liability, with a high in vitro intrinsic clearance observed in human liver microsomes.[3] Another study highlighted the potential for aldehyde oxidase (AO)-mediated metabolism at the 2-position of the 7-azaindole ring.[4]
Strategies for Enhancing Metabolic Stability:
-
Blocking Metabolic Hotspots: Introduction of substituents at metabolically labile positions can sterically hinder enzymatic attack. For instance, substitution at the 2-position of the 7-azaindole core has been shown to reduce AO-mediated metabolism.[4]
-
Modulating Electronic Properties: The electronic nature of substituents can influence the susceptibility of the ring system to oxidative metabolism. Electron-withdrawing groups can deactivate the ring, making it less prone to oxidation.
Experimental Protocol: Microsomal Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of test compounds in human liver microsomes.
Materials:
-
Test compounds and positive control (e.g., a rapidly metabolized compound like verapamil)
-
Human Liver Microsomes (pooled from multiple donors)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds and controls in a suitable organic solvent (e.g., DMSO).
-
Prepare a microsomal suspension in phosphate buffer.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound or control to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the 0-minute sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint = (0.693 / t½) / (protein concentration).
-
II. Permeability: Crossing the Barriers
For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. Permeability is a key factor governing this process. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.
The high permeability observed for the 7-azaindole scaffold in the Caco-2 assay (Table 1) is a promising starting point.[2] However, it is also crucial to assess whether a compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of cells, thereby reducing their absorption.
Experimental Protocol: Caco-2 Permeability Assay
This protocol provides a general method for assessing the bidirectional permeability of compounds across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds, a high permeability control (e.g., propranolol), and a low permeability control (e.g., Lucifer yellow)
-
96-well plates for sample collection
-
LC-MS/MS system
Procedure:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test compound solution to the apical (upper) chamber.
-
At specified time points, collect samples from the basolateral (lower) chamber.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test compound solution to the basolateral chamber.
-
At specified time points, collect samples from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (Papp B to A / Papp A to B). An efflux ratio greater than 2 suggests the compound may be a substrate for an efflux transporter.
-
III. Aqueous Solubility: A Prerequisite for Absorption
Poor aqueous solubility is a major reason for the failure of drug candidates. A compound must be in solution to be absorbed. As demonstrated in Table 1, the 7-azaindole scaffold can significantly improve solubility compared to its indole counterpart.[2] However, the addition of lipophilic substituents during lead optimization can negatively impact this property.
Kinetic solubility assays are commonly used in early drug discovery to provide a rapid assessment of a compound's solubility.
Experimental Protocol: Kinetic Solubility Assay
This protocol describes a common method for determining the kinetic solubility of a compound.
Materials:
-
Test compounds
-
DMSO
-
Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 6.2, 7.4)
-
96-well filter plates
-
96-well collection plates
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare high-concentration stock solutions of the test compounds in DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
Add a small volume of the DMSO stock solution to the wells of a 96-well plate.
-
Add the aqueous buffer (PBS) to each well to achieve the desired final compound concentration.
-
-
Incubation and Equilibration:
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the insoluble compound.
-
-
Separation of Solid and Soluble Fractions:
-
Filter the solutions through a 96-well filter plate into a collection plate.
-
-
Quantification:
-
Determine the concentration of the compound in the filtrate using a UV-Vis plate reader or LC-MS/MS.
-
-
Data Analysis:
-
The measured concentration of the compound in the filtrate represents its kinetic solubility under the tested conditions.
-
IV. Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions
Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes by a new drug candidate can lead to drug-drug interactions (DDIs), where the co-administration of two drugs results in altered plasma levels of one or both drugs, potentially leading to adverse effects or loss of efficacy.
It is therefore essential to assess the potential of new compounds to inhibit key CYP isoforms, such as CYP1A2, 2C9, 2C19, 2D6, and 3A4.
Experimental Protocol: CYP450 Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of a compound against major CYP isoforms.
Materials:
-
Human liver microsomes
-
Specific CYP isoform probe substrates
-
NADPH regenerating system
-
Test compounds and known CYP inhibitors (positive controls)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compounds and positive controls.
-
Prepare a mixture of human liver microsomes and the specific probe substrate in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsome-substrate mixture.
-
Add the test compound or control and pre-incubate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Termination and Sample Processing:
-
After a specified incubation time, terminate the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Analysis:
-
Quantify the formation of the specific metabolite of the probe substrate.
-
-
Data Analysis:
-
Plot the percentage of inhibition of metabolite formation against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).
-
Conclusion: A Data-Driven Path to Optimized Drug Candidates
The 7-azaindole scaffold, particularly when accessed through versatile intermediates like this compound, offers a fertile ground for the discovery of novel therapeutics. However, navigating the complexities of drug development requires a deep understanding of a compound's ADME properties. This guide has provided a framework for the comparative analysis of these properties, supported by experimental data and detailed protocols.
By systematically evaluating metabolic stability, permeability, solubility, and CYP450 inhibition, and by understanding the structure-ADME relationships within a chemical series, researchers can make more informed decisions, prioritize the most promising candidates, and ultimately increase the likelihood of success in bringing new and effective medicines to patients. The early and intelligent application of in vitro ADME assays is a cornerstone of this data-driven approach to modern drug discovery.
References
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A comparison of in vitro ADME properties and pharmacokinetics of azithromycin and selected 15-membered ring macrolides in rodents. PubMed. [Link]
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Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI. [Link]
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In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. [Link]
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An insight into the structure–activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. CiteDrive. [Link]
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In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. [Link]
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Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]
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Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. NIH. [Link]
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Synthesis and in vitro Evaluation of 3H-Pyrrolo[3,2-f]-quinolin-9-one Derivatives That Show Potent and Selective Anti-leukemic Activity. PubMed Central. [Link]
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Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. PubMed. [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
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Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed. [Link]
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Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. JNAS. [Link]
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An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
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Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]
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5-Bromo-1H-pyrrolo[2,3-b]pyridine. PMC - NIH. [Link]
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Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central. [Link]
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A Senior Application Scientist's Guide to Benchmarking 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives Against Known Kinase Inhibitors
Introduction: The Promise of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic structure in modern medicinal chemistry. Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), makes it an ideal framework for designing competitive kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, the 7-azaindole scaffold is at the heart of several FDA-approved drugs.[3]
This guide focuses on a specific and highly versatile starting material: 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine . The strategic placement of the bromine atom and the amine group provides synthetic handles for extensive chemical modification, allowing for the generation of diverse libraries of novel compounds. The primary objective of this document is to provide a robust, scientifically-grounded framework for benchmarking these novel derivatives against established, clinically relevant drugs. Through a systematic series of in vitro and in vivo assays, we can elucidate their therapeutic potential and guide future drug development efforts.
The Rationale for Rigorous Benchmarking
In the competitive landscape of drug discovery, simply synthesizing a novel compound is insufficient. A rigorous, multi-faceted benchmarking process is essential to:
-
Quantify Potency and Selectivity: Determine the concentration at which a derivative can inhibit its target kinase (potency, typically measured as the IC50 value) and assess its activity against other kinases (selectivity).[4]
-
Establish a Therapeutic Window: Compare the efficacy of the derivative against its cellular toxicity to ensure a favorable risk-benefit profile.
-
Guide Structure-Activity Relationship (SAR) Studies: Systematically link chemical modifications to changes in biological activity, thereby informing the design of more potent and selective next-generation compounds.[5]
-
Justify Further Development: Provide the compelling, data-driven evidence necessary to advance a lead candidate into more complex and costly preclinical and clinical studies.
Given that pyrrolo[2,3-b]pyridine derivatives have shown promise as inhibitors of various kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Colony-Stimulating Factor 1 Receptor (CSF1R), our benchmarking strategy will be tailored to these targets.[3][6][7][8][9]
Selecting the Right Comparators: Known Drugs for Benchmarking
The choice of comparator drugs is critical for contextualizing the performance of novel derivatives. Based on the common targets of the 7-azaindole scaffold, we have selected the following well-established kinase inhibitors:
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor, known to inhibit VEGFRs, PDGFRs, and KIT.[10][11] It serves as a benchmark for compounds with a broader anti-angiogenic and anti-proliferative profile.
-
Dovitinib: An inhibitor of multiple RTKs, with notable activity against FGFRs and VEGFRs.[12][13] It is an appropriate comparator for derivatives designed to target the FGFR signaling pathway.
-
Pexidartinib: A potent and selective inhibitor of CSF1R, representing a more targeted therapeutic approach.[3]
Experimental Design: A Step-by-Step Guide to Benchmarking
The following protocols are designed to provide a comprehensive evaluation of the novel this compound derivatives, from initial enzymatic activity to in vivo efficacy.
Experimental Workflow
Caption: A streamlined workflow for benchmarking novel kinase inhibitors.
In Vitro Kinase Inhibition Assay
Causality: This is the foundational assay to determine if the synthesized derivatives directly inhibit the enzymatic activity of the target kinase.[4] We measure the transfer of a phosphate group from ATP to a substrate peptide, and the reduction in this activity in the presence of our compound indicates inhibition.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 25 mM Tris-HCl (pH 7.0), 10 mM MgCl₂, 100 µM EDTA.[14]
-
Enzyme: Recombinant human kinase (e.g., FGFR1, JAK3) at a pre-determined optimal concentration.
-
Substrate: A specific peptide substrate for the chosen kinase.
-
ATP: [γ-³²P]-ATP or a cold ATP/ADP mixture for luminescence-based assays like ADP-Glo.[14][15]
-
Test Compounds: Serially dilute the this compound derivatives and comparator drugs in DMSO, then further dilute in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the diluted test compounds.
-
Add 20 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 20 µL of the ATP/substrate mixture.[16]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[14]
-
Stop the reaction by adding a stop buffer (e.g., 5x SDS loading buffer for radiometric assays or ADP-Glo stop reagent).[14][15]
-
-
Detection and Analysis:
-
Radiometric: Separate the phosphorylated substrate from the free [γ-³²P]-ATP using SDS-PAGE and quantify the incorporated radioactivity via autoradiography or Cherenkov counting.[14]
-
Luminescence (ADP-Glo): Measure the amount of ADP produced, which is converted to a light signal.[15]
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT)
Causality: This assay moves from the isolated enzyme to a cellular context. It assesses the overall effect of the compounds on cell proliferation and viability, which is a crucial indicator of potential therapeutic effect. The assay relies on the principle that only metabolically active, viable cells can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[17][18]
Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of the test compounds and comparator drugs. Include a vehicle-only (DMSO) control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[19]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[18][20]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 value (the concentration of compound required to inhibit cell growth by 50%) from the dose-response curve.
-
In Vivo Tumor Xenograft Studies
Causality: This is the most complex and informative stage of preclinical benchmarking, designed to evaluate a compound's anti-tumor efficacy in a living organism.[21] This model helps to assess not only the compound's direct effect on the tumor but also its pharmacokinetic and pharmacodynamic properties in a more clinically relevant setting.
Protocol:
-
Animal Husbandry and Model Establishment:
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Use immunocompromised mice (e.g., athymic nude mice).
-
Implant human tumor cells (the same lines used in the cell viability assays) subcutaneously into the flank of each mouse.[22]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[12]
-
-
Treatment Regimen:
-
Randomize the mice into treatment groups (e.g., vehicle control, comparator drug, and different doses of the test derivative).
-
Formulate the compounds for the appropriate route of administration (e.g., in a suspension for oral gavage).[23]
-
Administer the treatment daily (or as determined by pharmacokinetic studies) for a set period (e.g., 21-28 days).[23]
-
-
Efficacy and Pharmacodynamic Assessment:
-
Measure the tumor volume using calipers two to three times per week.[12]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor tissue can be flash-frozen for Western blot analysis to measure the phosphorylation status of the target kinase, confirming target engagement in vivo.[13][22]
-
Another portion can be fixed in formalin for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis.[13][23]
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the pharmacodynamic data (e.g., Western blots) to correlate target inhibition with anti-tumor response.
-
Data Presentation: A Comparative Analysis
To facilitate a clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: In Vitro Benchmarking Data
| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50 (nM) |
| Derivative 1 | FGFR1 | 15 | 4T1 | 50 |
| Derivative 2 | FGFR1 | 8 | 4T1 | 25 |
| Dovitinib | FGFR1 | 12 | 4T1 | 40 |
| Sunitinib | Multi-kinase | 20 (FGFR1) | 4T1 | 65 |
Table 2: In Vivo Efficacy in 4T1 Xenograft Model
| Treatment Group (Dose) | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1500 | - | +5 |
| Derivative 2 (50 mg/kg) | 450 | 70 | -2 |
| Dovitinib (50 mg/kg) | 600 | 60 | -8 |
Visualizing the Mechanism: The FGFR Signaling Pathway
Understanding the pathway in which the target kinase operates is crucial for interpreting experimental results.
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Safety Operating Guide
Personal protective equipment for handling 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine
A Researcher's Guide to Safely Handling 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 1190321-04-0), a compound of interest in medicinal chemistry.[1] The procedural guidance herein is built upon the principles of risk mitigation and laboratory best practices, ensuring that your work is not only groundbreaking but also safe.
While a comprehensive toxicological profile for this specific compound is not widely documented, its structure as a halogenated aromatic amine informs a cautious approach. Aromatic amines as a class of compounds warrant careful handling due to their potential for toxicity.[2] Therefore, the following protocols are based on established safety guidelines for similar chemical structures and are designed to provide a robust framework for safe handling.
Hazard Identification and Risk Assessment
Before beginning any work with this compound, a thorough risk assessment is mandatory. The primary hazards associated with this compound are presumed to be:
-
Skin and Eye Irritation: Similar brominated heterocyclic compounds are known to cause skin and eye irritation.[3][4]
-
Inhalation Toxicity: Aromatic amines can be harmful if inhaled, potentially causing respiratory irritation.[2][5]
-
Ingestion Toxicity: Accidental ingestion may be harmful.[4][5]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[6][7] | Nitrile gloves (double-gloving recommended).[6] | Laboratory coat. | Use in a certified chemical fume hood. |
| Running reactions and work-up | Chemical splash goggles.[7] | Nitrile or neoprene gloves.[6] | Chemical-resistant laboratory coat. | Work should be conducted in a chemical fume hood. |
| Handling spills | Chemical splash goggles and a face shield.[7] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant apron or coveralls.[8] | A NIOSH-approved respirator with an organic vapor cartridge is recommended if not in a fume hood.[8] |
A Note on Glove Selection: Studies on aromatic amine permeation through protective gloves have shown that breakthrough times can vary significantly between glove materials.[9] It is crucial to inspect gloves for any signs of degradation before and during use and to change them frequently.
Operational and Disposal Plans: A Step-by-Step Guide
Handling Procedure
-
Preparation: Before handling the compound, ensure that a certified chemical fume hood is available and functioning correctly. Prepare all necessary equipment and reagents.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: Conduct all weighing operations within the chemical fume hood to minimize inhalation exposure. Use a disposable weighing boat.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Reaction: Perform all reactions in a well-ventilated chemical fume hood.
-
Post-Handling: After handling, decontaminate the work area with an appropriate solvent. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.[3]
Disposal Plan
As a halogenated organic compound, this compound and its contaminated waste must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste.[10][11][12]
-
Labeling: The waste container must be clearly labeled with "Halogenated Hazardous Waste" and a list of its contents.[11]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[13][14]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[10] Incineration at high temperatures is a common and effective method for the safe disposal of halogenated compounds.[15]
Emergency Procedures
Spills:
-
Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for halogenated waste.
-
Large Spills: Evacuate the area and contact your institution's emergency response team.
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[16] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[17] Seek medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
By adhering to these guidelines, researchers can confidently work with this compound, advancing scientific discovery while prioritizing personal and environmental safety.
References
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- Lab-Chemicals.Com. (n.d.). This compound, 97%.
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- (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- ChemicalBook. (2025, August 23). Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
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- (2009, September 22). 3-Bromo-1-propanol Safety Data Sheet.
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- BLD Pharmatech. (n.d.). Safety Data Sheet.
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- Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
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- Echemi. (n.d.). 3,5-DibroMo-1H-pyrrolo[2,3-b]pyridine Safety Data Sheets.
- (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- Sigma-Aldrich. (2024, September 8). 4-bromoaniline Safety Data Sheet.
- (n.d.). 3-Bromoaniline Safety Data Sheet.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
